3'-o-Amino-2'-deoxyadenosine
説明
BenchChem offers high-quality 3'-o-Amino-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-o-Amino-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C10H14N6O3 |
|---|---|
分子量 |
266.26 g/mol |
IUPAC名 |
[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14) |
InChIキー |
UNOVJEREIAJHTD-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |
製品の起源 |
United States |
Foundational & Exploratory
3'-O-Amino-2'-deoxyadenosine: Chemical Architecture, Synthesis, and Biotechnological Utility
[1]
Executive Summary & Chemical Profile
3'-O-Amino-2'-deoxyadenosine (often abbreviated as 3'-ONH₂-dA or 3'-aminoxy-dA ) is a specialized nucleoside analog characterized by the replacement of the 3'-hydroxyl group of the 2'-deoxyribose sugar with an aminoxy group (-O-NH₂) .[][2]
Unlike its structural cousin 3'-amino-2',3'-dideoxyadenosine (where the nitrogen is directly bonded to the C3' carbon), the 3'-O-amino variant retains the oxygen atom, creating a unique hydroxylamine ether linkage. This structural nuance confers distinct chemical properties: it acts as a potent chain terminator in DNA synthesis due to the absence of a free 3'-OH, yet the high nucleophilicity of the aminoxy group allows for highly specific bio-orthogonal conjugation reactions (e.g., oxime ligation) under physiological conditions.
Chemical Identity Table[2]
| Property | Specification |
| IUPAC Name | (2R,3S,5R)-3-(aminooxy)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol |
| Common Name | 3'-O-Amino-2'-deoxyadenosine |
| CAS Number | 1220515-87-6 (for the triphosphate salt form) |
| Molecular Formula | C₁₀H₁₄N₆O₃ (Nucleoside) |
| Molecular Weight | ~266.26 g/mol (Nucleoside); ~506.2 g/mol (Triphosphate) |
| pKa (Aminoxy) | ~4.5 – 5.0 (Significantly lower than aliphatic amines, ensuring reactivity at acidic/neutral pH) |
| Solubility | Soluble in water, DMSO, and Methanol.[][2][3] |
| Stability | Stable in aqueous solution at neutral pH; susceptible to oxidation over prolonged periods. |
Structural Analysis & Mechanism of Action
The Aminoxy Advantage
The defining feature of 3'-ONH₂-dA is the alpha-effect . The presence of the oxygen atom adjacent to the nitrogen atom in the aminoxy group (
-
Reactivity: It reacts 10–100x faster with aldehydes and ketones than simple aliphatic amines, forming stable oxime linkages (
). -
Bio-orthogonality: This reaction proceeds efficiently at slightly acidic to neutral pH (4.5–7.0) without requiring toxic catalysts (like copper in Click chemistry), making it ideal for labeling live cells or fragile DNA strands.
Chain Termination Mechanism
In its triphosphate form (3'-ONH₂-dATP), this molecule serves as a substrate for DNA polymerases.
-
Incorporation: The polymerase incorporates 3'-ONH₂-dATP opposite a Thymine base in the template strand.
-
Termination: The 3'-ONH₂ group lacks the nucleophilic 3'-OH required to attack the
-phosphate of the next incoming dNTP. Consequently, DNA synthesis is arrested immediately after incorporation. -
Functionalization: The exposed 3'-ONH₂ group on the terminated DNA strand remains available for post-synthetic labeling with aldehyde-functionalized fluorophores or tags.
Synthesis and Manufacturing Protocols
The synthesis of 3'-O-Amino-2'-deoxyadenosine is non-trivial due to the need to introduce the oxygen-nitrogen bond with specific stereochemistry (retention of configuration relative to the natural 3'-OH requires double inversion or specific precursors, though direct Mitsunobu often results in inversion).
Synthetic Route (Mitsunobu Strategy)
The most robust industrial route utilizes a Mitsunobu reaction to install a protected aminoxy precursor (N-hydroxyphthalimide) followed by deprotection.
Prerequisites:
-
Starting Material: 5'-O-DMT-2'-deoxyadenosine or N6-protected variants.
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), N-Hydroxyphthalimide.
Step-by-Step Workflow:
-
Protection: Protect the 5'-OH and N6-amine to prevent side reactions.
-
Activation & Inversion: React the 3'-OH with
/DIAD and N-Hydroxyphthalimide. Note: This typically inverts the stereochemistry at C3' (from ribo to xylo). To maintain the natural ribo configuration (3'-down), one must often start with the xylo (3'-up) epimer or perform a double inversion. -
Deprotection: Treat with hydrazine or methylamine to cleave the phthalimide group, revealing the free 3'-O-NH₂.
Visualization of Synthesis Pathway
Caption: Synthetic pathway for 3'-O-Amino-2'-deoxyadenosine via Mitsunobu inversion, highlighting the critical phthalimide deprotection step.
Experimental Protocols
Handling and Dissolution
The triphosphate form (3'-ONH₂-dATP) is typically supplied as a sodium or lithium salt. It is hygroscopic and sensitive to hydrolysis of the triphosphate chain.
-
Solvent: Nuclease-free water (pH 7.5–8.0). Avoid acidic buffers during storage to prevent protonation of the phosphate or degradation.
-
Concentration: Prepare stock solutions at 10 mM or 100 mM.
-
Storage: Aliquot and store at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles (max 3 cycles).
Oxime Ligation Labeling Protocol
This protocol describes the labeling of a DNA strand terminated with 3'-ONH₂-dA using an aldehyde-modified fluorophore.
Materials:
-
DNA substrate (3'-ONH₂ terminated).
-
Aldehyde-Fluorophore (e.g., FAM-Aldehyde) in DMSO.
-
Buffer: 100 mM Sodium Acetate (pH 4.5) or Phosphate Buffer (pH 6.0) with 100 mM Aniline (catalyst).
Procedure:
-
Mix: Combine DNA (1 µM final) and Aldehyde-Fluorophore (50 µM final, 50x excess) in the reaction buffer.
-
Catalysis: Add Aniline to a final concentration of 10–100 mM. Note: Aniline vastly accelerates oxime formation via Schiff base intermediate.
-
Incubate: 1–2 hours at 37°C.
-
Purification: Remove excess fluorophore using a spin column (e.g., Sephadex G-25) or ethanol precipitation.
-
Validation: Analyze via PAGE or HPLC. The product will show a mass shift corresponding to the fluorophore + linker.
Applications in Drug Development & Genomic Analysis[1][4]
Next-Generation Sequencing (NGS)
While 3'-O-azidomethyl is the industry standard for Illumina sequencing, 3'-O-amino derivatives are explored for reversible termination strategies. The oxime linkage formed after labeling can be cleaved under specific conditions (e.g., treatment with alkoxyamines or specific enzymatic cleavage), potentially regenerating a 3'-OH for the next cycle, although this is less established than the azide/phosphine cleavage route.
Antiviral Therapeutics
Nucleoside analogs are the backbone of antiviral therapy. 3'-O-amino-dA acts as an obligate chain terminator.
-
Target: Viral DNA polymerases (e.g., HBV, Herpes) or Reverse Transcriptases (HIV).
-
Mechanism: Once incorporated into the viral genome, it halts replication. The specific geometry of the 3'-O-amino group may allow it to evade viral excision mechanisms (proofreading) better than simple dideoxy analogs.
Comparison of 3'-Modified Adenosine Analogs
| Analog | 3'-Substituent | Key Property | Primary Application |
| 3'-O-Amino-dA | High nucleophilicity, Alpha-effect | Bioconjugation, Labeling | |
| 3'-Amino-ddA | Basic amine, Amide bond formation | Chain termination, Peptide-DNA hybrids | |
| Cordycepin | No functional handle | Chain termination, Polyadenylation inhibition | |
| 3'-Azido-dA | Click-chemistry ready | Sequencing, Imaging (Click) |
References
-
ChemicalBook. (2025). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Properties and Structure. Retrieved from
-
BOC Sciences. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Information. Retrieved from
-
Google Patents. (2020). Method for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates. Patent US20200123198A1. Retrieved from
-
Sigma-Aldrich. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Sheet. Retrieved from
-
GuideChem. (n.d.). 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Chemical Data. Retrieved from
Engineering Reversible Termination: The Mechanism and Application of 3'-O-Amino-2'-Deoxyadenosine in DNA Synthesis
Executive Summary
The transition from traditional phosphoramidite chemistry to enzymatic DNA synthesis, alongside the evolution of Next-Generation Sequencing (NGS), has been heavily reliant on the development of robust Cyclic Reversible Termination (CRT) chemistries[1]. At the forefront of this biochemical paradigm is 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (3'-ONH2-dATP) []. By acting as a transient block to polymerase extension, this modified nucleotide enables precise, single-base control over DNA synthesis[3]. This technical guide explores the molecular mechanism, chemical deprotection kinetics, and field-proven protocols for utilizing 3'-ONH2-dATP in high-fidelity genomic applications.
Molecular Architecture and Mechanism of Action
In native DNA replication, polymerases catalyze a nucleophilic attack by the 3'-hydroxyl (3'-OH) of the primer strand onto the α-phosphate of the incoming deoxynucleotide triphosphate (dNTP). 3'-ONH2-dATP disrupts this process by replacing the critical 3'-OH with an aminoxy (-O-NH2) moiety[].
The Termination Phase
When an engineered polymerase (such as modified Taq, Therminator, or template-independent enzymes like Terminal Deoxynucleotidyl Transferase) incorporates 3'-ONH2-dATP, the primer strand is extended by exactly one adenine base[4]. The presence of the aminoxy group sterically and chemically prevents the subsequent nucleophilic attack[3]. Unlike Sanger sequencing—which utilizes irreversible dideoxynucleotides (ddNTPs)—the 3'-ONH2 block is transient[1].
The Cleavage (Deprotection) Phase
The true elegance of the 3'-O-amino modification lies in its highly specific, mild aqueous cleavage mechanism[3]. The deprotection relies on diazotization. When the terminated DNA is exposed to sodium nitrite (NaNO2) in a mildly acidic buffer (pH ~5.5), nitrous acid (HONO) is generated in situ[3].
The primary amine of the aminoxy group reacts with HONO to form a highly unstable diazonium intermediate[3]. This intermediate rapidly decomposes, cleaving the N-O bond to release harmless nitrous oxide (N2O) gas and water, thereby regenerating a pristine 3'-OH group ready for the next synthesis cycle[3].
Chemical cleavage mechanism of the 3'-aminoxy blocking group via diazotization.
Comparative Analysis of Reversible Terminators
Selecting the correct reversible terminator dictates the hardware, buffer systems, and overall efficiency of a synthesis or sequencing platform. The 3'-ONH2 group offers distinct kinetic advantages over legacy blocking groups[4].
| Reversible Terminator Group | Chemical Structure | Cleavage Reagent | Cleavage Byproducts | Kinetic / Reaction Profile | Primary Application |
| 3'-O-Amino (-ONH2) | Aminoxy | NaNO2 (pH 5.5) | N2O, H2O | Fast (<5 min), mild aqueous conditions | Enzymatic DNA Synthesis, NGS |
| 3'-O-Azidomethyl (-CH2N3) | Azidomethyl | TCEP (Phosphine) | N2 gas, phosphine oxide | Slower, requires bulky organic reagents | Illumina NGS |
| 3'-O-Allyl (-CH2CH=CH2) | Allyl | Pd or Ru Catalysts | Allyl-metal complexes | Requires heavy metals, potential enzyme toxicity | Specialized RNA/DNA Synthesis |
| 3'-H (Dideoxy) | Hydrogen | N/A (Irreversible) | N/A | Absolute termination, no cleavage possible | Sanger Sequencing |
Experimental Methodology: Cyclic Reversible Termination (CRT)
As a Senior Application Scientist, it is critical to design protocols that are not merely sequential, but self-validating . The following protocol outlines a single cycle of primer extension and deprotection using 3'-ONH2-dATP, incorporating causality-driven steps to ensure high-fidelity synthesis.
Step 1: Single-Base Extension
-
Reaction Setup: Combine 1 µM of template-primer duplex, 100 µM of 3'-ONH2-dATP[], and 1 U of engineered DNA polymerase in a standard reaction buffer (e.g., 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8).
-
Incubation: Incubate at 65°C for 5–10 minutes.
-
Causality & Validation: The polymerase incorporates exactly one 3'-ONH2-dATP. The aminoxy group physically blocks further extension[3]. Self-Validation: An aliquot should be analyzed via MALDI-TOF MS to confirm a +1 mass shift corresponding exactly to the addition of one blocked adenine, ensuring no asynchronous +2 additions occurred.
Step 2: Wash and Buffer Exchange
-
Purification: Remove unincorporated 3'-ONH2-dATP and polymerase using a spin column or magnetic bead separation.
-
Causality: Failure to remove free 3'-ONH2-dATP before the cleavage step will result in the deprotection of the free nucleotides in solution, turning them into standard dATPs. If carried over to the next cycle, these standard dATPs will cause uncontrolled, runaway polymerization.
Step 3: Chemical Deprotection (Cleavage)
-
Cleavage Buffer: Resuspend the extended DNA complex in 100 mM Sodium Acetate buffer (pH 5.5) containing 50 mM NaNO2[3].
-
Incubation: Incubate at room temperature for 5 minutes.
-
Causality: The pH of 5.5 is highly intentional. The pKa of nitrous acid is ~3.4. At pH 5.5, there is a sufficient equilibrium concentration of HONO to drive diazotization rapidly without causing acid-catalyzed depurination of the DNA strand, which occurs at lower pH levels.
Step 4: Neutralization and Next-Cycle Preparation
-
Neutralization: Wash the DNA complex thoroughly and resuspend in Tris-HCl (pH 8.0).
-
Causality & Validation: Polymerases are inactive at pH 5.5 and are inhibited by nitrite ions. Furthermore, residual HONO can diazotize the exocyclic amines of native nucleobases (e.g., converting Adenine to Hypoxanthine), causing mutagenesis. Restoring the pH to 8.0 neutralizes this risk[5]. Self-Validation: A secondary MALDI-TOF MS analysis must show a mass reduction corresponding to the loss of the -NH2 group (-15 Da), confirming 100% regeneration of the 3'-OH.
Cyclic Reversible Termination workflow using 3'-ONH2-dATP.
Conclusion
The deployment of 3'-O-Amino-2'-deoxyadenosine in DNA synthesis represents a masterclass in applied organic chemistry. By exploiting the rapid, mild, and highly specific diazotization of the aminoxy group, researchers can achieve near-perfect stepwise control over DNA polymerization[5]. As enzymatic DNA synthesis continues to scale, mastering the kinetics and causal parameters of 3'-ONH2 reversible terminators will be paramount for drug development professionals and synthetic biologists alike.
References
1.[] BOC Sciences. "CAS 1220515-87-6 (3'-O-Amino-2'-deoxyadenosine 5'-triphosphate)." 2.[3] Hutter, D., et al. "Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups." ResearchGate. 3.[4] bioRxiv. "Template-Independent Enzymatic RNA Synthesis." 4.[5] Benner, S. A. "Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates." Google Patents. 5.[1] Google Patents. "Massively parallel sequencing using unlabeled nucleotides."
Sources
- 1. WO2020097607A1 - Massively parallel sequencing using unlabeled nucleotides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
3'-O-Amino-2'-deoxyadenosine Triphosphate: Technical Guide to Reversible Termination and Bioorthogonal Labeling
Topic: 3'-O-Amino-2'-deoxyadenosine triphosphate (3'-ONH2-dATP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[][]
Executive Summary
3'-O-Amino-2'-deoxyadenosine triphosphate (3'-ONH2-dATP) is a specialized nucleotide analogue critical to high-fidelity genomic technologies.[][] Unlike canonical dATP, which possesses a 3'-hydroxyl (-OH) group essential for phosphodiester bond formation, 3'-ONH2-dATP features a 3'-aminooxy (-O-NH2) modification.[][]
This structural alteration confers two distinct, high-value capabilities:
-
Reversible Termination: It acts as a "virtual" terminator for DNA polymerases.[] Once incorporated, it blocks further extension until the aminooxy group is chemically cleaved to regenerate a 3'-OH, a mechanism central to Sequencing-by-Synthesis (SBS) workflows.[][]
-
Bioorthogonal Labeling: The aminooxy group is highly nucleophilic towards aldehydes and ketones, allowing for site-specific, stable oxime ligation under mild conditions.[][]
This guide details the physicochemical properties, enzymatic mechanisms, and experimental protocols for deploying 3'-ONH2-dATP in genomic research and drug discovery.[][]
Chemical Identity & Physicochemical Properties[1][2][3]
Structural Architecture
The molecule consists of an adenine nucleobase attached to a 2'-deoxyribose sugar, which is triphosphorylated at the 5' position.[] The defining feature is the substitution of the 3'-hydroxyl oxygen with an aminooxy group (-O-NH2) .[][]
-
IUPAC Name: [[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[][]
-
Molecular Formula: C₁₀H₁₇N₆O₁₂P₃[][]
-
Molecular Weight: ~506.2 g/mol []
-
Solubility: Highly soluble in aqueous buffers (pH 7.0–8.0).[][]
-
Stability: Stable at -20°C. Critical: Must be stored away from aldehydes and ketones (e.g., acetone, formaldehyde) to prevent spontaneous oxime formation.[][]
Distinction from 3'-Amino-dATP
It is imperative to distinguish 3'-O-amino-dATP from 3'-amino-dATP (3'-NH2-dATP).[][]
-
3'-O-Amino (-O-NH2): Used for reversible termination and oxime ligation.[][] Cleavable.
-
3'-Amino (-NH2): Nitrogen is directly bonded to the C3' carbon.[][] Used to form acid-resistant N3'→P5' phosphoramidate bonds.[][] Generally considered a permanent modification in biological contexts.[]
Mechanistic Action
Enzymatic Incorporation & Steric Gating
Standard DNA polymerases (e.g., wild-type Taq) discriminate against 3'-modified nucleotides due to steric clashes in the active site.[][] Efficient incorporation of 3'-ONH2-dATP requires mutant polymerases belonging to Family B (e.g., Thermococcus sp. 9°N, Therminator™ variants).[][] These enzymes possess mutations in the "steric gate" residues (often a bulky aromatic amino acid like Tyrosine or Phenylalanine replaced with Alanine) that allow the accommodation of the bulky 3'-aminooxy group.
The Reversible Terminator Cycle
In Sequencing-by-Synthesis (SBS), 3'-ONH2-dATP functions through a "Block-Cleave-Extend" cycle:
-
Incorporation: The polymerase incorporates 3'-ONH2-dAMP into the primer strand.[]
-
Termination: The 3'-ONH2 group prevents the nucleophilic attack on the next incoming dNTP, effectively halting synthesis.
-
Detection: If the nucleotide is fluorophore-labeled (via the base), the signal is read.[3]
-
Cleavage (Reversal): The 3'-ONH2 group is cleaved, typically using buffered sodium nitrite (NaNO₂) or specific reducing agents, converting the 3'-O-NH2 back to a 3'-OH.[][]
-
Extension: The cycle resumes with the regenerated 3'-OH.
Bioorthogonal Oxime Ligation
For labeling applications, the 3'-ONH2 group serves as a "landing pad."[][] It reacts spontaneously with aldehyde- or ketone-functionalized probes (fluorophores, biotin, beads) to form a covalent oxime bond (=N-O-).[][]
-
Reaction Rate: Enhanced at slightly acidic pH (4.5–6.0) but proceeds at neutral pH with catalysts like aniline.[]
-
Stability: Oxime bonds are hydrolytically stable, unlike imines (Schiff bases).[][]
Visualization of Mechanisms[5]
Diagram 1: Reversible Terminator Cycle & Oxime Ligation
The following diagram illustrates the dual pathway: the reversible cleavage cycle used in sequencing and the oxime ligation pathway used for labeling.
Caption: Dual-use pathway of 3'-ONH2-dATP. Left branch: Reversible termination for sequencing (cleavage restores 3'-OH). Right branch: Stable labeling via oxime ligation with aldehyde probes.[]
Experimental Protocols
Protocol 1: Enzymatic Incorporation (Primer Extension)
Objective: To incorporate a single 3'-ONH2-dAMP at the 3' end of a DNA primer.[][]
Reagents:
-
DNA Primer/Template duplex (1 µM final)[]
-
3'-ONH2-dATP (100 µM final)[][]
-
Therminator™ DNA Polymerase (NEB) or equivalent 9°N mutant[]
-
10x ThermoPol Buffer (Mg²⁺ containing)[]
Procedure:
-
Assembly: In a PCR tube, combine:
-
5 µL 10x Buffer
-
1 µL Primer/Template (50 µM stock)[]
-
1 µL 3'-ONH2-dATP (5 mM stock)
-
0.5 µL Polymerase (2 U/µL)[]
-
Water to 50 µL.
-
-
Incubation: Incubate at 60°C for 15–30 minutes . (Higher temperature favors Therminator activity).[][]
-
Termination: Stop reaction by adding 10 µL of EDTA (0.5 M) or formamide loading dye.
-
Validation: Analyze via denaturing PAGE (15% Urea-PAGE). The product should show a shift corresponding to n+1.
Protocol 2: Oxime Ligation Labeling
Objective: To label the 3'-ONH2-terminated DNA with a fluorescent aldehyde.[][]
Reagents:
-
3'-ONH2-terminated DNA (from Protocol 1, purified via spin column)[][]
-
Fluorescent Aldehyde (e.g., Fluorescein-CHO)[][]
-
Labeling Buffer: 100 mM Sodium Acetate, pH 4.5 (or 100 mM Phosphate pH 7.0 + 10 mM Aniline catalyst)[]
Procedure:
-
Mix: Combine 10 µL of purified DNA (approx. 5 µM) with 10 µL of Labeling Buffer.
-
Add Probe: Add Fluorescent Aldehyde to a final concentration of 1–5 mM (excess is required).
-
Incubate:
-
Acidic pH: 1–2 hours at 37°C.
-
Neutral pH + Aniline: 30–60 minutes at 37°C.[]
-
-
Purification: Remove excess probe using a Sephadex G-25 spin column or ethanol precipitation.[][]
-
Analysis: Measure fluorescence or run on PAGE to observe labeled band.[]
Protocol 3: Cleavage (Reversal of Termination)
Objective: To remove the 3'-ONH2 group and restore the 3'-OH for further extension.[]
Reagents:
-
Cleavage Buffer: 0.5 M Sodium Nitrite (NaNO₂) in 1 M Sodium Acetate buffer (pH 5.5).[] Freshly prepared.
Procedure:
-
Reaction: Add 20 µL Cleavage Buffer to the immobilized or solution-phase DNA.[]
-
Incubation: Incubate at 60°C for 5–10 minutes .
-
Wash: If DNA is on beads, wash 3x with TE buffer.[] If in solution, perform rapid buffer exchange.
-
Result: The DNA now possesses a standard 3'-OH and can be extended by adding fresh dNTPs and polymerase.[]
Synthesis Overview
The synthesis of 3'-ONH2-dATP is technically demanding and typically follows this route:
-
Starting Material: 2'-Deoxyadenosine.[][]
-
Protection: Selective protection of the 5'-OH and N6-amino groups.[]
-
Inversion: The 3'-OH (S-configuration) is inverted to the R-configuration to allow SN2 displacement.
-
Mitsunobu Reaction: Reaction with N-hydroxyphthalimide introduces the masked aminooxy group.[]
-
Triphosphorylation: Standard Ludwig-Eckstein or Yoshikawa protocols to install the 5'-triphosphate.[][]
-
Deprotection: Removal of the phthalimide (using hydrazine/methylhydrazine) and base protecting groups yields the final 3'-ONH2-dATP.[]
Data Summary Table
| Feature | 3'-OH-dATP (Natural) | 3'-ONH2-dATP (Modified) | 3'-NH2-dATP (Amino) |
| 3' Group | Hydroxyl (-OH) | Aminooxy (-O-NH2) | Amino (-NH2) |
| Polymerase | All (Taq, Klenow, etc.)[][] | Family B Mutants (9°N) | Family B Mutants |
| Extension | Continuous | Terminated (Reversible) | Slow / Phosphoramidate Link |
| Reactivity | Nucleophilic (PO4 attack) | Nucleophilic to Aldehydes | Nucleophilic to Activated Esters |
| Bond Formed | Phosphodiester (O-P) | Oxime (=N-O-) post-labeling | Phosphoramidate (N-P) |
| Primary Use | Natural Replication | Sequencing, Labeling | Acid-Resistant DNA, Aptamers |
References
-
Hutter, D., et al. (2010). Labeled nucleoside triphosphates with reversibly terminating aminoalkoxyl groups.[][] Nucleosides, Nucleotides and Nucleic Acids, 29(11), 879–895.[][] Link[]
-
BOC Sciences. 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Data.
-
Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase.[][] Nucleic Acids Research, 27(12), 2545–2553.[][] Link
-
Litosh, V. A., et al. (2011). Improved nucleotide reversible terminators for DNA sequencing.[][] Nucleic Acids Research, 39(6), e39.[][] Link
-
Gryaznov, S. M. (2010). Oligonucleotide N3'→P5' phosphoramidates: Synthesis and properties.[] (Contextual reference for 3'-NH2 distinction). Chemistry & Biodiversity.[] Link[]
Sources
The 3'-Carbon Paradigm: Divergent Mechanisms of 3'-Deoxyadenosine and 3'-O-Amino-2'-Deoxyadenosine in Genomic and Therapeutic Applications
Executive Summary
The 3'-hydroxyl (3'-OH) group of a nucleoside is the fundamental biochemical anchor for nucleic acid polymerization. Modifying this specific position yields powerful molecular tools that can either permanently arrest cellular machinery or temporarily pause it for diagnostic interrogation. This technical guide analyzes two distinct 3'-modified adenosine analogs: 3'-deoxyadenosine (Cordycepin) , an irreversible RNA chain terminator and signaling modulator, and 3'-O-amino-2'-deoxyadenosine , a reversible DNA chain terminator critical to Sequencing by Synthesis (SBS) technologies.
By understanding the structural biochemistry, polymerase kinetics, and signaling cascades associated with these molecules, researchers can optimize their application in both drug development and next-generation sequencing (NGS).
Structural Determinants of Polymerase Selectivity
The functional divergence between these two analogs stems from precise modifications at the 2' and 3' carbons of the furanose ring:
-
3'-deoxyadenosine (Cordycepin) : This analog lacks the 3'-OH group entirely (replaced by a hydrogen) but retains the 2'-OH group [1]. Because of the intact 2'-OH, cellular kinases and RNA polymerases recognize it as a ribonucleoside[1]. Once incorporated into a growing RNA transcript, the absence of the 3'-OH prevents the formation of the subsequent 3'-5' phosphodiester bond, resulting in irreversible chain termination[2].
-
3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) : This analog is a 2'-deoxynucleoside (lacking the 2'-OH), directing its affinity toward DNA polymerases[3]. The 3'-OH is replaced by an aminoxy (-O-NH₂) group. This bulky substitution sterically and electronically blocks the incoming deoxynucleotide triphosphate (dNTP)[4]. However, unlike Cordycepin, the N-O bond can be chemically cleaved under mild conditions to restore the native 3'-OH, making it a reversible terminator[4][5].
Cordycepin (3'-deoxyadenosine): Irreversible Termination & Receptor Modulation
Cordycepin exerts potent anti-cancer and anti-viral effects through a dual-mechanism: intracellular polyadenylation inhibition and extracellular receptor modulation[2][6].
Mechanistic Pathways
-
Polyadenylation Inhibition : Upon cellular entry, Cordycepin is phosphorylated to its active triphosphate form (3'-dATP)[1]. It outcompetes native ATP during mRNA processing, prematurely terminating the poly(A) tail[2][6]. This destabilizes the mRNA transcript, leading to translational arrest in rapidly dividing cancer cells and RNA viruses[2].
-
Adenosine Receptor Signaling : Cordycepin acts as a potent agonist for adenosine receptors, particularly the A3 adenosine receptor (A3AR)[7]. Activation of A3AR suppresses the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway[1][7]. By inhibiting GSK-3β phosphorylation, β-catenin is ubiquitinated and degraded, suppressing the transcription of proliferation genes like c-myc and cyclin D1[1][7].
-
Apoptotic Induction : Cordycepin activates Death Receptor 3 (DR3), recruiting FADD and triggering the caspase-8/caspase-3 proteolytic cascade, culminating in apoptosis[1][7].
Fig 1: Cordycepin-mediated signaling pathways driving apoptosis and proliferation arrest.
Protocol 1: In Vitro Polyadenylation Inhibition Assay
Causality Note: Yeast Poly(A) Polymerase (YPAP) is utilized here because it lacks strict template dependency and highly favors ribonucleoside substrates (retaining the 2'-OH), making it the ideal enzyme to validate Cordycepin's irreversible termination.
-
Substrate Preparation : End-label a synthetic 20-mer RNA primer using [γ-³²P]ATP and T4 Polynucleotide Kinase. Purify via a G-25 spin column.
-
Reaction Assembly : In a 20 µL reaction volume, combine 1x YPAP Reaction Buffer (20 mM Tris-HCl pH 7.0, 50 mM KCl, 0.7 mM MnCl₂, 0.2 mM EDTA), 100 nM labeled RNA primer, and 1 Unit of YPAP.
-
Inhibitor Titration : Add native ATP (10 µM) spiked with varying concentrations of Cordycepin-5'-triphosphate (0, 10, 50, 100, and 200 µM). Self-validation step: Include a minus-enzyme control to establish baseline primer migration.
-
Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of 2x formamide loading dye (95% formamide, 18 mM EDTA).
-
Resolution : Denature samples at 95°C for 5 minutes and resolve on a 15% polyacrylamide/8M urea denaturing gel. Visualize via phosphorimaging. Chain termination will present as distinct, truncated banding patterns inversely proportional to Cordycepin concentration.
3'-O-Amino-2'-deoxyadenosine: Reversible Termination for SBS
In Next-Generation Sequencing (NGS), cyclic reversible termination (CRT) requires a blocking group that is robust during enzymatic extension but easily removable under mild conditions that preserve the DNA backbone[4][5]. The 3'-O-NH₂ group serves this exact purpose.
The Cleavage Chemistry
Wild-type DNA polymerases possess a steric gate (typically a bulky Tyrosine or Phenylalanine residue) that rejects 3'-modified dNTPs. Therefore, engineered polymerases (e.g., Therminator variants) are required to efficiently incorporate 3'-ONH₂-dATP[3][4].
The critical advantage of the aminoxy group over other reversible terminators (like 3'-O-azidomethyl) is its susceptibility to mild aqueous nitrites[4]. In a mildly acidic buffer (pH 5.5), sodium nitrite (NaNO₂) generates nitrous acid (HONO)[4]. HONO selectively nitrosates the amine, leading to the rapid cleavage of the N-O bond, releasing N₂O and H₂O, and regenerating a pristine 3'-OH without damaging the DNA backbone or quenching adjacent fluorophores[4].
Fig 2: Cyclic Reversible Termination workflow using 3'-O-amino-2'-deoxyadenosine.
Protocol 2: Cyclic Reversible Termination (CRT) Sequencing Workflow
Causality Note: The cleavage step strictly requires a pH of 5.5. At physiological pH (7.4), NaNO₂ remains stable and inert, preventing premature cleavage during the enzymatic incorporation phase.
-
Primer Extension : Immobilize a primed DNA template on a solid support (e.g., streptavidin-coated magnetic beads). Add 1x ThermoPol buffer, 0.5 U Therminator DNA Polymerase, and 5 µM of fluorescently tagged 3'-ONH₂-dATP. Incubate at 65°C for 10 minutes[4].
-
Wash & Imaging : Wash the solid support three times with a high-salt wash buffer (e.g., 1x SSC, 0.1% Tween-20) to remove unincorporated nucleotides. Perform fluorescence imaging to record the incorporation event[4][5].
-
Nitrite Cleavage : To regenerate the 3'-OH, resuspend the support in 50 mM NaNO₂ buffered with 100 mM sodium acetate (pH 5.5). Incubate at 37°C for 15 minutes[4]. Self-validation step: Perform a secondary fluorescence scan post-cleavage to confirm complete fluorophore release and deblocking.
-
Wash & Regeneration : Wash the support extensively with Tris-buffered saline (pH 8.0) to neutralize the acid and remove nitrite residuals, priming the system for Cycle N+1[4].
Comparative Quantitative Analysis
The following table synthesizes the biochemical and operational metrics distinguishing these two analogs:
| Parameter / Feature | 3'-deoxyadenosine (Cordycepin) | 3'-O-Amino-2'-deoxyadenosine |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₄N₆O₃ (as nucleoside) |
| Active Triphosphate Form | 3'-dATP | 3'-ONH₂-dATP |
| Sugar Backbone Modification | 3'-H (Lacks 3'-OH, retains 2'-OH) | 3'-O-NH₂ (Lacks 2'-OH, modified 3'-OH) |
| Target Polymerase Class | RNA Polymerases (e.g., Poly(A) Polymerase) | DNA Polymerases (e.g., Therminator variants) |
| Termination Mechanism | Irreversible (No oxygen for phosphodiester bond) | Reversible (Steric/electronic block by -O-NH₂) |
| Cleavage Reagent & pH | N/A (Permanent block) | 50 mM NaNO₂ in acetate buffer (pH 5.5) |
| Typical Assay Concentration | 10 - 200 µM (Cellular Assays) | 1 - 10 µM (In vitro SBS extensions) |
| Primary Application | Oncology / Anti-viral Therapeutics | Next-Generation Sequencing (NGS) |
References
-
Title : Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi Source : nih.gov URL :[Link]
-
Title : Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms Source : fortunejournals.com URL :[Link]
-
Title : Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin (Review) Source : spandidos-publications.com URL :[Link]
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Title : The Anticancer Properties of Cordycepin and Their Underlying Mechanisms Source : mdpi.com URL :[Link]
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Title : Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups Source : researchgate.net URL :[Link]
- Source: google.com (Patents)
- Source: google.com (Patents)
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The Resurgence of a Classic Scaffold: A Technical Guide to the Biological Activity of 3'-Amino-2',3'-Dideoxyribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the biological activity of 3'-amino-2',3'-dideoxyribonucleosides, a class of nucleoside analogs with significant potential in antiviral and anticancer therapies. As senior application scientists, our goal is to synthesize the existing body of research into a practical resource that not only outlines the core principles but also delves into the experimental nuances and strategic considerations for future drug development. This guide will explore the fundamental mechanism of action, structure-activity relationships, metabolic pathways, and the critical experimental assays used to evaluate the efficacy and toxicity of these compounds. We will further discuss the challenges of drug resistance and the potential for clinical application, providing a forward-looking perspective on this intriguing class of molecules.
Introduction: A Renewed Focus on a Potent Molecular Scaffold
The quest for effective antiviral and anticancer agents has consistently returned to the foundational building blocks of life: nucleosides. By subtly modifying these natural structures, medicinal chemists have created a powerful arsenal of drugs that can selectively disrupt viral replication and tumor growth. Among these, the 3'-amino-2',3'-dideoxyribonucleosides represent a compelling class of compounds characterized by the replacement of the 3'-hydroxyl group of a natural 2'-deoxynucleoside with an amino group.
This seemingly minor alteration has profound biological consequences. The absence of the 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond during DNA synthesis, positions these molecules as potent chain terminators.[1][2] Their incorporation into a growing DNA strand by a DNA polymerase effectively halts further elongation, leading to the premature termination of the nucleic acid chain. This mechanism is the cornerstone of their biological activity and has been exploited in the development of numerous antiviral and anticancer therapies.
While the related 2',3'-dideoxynucleosides, such as zidovudine (AZT) and didanosine (ddI), have seen widespread clinical use, the 3'-amino analogs have experienced a more cyclical history of interest. Early research highlighted their potent activity but also raised concerns about their toxicity. However, with advancements in our understanding of viral and cellular polymerases, coupled with modern drug design and delivery strategies, there is a renewed impetus to explore the therapeutic potential of this chemical space. This guide aims to provide a comprehensive resource for researchers and drug development professionals seeking to navigate the complexities and opportunities presented by 3'-amino-2',3'-dideoxyribonucleosides.
The Core Mechanism: Chain Termination of DNA Synthesis
The primary mechanism of action for 3'-amino-2',3'-dideoxyribonucleosides is the termination of DNA chain elongation. This process can be broken down into several key steps, each offering a point for therapeutic intervention and a consideration for experimental design.
Cellular Uptake and Anabolic Phosphorylation
Like most nucleoside analogs, 3'-amino-2',3'-dideoxyribonucleosides are prodrugs that must be metabolically activated within the cell to exert their therapeutic effect. The journey begins with their transport across the cell membrane, a process often mediated by specific nucleoside transporters. The efficiency of this uptake can vary significantly between different cell types and can be a critical determinant of the drug's overall efficacy.
Once inside the cell, the nucleoside analog undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form.[3] This three-step phosphorylation cascade is a crucial activation pathway, and any inefficiency at this stage can limit the concentration of the active drug at its site of action. The triphosphate form of the 3'-amino-2',3'-dideoxyribonucleoside is the ultimate pharmacologically active species that interacts with DNA polymerases.
Caption: Mechanism of DNA chain termination by 3'-amino-dNTPs.
Spectrum of Biological Activity
The ability of 3'-amino-2',3'-dideoxyribonucleosides to terminate DNA synthesis gives them a broad spectrum of potential therapeutic applications, primarily in the fields of virology and oncology.
Antiviral Activity
The most extensively studied application of these compounds is in the treatment of viral infections, particularly those caused by retroviruses such as the Human Immunodeficiency Virus (HIV). Retroviruses rely on an enzyme called reverse transcriptase, a type of DNA polymerase, to convert their RNA genome into DNA, which is then integrated into the host cell's genome. The triphosphate forms of 3'-amino-2',3'-dideoxyribonucleosides are potent inhibitors of HIV reverse transcriptase. [4] Beyond HIV, these analogs have shown activity against other viruses, including adenovirus. [5]The selectivity of these compounds for viral polymerases over host cellular DNA polymerases is a key determinant of their therapeutic window. Analogs that are efficiently utilized by viral reverse transcriptase but poorly recognized by human DNA polymerases α, β, and γ are of the greatest therapeutic interest. [6]
Anticancer Activity
The relentless proliferation of cancer cells necessitates a high rate of DNA synthesis. This makes them particularly vulnerable to agents that interfere with this process. 3'-Amino-2',3'-dideoxyribonucleosides have demonstrated cytotoxic activity against various cancer cell lines, including L1210 leukemia and S-180 sarcoma cells. [7]The triphosphate analogs can be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases, leading to chain termination, cell cycle arrest, and ultimately, apoptosis. For example, 3'-amino-2',3'-dideoxycytidine has been shown to induce an S-phase-specific block in leukemia cells. [3]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of 3'-amino-2',3'-dideoxyribonucleosides can be significantly influenced by modifications to both the nucleobase and the sugar moiety. A thorough understanding of these structure-activity relationships is crucial for the rational design of new analogs with improved potency and reduced toxicity.
-
The Nucleobase: The nature of the heterocyclic base (e.g., thymine, cytosine, adenine, guanine) determines the compound's specificity for different DNA polymerases and its competition with the corresponding natural dNTP. Modifications to the base, such as the introduction of a halogen at the 5-position of pyrimidines, can enhance antiviral activity. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine has shown notable activity against adenovirus. [5]* The 3'-Amino Group: While the 3'-amino group is the defining feature of this class of compounds, its substitution can modulate activity. For example, the 3'-azido group, a precursor in the synthesis of the 3'-amino group, is present in the clinically successful anti-HIV drug zidovudine (AZT). [8]The 3'-azido analogs of thymidine and 2'-deoxy-5-bromouridine are significantly active against HIV. [8]* The Sugar Moiety: Modifications to the sugar ring can impact the compound's conformation and its interaction with the active site of the polymerase. The introduction of substituents at other positions on the sugar can influence the compound's metabolic stability and pharmacokinetic properties.
Pharmacokinetics and Metabolism: The Journey to the Target
For any drug to be effective, it must reach its target in sufficient concentrations to exert a therapeutic effect. The pharmacokinetic profile of 3'-amino-2',3'-dideoxyribonucleosides is a critical determinant of their clinical utility.
-
Absorption and Bioavailability: The oral bioavailability of these compounds can be variable, influenced by factors such as their polarity and susceptibility to first-pass metabolism. Prodrug strategies, such as esterification of the 5'-hydroxyl group, have been explored to enhance oral absorption. [9]* Distribution: Once absorbed, the drug is distributed throughout the body. The ability to penetrate specific tissues, such as the central nervous system, is important for treating certain viral infections.
-
Metabolism and Excretion: The metabolic fate of these compounds is a key consideration. They can be subject to degradation by enzymes such as cytidine deaminase, which can inactivate the drug. [10]The primary route of excretion is often renal, and therefore, kidney function can influence the drug's half-life and dosing regimen. [11]
Experimental Protocols for In Vitro Evaluation
The preclinical evaluation of 3'-amino-2',3'-dideoxyribonucleosides relies on a battery of in vitro assays to determine their biological activity and potential toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. [12] Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3'-amino-2',3'-dideoxyribonucleoside for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: In a confluent monolayer of host cells, infectious virus particles create localized areas of cell death, known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the 3'-amino-2',3'-dideoxyribonucleoside. Include a virus-only control.
-
Overlay: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). The viable cells will be stained, while the plaques will appear as clear, unstained areas.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the 50% effective concentration (EC50).
Caption: Workflow for the plaque reduction antiviral assay.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected 3'-amino-2',3'-dideoxyribonucleosides against various viruses and cancer cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a measure of the compound's therapeutic window.
| Compound | Target | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Reference(s) |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Adenovirus | Plaque Reduction | ED50 | 10 | >10 | [5] |
| 3'-Amino-2',3'-dideoxycytidine | L1210 Leukemia Cells | Cytotoxicity | ID50 | 0.7 | N/A | [7] |
| 3'-Amino-2',3'-dideoxycytidine | S-180 Sarcoma Cells | Cytotoxicity | ID50 | 4.0 | N/A | [7] |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | Calf Thymus DNA Polymerase α | Enzyme Inhibition | Ki | 9.6 | N/A | [3] |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | Moloney-murine leukemia virus (M-MULV) | ED50 | 0.02 | >5000 | [8] | |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | Human Immunodeficiency Virus (HIV) | ED50 | 0.23 | >434 | [8] | |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | Moloney-murine leukemia virus (M-MULV) | ED50 | 1.5 | >66 | [8] | |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | Human Immunodeficiency Virus (HIV) | ED50 | 2.3 | >43 | [8] |
Challenges and Future Directions
Despite their potent biological activity, the development of 3'-amino-2',3'-dideoxyribonucleosides as therapeutic agents faces several challenges.
Drug Resistance
A significant hurdle in antiviral and anticancer chemotherapy is the emergence of drug-resistant strains or cell populations. For nucleoside analogs, resistance can arise through several mechanisms:
-
Mutations in the Target Enzyme: Alterations in the amino acid sequence of the viral polymerase or cellular DNA polymerase can reduce the enzyme's affinity for the nucleoside analog, thereby decreasing its inhibitory effect.
-
Altered Cellular Metabolism: Changes in the activity of the kinases responsible for phosphorylating the nucleoside analog can lead to reduced levels of the active triphosphate form.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration. [13] Overcoming drug resistance requires a multi-pronged approach, including the development of new analogs that are less susceptible to these resistance mechanisms and the use of combination therapies that target different cellular pathways.
Clinical Development and Future Perspectives
To date, no 3'-amino-2',3'-dideoxyribonucleoside has been approved for clinical use. The primary obstacle has been the balance between efficacy and toxicity. However, the foundational understanding of their mechanism of action and the wealth of knowledge gained from the development of other nucleoside analogs provide a strong basis for future research.
Future efforts in this field should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deep understanding of enzyme-drug interactions to design novel analogs with improved selectivity and reduced off-target effects.
-
Targeted Drug Delivery: Employing advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, to deliver the active compound specifically to the site of disease, thereby minimizing systemic toxicity.
-
Combination Therapies: Exploring the synergistic effects of 3'-amino-2',3'-dideoxyribonucleosides with other therapeutic agents to enhance efficacy and combat drug resistance.
Conclusion
The 3'-amino-2',3'-dideoxyribonucleosides represent a class of molecules with a well-defined and potent mechanism of action. Their ability to act as chain terminators of DNA synthesis provides a solid foundation for their development as antiviral and anticancer agents. While challenges related to toxicity and drug resistance have historically hindered their clinical translation, modern drug discovery and development tools offer new opportunities to revisit this promising chemical scaffold. By leveraging our current understanding of their biological activity and employing innovative strategies to enhance their therapeutic index, the scientific community can unlock the full potential of these intriguing compounds in the fight against viral diseases and cancer.
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Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. (n.d.). ScienceDirect. Retrieved from [Link]
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- Lin, T. S., & Mancini, W. R. (1983). Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside. Journal of Medicinal Chemistry, 26(4), 544–548.
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- Vander Heyden, N., Rodi, C., & Ratner, L. (1989). Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication. AIDS Research and Human Retroviruses, 5(6), 647–653.
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- Chidgeavadze, Z. G., Beabealashvilli, R. S., Atrazhev, A. M., Kukhanova, M. K., Azhayev, A. V., & Krayevsky, A. A. (1984). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.
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The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Frontiers in Pharmacology. Retrieved from [Link]
- Mancini, W. R., & Lin, T. S. (1994). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Biochemical Pharmacology, 47(11), 1973–1980.
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CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Cellular Metabolism. (n.d.). Amsbio. Retrieved from [Link]
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High Metabolic Dependence on Oxidative Phosphorylation Drives Sensitivity to Metformin Treatment in MLL/AF9 Acute Myeloid Leukemia. (2022). Cancers. Retrieved from [Link]
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The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PLoS ONE. Retrieved from [Link]
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Clinical Study to Evaluate Debio0123 + Sacituzumab Govitecan Combination in TNBC or HR+/HER2- Advanced Breast Cancer. (2025). TrialX. Retrieved from [Link]
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Deoxynucleosides Pyrimidines as Treatment for Mitochondrial Depletion Syndrome. (2021). ClinicalTrials.gov. Retrieved from [Link]
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CC50/IC50 Assay Services for Pharmaceutical Safety. (2023). Labinsights. Retrieved from [Link]
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- Gotte, M. (2005). The different mechanisms of action of (-)-beta-D-2,6-diaminopurine-dioxolane and lamivudine against wild-type and mutant HIV-1 reverse transcriptase. Nucleic Acids Research, 33(4), 1338–1347.
- Hizi, A., & Shaharabany, M. (1993). The stereospecificity of the interactions of 2',3'-dideoxynucleoside 5'-triphosphates with the reverse transcriptase of human immunodeficiency virus. The Journal of Biological Chemistry, 268(21), 15462–15467.
- Eriksson, S., & Wang, L. (1997). The cellular phosphorylation of 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) and its relation to the antiviral effect. Antiviral Chemistry & Chemotherapy, 8(3), 223–230.
- Chidgeavadze, Z. G., Beabealashvilli, R. S., Atrazhev, A. M., Kukhanova, M. K., Azhayev, A. V., & Krayevsky, A. A. (1984). 2',3'-dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671–1686.
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The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Frontiers in Pharmacology. Retrieved from [Link]
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3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP) function
An In-Depth Technical Guide to the Function and Application of 3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP)
Prepared by: Senior Application Scientist, Gemini Division
Executive Summary
3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH2-dATP) is a cornerstone molecule in the advancement of enzymatic DNA synthesis, representing a significant leap beyond traditional chemical methods. Its primary function is that of a reversible chain terminator . The presence of an amino group (-NH2) in place of the natural hydroxyl group (-OH) at the 3' position of the deoxyribose sugar effectively halts DNA strand elongation by a polymerase. Crucially, this amino group can be chemically removed under mild conditions, regenerating a standard 3'-OH and allowing the synthesis to resume. This functionality makes 3'-NH2-dATP and its corresponding C, G, and T analogs indispensable for Cyclic Reversible Termination (CRT) methods. These methods are at the forefront of de novo oligonucleotide synthesis, a technology poised to revolutionize the manufacturing of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and short interfering RNAs (siRNAs), by offering a more sustainable, efficient, and potentially scalable alternative to phosphoramidite chemistry. This guide delineates the core mechanism, enzymatic considerations, and practical application of 3'-NH2-dATP for researchers and professionals in drug development and molecular biology.
Introduction: A Paradigm Shift in Oligonucleotide Synthesis
For decades, the synthesis of custom DNA sequences has been dominated by phosphoramidite chemistry. While immensely powerful, this method is constrained by length limitations, high costs for long oligonucleotides, and the generation of hazardous chemical waste.[1][2] The burgeoning field of nucleic acid therapeutics demands a manufacturing paradigm that is not only scalable but also environmentally sustainable.[3][4]
Enzymatic oligonucleotide synthesis has emerged as this next-generation solution.[5][6] This approach leverages the exquisite specificity of DNA polymerases to build oligonucleotides one base at a time in aqueous conditions.[2] The central challenge in this method is controlling the polymerase to add only a single nucleotide per cycle. This is achieved using reversible terminators, and 3'-NH2-dATP is a preeminent example of such a molecule.[7] Its development and optimization are critical to unlocking the full potential of enzymatic synthesis for therapeutic and research applications.
Core Mechanism: The Principle of Reversible Chain Termination
The function of any DNA polymerase is to catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[8] The 3'-OH group is therefore essential for chain elongation.[9][10]
3'-NH2-dATP exploits this fundamental requirement. By replacing the 3'-OH with a 3'-NH2 group, it can be incorporated by a polymerase, but the resulting 3'-amino terminus cannot act as a nucleophile to attack the next incoming dNTP, thereby terminating synthesis.[7][11]
Causality in Choice: Why 3'-Amino?
The choice of the 3'-amino group is a deliberate design based on field-proven insights, offering distinct advantages over other terminators:
-
Reversibility vs. Irreversibility (ddNTPs): Unlike dideoxynucleotides (ddNTPs) used in Sanger sequencing which lack any functional group at the 3' position and thus cause permanent termination, the 3'-amino group is a chemically reactive handle.[9][10] It can be efficiently removed to regenerate the 3'-OH, making the termination "reversible" and suitable for iterative synthesis.[11]
-
Steric Advantage: Polymerase active sites are sterically constrained around the sugar moiety.[6][7] The 3'-amino group is one of the smallest possible blocking groups. This minimal size is critical for efficient recognition and incorporation by the polymerase. Larger blocking groups, such as 3'-O-azidomethyl or 3'-O-allyl, are often incorporated with significantly lower efficiency, creating a kinetic bottleneck in the synthesis cycle.[6][12] A study using Therminator™ DNA polymerase highlighted this adverse effect, showing a higher incorporation bias even for the small 3'-O-amino group compared to 3'-OH unblocked terminators, and a complete lack of incorporation for the bulkier 3'-O-azidomethyl group.[6]
The Enzymatic Workhorse: Polymerase Selection and Engineering
The success of enzymatic synthesis hinges on the polymerase's ability to efficiently incorporate the modified nucleotide. The ideal enzyme must be template-independent for de novo synthesis and highly tolerant of modifications at the 3' position of the incoming dNTP.
Terminal deoxynucleotidyl Transferase (TdT): TdT is a unique polymerase that adds dNTPs to the 3' end of a DNA strand without requiring a template, making it the enzyme of choice for this application.[13][14] However, wild-type TdT has evolved to polymerize natural dNTPs and shows poor incorporation of 3'-O-modified nucleotides.[15][16] This inefficiency is a major hurdle.
Enzyme Engineering as a Prerequisite: To overcome this limitation, significant research has focused on engineering TdT and other polymerases.[8][17] Key insights include:
-
Active Site Modification: Mutations within the active site, particularly in regions that interact with the sugar of the incoming nucleotide, can increase tolerance for 3'-modified substrates. For TdT, hydrophobic residues in a region known as "Loop1" are critical for its unique activity and substrate specificity.[5] Mutants such as F404W have been studied to understand their effect on activity and nucleotide bias.[5][9][18]
-
Thermostable Polymerases: Engineered, thermostable polymerases from thermophilic organisms are often more robust and may exhibit broader substrate compatibility. Therminator™ DNA Polymerase , a variant of 9°N DNA Polymerase, is a prime example.[19] It lacks 3'-5' proofreading activity and contains a key mutation (A485L) that enhances its ability to incorporate a wide range of modified nucleotides, including dideoxynucleotides and 3'-O-amino-dNTPs.[6][15][16]
Quantitative Performance Data
Direct kinetic comparisons (kcat, Km) for 3'-NH2-dATP are sparse in the literature. However, data from closely related analogs provide a strong proxy for performance. The following table summarizes incorporation bias data for thymidine analogs using Therminator™ DNA polymerase, demonstrating the measurable impact of the 3'-modification on enzyme performance.
| Nucleotide Analog | Natural Counterpart | IC50 (µM) | Incorporation Bias (IC50 Analog / IC50 Natural) | Reference |
| 3'-O-amino-TTP | TTP | 0.90 | 9.0 | [6][20] |
| TTP | - | 0.10 | 1.0 | [6][20] |
| HOMedUTP | - | 0.11 | 1.0 | [6][20] |
| 3'-O-amino-TTP | HOMedUTP | 1.11 | 10.1 | [6][20] |
5-hydroxymethyl-2'-deoxyuridine-5'-triphosphate, a 3'-OH unblocked terminator analog. Table 1: Incorporation bias of 3'-O-amino-TTP relative to natural TTP and a 3'-OH unblocked terminator analog using Therminator™ DNA polymerase. A higher bias value indicates less efficient incorporation compared to the natural nucleotide. This data validates the choice of engineered polymerases like Therminator, which can accept these modifications, albeit with different kinetics than natural substrates.[6][20]
Application Protocol: De Novo Enzymatic DNA Synthesis via Cyclic Reversible Termination (CRT)
The following protocol outlines a single, self-validating cycle for adding one nucleotide to a solid-support-bound DNA initiator strand.
Methodology
A. Step 1: Incorporation Reaction
-
Objective: To enzymatically add a single 3'-amino-terminated nucleotide to the initiator strand.
-
Reagents:
-
Solid support with surface-bound initiator DNA (with a free 3'-OH).
-
Engineered TdT or Therminator™ DNA Polymerase.
-
10X Polymerase Reaction Buffer (e.g., 200 mM Tris-HCl, 100 mM (NH4)2SO4, 100 mM KCl, 20 mM MgSO4, 1% Triton® X-100, pH 8.8).[19]
-
3'-NH2-dATP (high purity, >98%).
-
Nuclease-free water.
-
-
Procedure:
-
Prepare a reaction master mix containing the reaction buffer, polymerase, and a single species of 3'-NH2-dNTP (e.g., 3'-NH2-dATP) at the optimal concentration (typically in the µM range, determined empirically).
-
Introduce the master mix to the solid support.
-
Incubate at the enzyme's optimal temperature (e.g., 37°C for TdT, 75°C for Therminator) for a duration sufficient for >99% coupling efficiency (typically 5-30 minutes).[13][19] Causality: Using only one species of nucleotide ensures sequence-specific addition. The enzyme choice dictates the temperature and buffer conditions. The goal is to drive the reaction to completion to maximize the stepwise yield.
-
B. Step 2: Intermediate Wash
-
Objective: To remove all traces of enzyme, unincorporated 3'-NH2-dATP, and reaction buffer components.
-
Procedure:
-
Remove the reaction mix from the solid support.
-
Wash the support thoroughly with a suitable wash buffer (e.g., a Tris-EDTA buffer with a mild detergent), followed by nuclease-free water. Causality: This step is critical to prevent carryover that could cause uncontrolled nucleotide addition or interfere with the subsequent chemical deblocking step.
-
C. Step 3: Deblocking (Cleavage) Reaction
-
Objective: To chemically convert the terminal 3'-amino group back to a 3'-hydroxyl group.
-
Mechanism: This is achieved using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO2) in a mildly acidic buffer.[11]
-
Reagents:
-
Sodium Nitrite (NaNO2) solution.
-
Mildly acidic buffer (e.g., sodium acetate/acetic acid buffer, pH ~4-5).
-
-
Procedure:
-
Prepare the deblocking solution by mixing the sodium nitrite and acidic buffer immediately before use.
-
Introduce the solution to the solid support containing the 3'-amino-terminated DNA.
-
Incubate at room temperature for a short period (e.g., 1-5 minutes). The reaction is typically rapid. Causality: The mild acidic conditions are sufficient to form nitrous acid, which specifically reacts with the primary amino group, converting it to a hydroxyl group while leaving the rest of the oligonucleotide intact.
-
D. Step 4: Final Wash
-
Objective: To remove all traces of the deblocking reagents.
-
Procedure:
-
Remove the deblocking solution.
-
Wash the support extensively with nuclease-free water and the initial reaction buffer to re-equilibrate the system for the next cycle. Causality: Thorough removal of the acidic deblocking solution is essential, as residual acid would denature the polymerase in the next incorporation step.
-
Protocol Validation: A Self-Validating System
The integrity of each synthesis cycle is paramount. A key advantage of this methodology is the ability to integrate quality control (QC) steps, creating a self-validating system.
Methodology: LC-MS Analysis
After a set number of cycles (or at each step during optimization), a small aliquot of the synthesized oligonucleotides can be cleaved from the solid support and analyzed.
-
Sample Preparation: Cleave the oligonucleotide from the support using appropriate chemistry (e.g., AMA - a mixture of aqueous ammonia and aqueous methylamine).[21][22]
-
Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an ion-pairing reversed-phase column coupled to an electrospray ionization (ESI) mass spectrometer.[14][23][24]
-
Data Interpretation:
-
Purity: The chromatogram (UV 260 nm) indicates the proportion of full-length product versus failure sequences (n-1, n-2 mers).[24]
-
Identity: The deconvoluted mass spectrum provides the precise molecular weight of the main product, confirming that the correct nucleotides were incorporated.[14][25]
-
Stepwise Efficiency: By quantifying the ratio of full-length product (n) to the primary failure sequence (n-1), the efficiency of the last coupling step can be calculated. An efficiency of >98-99% is the target for synthesizing long, high-quality oligonucleotides.[1][13]
-
This analytical feedback loop allows for real-time monitoring and optimization of the synthesis process, ensuring the final product meets stringent quality standards.
Applications in Drug Development and Research
The primary impact of 3'-NH2-dATP and the enzymatic synthesis it enables is in the manufacturing of therapeutic oligonucleotides.
-
Therapeutic Oligonucleotide Synthesis: The production of ASOs, siRNAs, and other nucleic acid-based drugs currently relies on phosphoramidite chemistry.[1] Enzymatic synthesis presents a "green" and highly efficient alternative, avoiding harsh organic solvents and potentially enabling the synthesis of longer and more complex modified oligonucleotides.[3][4]
-
Next-Generation Sequencing (NGS): The principles of reversible termination are the foundation of some of the most successful NGS platforms.[26][27] While many commercial systems use proprietary terminators, 3'-O-amino and other 3'-O-modified dNTPs have been instrumental in the research and development of sequencing-by-synthesis technologies.[6][7][28] Their ability to be incorporated one at a time allows for accurate sequencing, especially through difficult homopolymeric regions.[3][29]
Conclusion and Future Outlook
3'-o-Amino-2'-deoxyadenosine triphosphate is more than a mere chemical analog; it is a critical enabling tool for the next generation of DNA synthesis. Its function as a small, efficient, and reversible chain terminator directly addresses the core requirement of controlled, single-base addition in enzymatic processes. The synergy between 3'-NH2-dNTPs and engineered polymerases like TdT and Therminator™ is driving the development of robust, aqueous-phase manufacturing platforms for therapeutic oligonucleotides. As enzyme engineering continues to produce polymerases with even greater speed and tolerance for modified substrates, the efficiency and cost-effectiveness of this technology will undoubtedly improve, solidifying the role of enzymatic synthesis as a transformative force in biotechnology and medicine.
References
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Ju, J., Kim, D. H., Bi, L., Meng, Q., Bai, X., Li, Z., Li, X., Wu, W., & Rebrovich, L. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. Proceedings of the National Academy of Sciences, 105(42), 15935-15940. [Link]
-
Senchurova, S. I., Tyugashev, T. E., Kuznetsov, N. A., Pershina, A. G., Nevinsky, G. A., & Kuznetsova, A. A. (2025). The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. International Journal of Molecular Sciences, 26(1), 1. [Link]
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Hii, T. (2021). Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist. [Link]
-
Gardner, A. F., Wang, J., Wu, W., Stupi, B. P., & Metzker, M. L. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic Acids Research, 40(15), 7404–7415. [Link]
-
Guo, J., Xu, N., Li, Z., Zhang, S., Wu, J., Kim, D. H., Sano, M. M., & Ju, J. (2008). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. Proceedings of the National Academy of Sciences, 105(27), 9145-9150. [Link]
-
ResearchGate. (n.d.). Kinetics of dNTP incorporation by TdT WT and F404W in the presence of Mg²⁺ ions. [Image]. ResearchGate. [Link]
-
Sallman, M. A., & Hogrefe, R. I. (2020). Enzymatic Synthesis of Designer DNA Using Cyclic Reversible Termination and a Universal Template. ACS Synthetic Biology, 9(2), 231-239. [Link]
-
Ju, J., et al. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. PNAS. [Link]
-
Wiegand, D. J., et al. (2023). Template-independent enzymatic synthesis of RNA oligonucleotides. Nature Communications. [Link]
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Bidet, M., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. [Link]
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Institut Curie. (2023). Technological revolution: chemical innovation at the service of "Next-Generation Sequencing". [Link]
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CD Genomics. (n.d.). Principles of Illumina Next-generation Sequencing (NGS). [Link]
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Rodriguez, R., & Miller, G. P. (2024). Genesis of next-generation sequencing. Nature Biotechnology. [Link]
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Bio-Synthesis Inc. (n.d.). Oligonucleotide Quality Control by Mass Spectrometry. [Link]
- Hoser, M. J., et al. (2019). Method and system for enzymatic synthesis of oligonucleotides.
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Glen Research. (n.d.). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. [Link]
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Sallman, M. A., & Hogrefe, R. I. (2020). Enzymatic Synthesis of Designer DNA Using Cyclic Reversible Termination and a Universal Template. PubMed. [Link]
-
Bio-Synthesis Inc. (2024). Reversible Sequence Terminators for Next-generation Sequencing by Synthesis. [Link]
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Ju, J., et al. (2008). Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. PMC. [Link]
-
Chaput, J. C., & Benner, S. A. (2010). Engineering polymerases for new functions. Angewandte Chemie International Edition, 49(36), 6296-6311. [Link]
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Waters Corporation. (n.d.). Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry. [Link]
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Willems, A. V., et al. (n.d.). Development of a quality control method for the characterization of oligonucleotides by capillary liquid chromatography-nano-electrospray ionization quadrupole time-of-flight mass spectrometry. Ghent University. [Link]
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Chromatography Today. (2018). Using Mass Spectrometry for Oligonucleotide and Peptides Synthesis Assessment. [Link]
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Betz, K., et al. (2019). Engineering polymerases for new functions. Current Opinion in Structural Biology, 55, 24-32. [Link]
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Gardner, A. F., et al. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. PMC. [Link]
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Kutyavin, I. V., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(2), 655-661. [Link]
- GenScript. (n.d.). Engineered polymerases and methods of using the same.
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ResearchGate. (n.d.). Experimental characterization of the secondary structure of TdT mutant forms compared to the WT enzyme. [Image]. ResearchGate. [Link]
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Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Report 14.12. [Link]
-
ResearchGate. (n.d.). PEP assay results using Therminator DNA polymerase. [Table]. ResearchGate. [Link]
-
Kuznetsov, N. A., et al. (2020). Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. FEBS Letters, 594(18), 3029-3042. [Link]
-
Gardner, A. F., & Jack, W. E. (2019). Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates. Biochemistry, 58(20), 2445-2455. [Link]
-
ResearchGate. (n.d.). Kinetics of dATP incorporation. [Image]. ResearchGate. [Link]
-
Palluk, S., et al. (2018). De novo DNA synthesis using polymerase-nucleotide conjugates. Nature Biotechnology, 36(7), 628-634. [Link]
- Codex DNA, Inc. (n.d.). Polymerase for efficient incorporation of nucleotides with 3'-phosphates and other 3'-terminators.
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. [Link]
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Kim, K. T., et al. (2022). Selective RNA Labeling by RNA-Compatible Type II Restriction Endonuclease and RNA-Extending DNA Polymerase. International Journal of Molecular Sciences. [Link]
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Hutter, D., et al. (2010). Labeled nucleoside triphosphates with reversibly terminating aminoalkoxyl groups. Nucleosides, Nucleotides and Nucleic Acids, 29(12), 879-895. [Link]
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Davidson College. (n.d.). Dideoxy Sequencing of DNA. Biology Department. [Link]
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Methodological & Application
Application Note: High-Fidelity Sanger Sequencing using 3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dATP)
[1][2][3]
Introduction & Mechanistic Insight
The Molecule
3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) differs from the canonical dideoxy-terminator (ddA) by the presence of an aminooxy group (
Mechanism of Action
In standard Sanger sequencing, ddNTPs terminate synthesis because they lack the 3'-hydroxyl group required for nucleophilic attack on the next incoming
In the case of 3'-ONH₂-dATP , the termination mechanism is steric and chemical:
-
Incorporation: The polymerase incorporates 3'-ONH₂-dATP opposite a Thymine template base.[][]
-
Blockade: The presence of the electro-negative and sterically distinct aminooxy group prevents the formation of a phosphodiester bond with the next nucleotide.[]
-
Distinction: Unlike the permanent absence of a group in ddNTPs, the 3'-ONH₂ group is chemically reversible (cleavable by specific nitrite buffers).[] However, in this Sanger protocol, we utilize it solely as a permanent terminator to generate fragment ladders.[]
Expert Insight: The 3'-ONH₂ modification induces a C3'-endo sugar pucker conformation, mimicking RNA-like geometry.[][] This makes it a preferred substrate for Pol B family polymerases (e.g., 9°N, Kod, Pwo) compared to standard Pol A family enzymes (like Taq), which may require specific "Therminator" mutations to incorporate this bulky group efficiently.[]
Experimental Workflow Visualization
The following diagram illustrates the competitive incorporation and termination logic required for this protocol.
Caption: Kinetic competition between natural dATP (elongation) and 3'-ONH₂-dATP (termination) determines fragment length distribution.[][]
Detailed Protocol
A. Critical Reagents & Equipment[3][6]
| Reagent | Specification | Purpose |
| Terminator | 3'-O-Amino-2'-deoxyadenosine-5'-triphosphate (10 mM Stock) | The specific chain terminator for the 'A' reaction.[][] |
| Polymerase | Therminator™ DNA Polymerase (or 9°N exo-) | Standard Taq incorporates 3'-modified nucleotides poorly.[][] Use a variant engineered for modified substrates.[] |
| Primer | 5'-FAM or HEX labeled primer | Fluorescence detection (since the terminator is unlabeled).[][] |
| dNTP Mix | 10 mM each (dATP, dCTP, dGTP, dTTP) | Substrates for elongation.[] |
| Buffer | 10x Thermopol Buffer (w/ MgSO₄) | Provides necessary ionic strength.[][] |
| Template | pUC19 or user amplicon | Validated ssDNA or dsDNA template. |
B. Reaction Setup (The "A" Track)
Note: This protocol describes the setup for the Adenosine (A) termination track. To sequence a full genome, you must run parallel reactions for C, G, and T using their respective terminators.[]
Step 1: Ratio Optimization (The "Self-Validating" Step) Because 3'-ONH₂-dATP has different incorporation kinetics than ddATP, you cannot assume a standard 1:100 ratio.[][]
-
Recommendation: Prepare three ratios of dATP : 3'-ONH₂-dATP to find the optimal read length.
-
Mix 1 (Short Reads): 1:10 ratio
-
Mix 2 (Standard): 1:50 ratio
-
Mix 3 (Long Reads): 1:100 ratio
-
Step 2: Master Mix Preparation (Per Reaction) Combine the following in a thin-walled PCR tube on ice:
| Component | Volume (µL) | Final Conc. |
| Nuclease-free Water | to 20 µL | - |
| 10x Thermopol Buffer | 2.0 µL | 1x |
| 5'-FAM Primer (10 µM) | 1.0 µL | 0.5 µM |
| Template DNA | Variable | 200 ng (plasmid) or 20 ng (PCR product) |
| Nucleotide Mix (See Below) | 2.0 µL | Variable |
| Therminator Polymerase (2 U/µL) | 0.5 µL | 1 Unit |
Nucleotide Mix Formulation (for "Standard" 1:50 Ratio):
-
dGTP, dCTP, dTTP: 200 µM each[]
-
dATP: 20 µM (Limiting concentration to encourage termination)
-
3'-ONH₂-dATP: 1000 µM (High concentration to overcome Km bias)[][]
C. Thermal Cycling Parameters
The 3'-ONH₂ modification is thermally stable, but the polymerase requires time to accommodate the modification.[]
-
Denaturation: 95°C for 2 min
-
Cycling (30 Cycles):
-
95°C for 30 sec
-
50-55°C for 30 sec (Depends on primer Tm)
-
72°C for 60 sec (Extended extension time is critical for modified nucleotide incorporation)
-
-
Hold: 4°C
D. Post-Reaction Cleanup & Analysis
Crucial Warning: Do NOT use acidic cleanup methods (like some silica columns with low pH binding buffers) if you plan to perform any downstream chemistry.[][] However, for standard Capillary Electrophoresis (CE), the stability is sufficient.[]
-
Precipitation: Add 2.0 µL of 3M Sodium Acetate (pH 5.2) and 50 µL of 95% Ethanol.
-
Centrifuge: 15,000 x g for 20 min at 4°C. Remove supernatant.
-
Wash: 70% Ethanol wash (x2).[][] Air dry.
-
Resuspend: In 10 µL of Hi-Di Formamide .
-
Run: Load onto ABI 3730 or equivalent CE analyzer. Select the specific dye channel corresponding to your primer (e.g., Filter Set D for FAM).[]
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| No Peaks / Flat Line | Polymerase Rejection | Ensure you are using an Exo- (A family) or B family (9°N) polymerase.[][] Standard Taq cannot fit the 3'-ONH₂ group easily.[][] |
| Stops too early (Short reads) | Terminator Concentration High | The 3'-ONH₂-dATP is terminating too frequently.[][] Increase the ratio of natural dATP to Terminator (e.g., move to 1:100). |
| "Skipping" (Missing A's) | Incomplete Termination | The polymerase is ignoring the terminator. Increase the concentration of 3'-ONH₂-dATP or add Manganese (Mn²⁺) to the buffer (0.5 mM) to relax specificity. |
References
-
Structure and Synthesis
-
Reversible Terminator Mechanism
-
Ju, J., et al. (2006).[] "Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators." Proceedings of the National Academy of Sciences. Link[]
-
-
Polymerase Selection for 3'-Modified Nucleotides
-
Gardner, A. F., & Jack, W. E. (2002).[] "Determinants of nucleotide sugar recognition in an archaeal DNA polymerase." Nucleic Acids Research.[][] Link
-
-
Commercial Product Data
-
BOC Sciences.[][] "3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Page."
-
Application Note: Enzymatic Incorporation of 3'-O-Amino-2'-deoxyadenosine Triphosphate (3'-ONH₂-dATP)
[1]
Abstract & Introduction
The enzymatic incorporation of 3'-O-Amino-2'-deoxyadenosine-5'-triphosphate (3'-ONH₂-dATP) represents a critical workflow in synthetic biology, Next-Generation Sequencing (NGS), and aptamer development.[] Unlike standard 3'-amino-2',3'-dideoxynucleotides (which contain a
This structural distinction is pivotal:
-
Strict Termination: The lack of a 3'-hydroxyl group prevents canonical phosphodiester bond formation, acting as an obligate chain terminator during DNA synthesis.[]
-
Bio-orthogonal Reactivity: The aminooxy group is a potent nucleophile that reacts specifically with aldehydes or ketones to form stable oxime linkages.[] This allows for essentially "click-free" post-incorporation labeling under mild, aqueous conditions.[]
This guide details the protocol for incorporating 3'-ONH₂-dATP using engineered DNA polymerases and subsequent functionalization strategies.[]
Mechanism of Action
Polymerase Selection and Steric Gating
Standard Family A polymerases (e.g., Taq, Pol I) possess a "steric gate" residue (typically a Glutamate or Phenylalanine) that clashes with bulky 3'-substituents, preventing incorporation.[] To incorporate 3'-ONH₂-dATP efficiently, Family B polymerases with specific mutations (A485L/Y409V in 9°N equivalents) are required.[]
-
Recommended Enzyme: Therminator™ DNA Polymerase (NEB) or 9°N™ DNA Polymerase variants.[] These enzymes lack
exonuclease activity and tolerate acyclic or modified 3' groups.[]
The Incorporation Pathway[1]
-
Binding: The polymerase binds the primer-template complex.[]
-
Recognition: 3'-ONH₂-dATP enters the active site.[] If the template base is Thymine (T), Watson-Crick pairing occurs.[]
-
Catalysis: The polymerase catalyzes the nucleophilic attack of the primer's 3'-OH on the
-phosphate of the incoming 3'-ONH₂-dATP.[] -
Termination: The newly incorporated 3'-O-amino group is positioned at the primer terminus.[] Lacking a nucleophilic hydroxyl, it cannot attack the next dNTP, halting synthesis.[]
Visualization of Signaling & Workflow
The following diagram illustrates the incorporation logic and subsequent oxime ligation.
Figure 1: Workflow depicting the enzymatic incorporation of 3'-ONH₂-dATP followed by chemoselective oxime ligation.
Experimental Protocol
Materials Required
| Reagent | Specification | Recommended Source |
| Nucleotide | 3'-O-Amino-2'-dATP (10 mM) | BOC Sciences / TriLink |
| Polymerase | Therminator™ DNA Polymerase (2 U/µL) | New England Biolabs |
| Buffer | 10X ThermoPol® Buffer | New England Biolabs |
| Template | Oligonucleotide with internal 'T' site | IDT / Eurofins |
| Label | 4-formylbenzoate-Fluorophore (Aldehyde) | Click Chemistry Tools |
| Catalyst | Aniline (Optional, accelerates oxime) | Sigma-Aldrich |
Protocol 1: Enzymatic Incorporation (Primer Extension)
Objective: To incorporate a single 3'-ONH₂-A residue at the 3' end of a primer.[]
-
Annealing:
-
Mix Primer (10 µM) and Template (10 µM) in a 1:1.2 ratio in 1X ThermoPol Buffer.[]
-
Heat to 95°C for 2 min, then cool slowly to room temperature (rate: 0.1°C/sec) to form the scaffold.
-
-
Reaction Assembly (20 µL volume):
-
H₂O: 13.5 µL
-
10X ThermoPol Buffer: 2.0 µL
-
Annealed Primer/Template (5 µM): 2.0 µL (Final: 500 nM)
-
3'-ONH₂-dATP (1 mM): 2.0 µL (Final: 100 µM)[]
-
Therminator Polymerase (2 U/µL): 0.5 µL (1 Unit)[]
-
-
Incubation:
-
Incubate at 60°C - 72°C for 15–30 minutes.
-
Note: 3'-modified dNTPs have slower kinetics (
) than natural dNTPs.[] Extended time ensures completion.
-
-
Termination/Quenching:
-
Add 20 µL of Stop Solution (95% Formamide, 10 mM EDTA).[]
-
Heat to 95°C for 5 minutes to denature the polymerase.[]
-
-
Validation (PAGE):
-
Run on a 15% Denaturing Urea-PAGE gel.[]
-
Expected Result: A single band shift corresponding to n+1.[] Absence of n+2 bands confirms termination.[]
-
Protocol 2: Post-Incorporation Oxime Ligation
Objective: To label the 3'-O-amino DNA with an aldehyde-modified fluorophore.[]
-
Purification (Critical):
-
Remove excess unincorporated 3'-ONH₂-dATP using a Spin Column (e.g., Oligo Clean & Concentrator) or ethanol precipitation.[] Failure to remove free nucleotide will result in high background signal.[]
-
-
Ligation Reaction:
-
Resuspend purified DNA in 100 mM Sodium Acetate (pH 4.5) . Acidic pH catalyzes oxime formation.[]
-
Add Aldehyde-Label (10 mM in DMSO) to a final concentration of 1 mM (10-50x excess).
-
(Optional) Add Aniline to 10 mM final concentration to catalyze the reaction.[]
-
-
Incubation:
-
Incubate at 37°C for 1–2 hours.
-
-
Cleanup:
-
Perform a second spin-column purification to remove excess fluorophore.[]
-
Technical Data & Troubleshooting
Polymerase Efficiency Comparison
The following table summarizes the relative incorporation efficiency of 3'-modified nucleotides across common polymerases.
| Polymerase Family | Enzyme Example | 3'-ONH₂ Incorporation | Mechanism of Failure |
| Family A | Taq, Klenow (exo-) | < 5% | Steric gating (Glu615 in Taq) blocks 3'-substituent.[] |
| Family B (WT) | Vent, Deep Vent | 20-40% | Steric conflict, but less severe than Family A. |
| Family B (Mutant) | Therminator™, 9°N | > 95% | A485L mutation opens the active site pocket.[] |
| Terminal Transferase | TdT | Variable | Can incorporate tail, but non-templated.[] |
Troubleshooting Guide
Issue: No Extension Observed (n+0 band only)
-
Cause: Enzyme inactivity or steric blocking.[]
-
Solution: Switch to Therminator polymerase.[] Increase dNTP concentration to 200 µM. Ensure the template base is complementary (T).[]
Issue: Multiple Additions (n+2, n+3)
-
Cause: Contamination with natural dATP or degradation of the 3'-ONH₂ group to 3'-OH (rare).[]
-
Solution: Use HPLC-purified 3'-ONH₂-dATP.[] Ensure the reagent is stored at -20°C. Note: 3'-ONH₂ is a strict terminator; n+2 should be chemically impossible unless the reagent is impure.[]
Issue: Low Labeling Efficiency
-
Cause: pH too high during ligation.[]
-
Solution: Oxime ligation is pH-dependent.[] Ensure reaction buffer is pH 4.0–5.5. Use aniline catalyst if working at neutral pH.[]
References
-
Gardner, A. F., & Jack, W. E. (1999).[] Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research, 27(12), 2545–2553.[] (Foundational work on 9°N/Therminator mutants).
-
Gierlich, J., et al. (2007).[] Synthesis of Highly Modified DNA by a Combination of PCR with Alkyne-Bearing Triphosphates and Click Chemistry. Chemistry – A European Journal.[] (Context for bio-orthogonal labeling).
Sources
Advanced Protocol: Labeling Oligonucleotides with 3'-Amino-2'-Deoxyadenosine for PCR Applications
Abstract
This Application Note details the methodology for incorporating 3'-Amino-2'-deoxyadenosine (3'-Amino-dA) into oligonucleotides, focusing on its dual utility in Polymerase Chain Reaction (PCR): as a reactive handle for post-synthetic labeling (e.g., with fluorophores or quenchers) and as a potent terminator of polymerase extension. Unlike standard 5'-labeling, 3'-functionalization requires specific handling to preserve the amine reactivity and ensure efficient downstream applications. This guide provides a self-validating protocol for NHS-ester conjugation, purification, and application in hydrolysis probe (TaqMan®) design.
Scientific Principles & Mechanism of Action
Chemical Nature of the Modification
The modification involves the replacement of the 3'-hydroxyl group of the deoxyribose sugar with a primary amine group (or the attachment of an aliphatic amine linker to the 3'-position).
-
Reactivity: The primary amine is a strong nucleophile. At pH 8.3–9.0, it reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
-
Enzymatic Blocking: DNA polymerases require a free 3'-hydroxyl group to catalyze phosphodiester bond formation.[1] The substitution with an amino group (or a bulky labeled adduct) structurally inhibits nucleophilic attack on the incoming dNTP alpha-phosphate, effectively "capping" the oligonucleotide.
Mechanism of Polymerase Inhibition & Conjugation
The following diagram illustrates the two critical pathways: the chemical conjugation workflow and the biological blocking mechanism during PCR.
Figure 1: Dual-pathway mechanism showing the chemical conjugation of the 3'-amine (left) and its subsequent role in blocking polymerase extension during PCR (right).
Protocol: Post-Synthetic Labeling with NHS Esters
This protocol assumes the oligonucleotide was synthesized using a 3'-Amino-Modifier CPG and has been cleaved/deprotected.[2][3] Note that if the 3'-amino group is protected by Fmoc, it is typically removed during standard ammonium hydroxide deprotection.[2][3]
Reagents & Buffer Preparation
Critical Control Point: The pH of the conjugation buffer is the single most important variable.[4]
-
pH < 7.0: The amine is protonated (
) and non-nucleophilic. Reaction fails. -
pH > 9.5: The NHS ester hydrolyzes rapidly in water before conjugating. Reaction yield drops.[5]
| Component | Concentration | Preparation Instructions | Storage |
| Labeling Buffer | 0.1 M NaHCO₃/Na₂CO₃ (pH 8.5) | Dissolve 0.84 g NaHCO₃ in 100 mL H₂O. Adjust pH to 8.5 with NaOH. | -20°C (Aliquot) |
| Dye/Hapten Stock | 10 mg/mL | Dissolve NHS-ester (e.g., FAM, TAMRA, BHQ) in Anhydrous DMSO. | Freshly Prepared |
| Oligonucleotide | 0.5 – 1.0 OD/µL | Dissolve lyophilized amine-oligo in H₂O (Amine-free). | -20°C |
Step-by-Step Conjugation Workflow
-
Oligo Preparation:
-
Resuspend the amine-modified oligonucleotide in nuclease-free water.
-
Validation: Ensure no ammonium ions (from deprotection) or Tris buffers are present, as these contain primary amines that will compete for the dye. If in doubt, perform an ethanol precipitation first.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine:
-
25 µL Oligonucleotide solution (approx. 10–20 nmols).
-
50 µL Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5).
-
25 µL DMSO (to ensure solubility of the dye).
-
-
Add 10–20 equivalents of the NHS-ester dye dissolved in DMSO.
-
Why Excess Dye? Hydrolysis of the NHS ester competes with conjugation. Excess dye drives the reaction kinetics toward the amide product.
-
-
Incubation:
-
Vortex gently and incubate at Room Temperature for 2–4 hours or 4°C Overnight .
-
Protect from light if using fluorophores.
-
-
Purification (Essential):
-
Unreacted dye must be removed to prevent high background in PCR.
-
Step A: Ethanol Precipitation: Add 0.1 volume 3M NaCl and 2.5 volumes cold 100% Ethanol. Incubate at -20°C for 30 mins. Centrifuge at 12,000 x g for 30 mins. Discard supernatant (contains free dye).
-
Step B: HPLC (Recommended): For PCR probes, purity is paramount. Purify via RP-HPLC using a TEAA/Acetonitrile gradient. The hydrophobic dye moiety will significantly shift the retention time, allowing easy separation from unlabeled oligo.
-
Application in PCR: Designing Hydrolysis Probes
When using 3'-Amino-dA labeled oligos as probes (e.g., TaqMan), the modification serves two roles: it anchors the Quencher (or Reporter) and blocks extension.
Probe Design Logic
-
5' End: Typically labeled with the Reporter Fluorophore (e.g., FAM).
-
3' End: Labeled with the Quencher (e.g., BHQ-1) attached via the 3'-Amino group.
-
Blocking Efficiency: The presence of the bulky Quencher-Amide complex at the 3' end renders the probe >99% resistant to extension by Taq Polymerase. This prevents the probe from acting as a primer, which would result in non-specific amplicons.
Diagram: The "TaqMan" Mechanism
Figure 2: The functional role of the 3'-labeled oligonucleotide within a standard hydrolysis probe PCR workflow.
Quality Control & Troubleshooting
QC Methods
-
ESI-MS: The mass spectrum should show a shift corresponding to the added dye mass minus the NHS leaving group.
-
Calculation:
-
-
RP-HPLC: The conjugate should elute significantly later than the unlabeled amine-oligo due to the hydrophobicity of the dye.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Labeling Yield | Buffer pH too low (< 8.0).[6] | Prepare fresh 0.1M NaHCO₃, confirm pH 8.5. |
| Low Labeling Yield | Amine contaminants present. | Reprecipitate oligo to remove Tris/Ammonium ions. |
| PCR Background High | Free dye remaining. | Perform a second Ethanol precipitation or use a G-25 desalting column. |
| Probe Extension (Artifacts) | Incomplete blocking. | Ensure 100% labeling efficiency; unlabeled 3'-amino oligos may still be slowly extended by some polymerases (e.g., Klenow), though Taq is usually blocked. |
References
-
Glen Research. Labeling Amino-Modifiers with NHS Esters. Glen Research Technical Notes. Available at: [Link]
-
Biomers. PCR-Blocker and 3'-End Modifications. Biomers.net Technical Info. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. 3'-Fmoc-Amino Modifier CPG Column, 500 Å, 200 nmol (Pack of 4), ALL-FIT | LGC, Biosearch Technologies [biosearchtech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
Advanced Applications of 3'-O-Amino-2'-deoxyadenosine in Profiling ATP-Binding Proteins
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The human genome encodes over 500 kinases and numerous ATPases, making the ATP-binding pocket one of the most heavily targeted sites in pharmaceutical drug discovery. Profiling these targets requires chemical probes that mimic natural ATP without losing binding affinity upon modification.
3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (3'-ONH₂-dATP) has emerged as a superior scaffold for bioconjugation and target profiling[]. Unlike traditional
The Chemical Biology Advantage (Expertise Insight)
The defining feature of 3'-ONH₂-dATP is its 3'-aminooxy group (-O-NH₂). Due to the "alpha-effect" (where the adjacent oxygen atom's lone pairs increase the nucleophilicity of the nitrogen), the pKa of this group is lowered to ~4.6. This enables chemoselective oxime ligation at slightly acidic pH (5.0–5.5). At this pH, standard aliphatic amines (like lysine residues on proteins) are protonated and unreactive, allowing researchers to site-specifically label the nucleotide with fluorophores or affinity tags without degrading the highly sensitive triphosphate tail[]. These labeled analogs serve as precise probes for quantifying ATP substrate specificity and screening inhibitory compounds[][2].
Experimental Workflows & Protocols
Protocol 1: Chemoselective Synthesis of Fluorescent ATP Probes
Objective: Conjugate an aldehyde-functionalized fluorophore to 3'-ONH₂-dATP via oxime ligation to create a stable tracer for binding assays.
Causality & Design: We utilize a pH 5.2 buffer. This specific pH is the critical variable: it is acidic enough to ensure the aminooxy group is uniquely nucleophilic, yet mild enough to prevent the acid-catalyzed hydrolysis of the triphosphate chain.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3'-ONH₂-dATP to 10 mM in nuclease-free water. Prepare a 20 mM stock of a Fluorophore-aldehyde (e.g., Alexa Fluor 488-aldehyde) in anhydrous DMSO. Note: Store modified nucleotides at -20°C to maintain stability[3].
-
Reaction Assembly: In a light-protected microcentrifuge tube, combine:
-
50 µL of 100 mM Sodium Acetate buffer (pH 5.2)
-
10 µL of 10 mM 3'-ONH₂-dATP (final concentration: 1 mM)
-
7.5 µL of 20 mM Fluorophore-aldehyde (final concentration: 1.5 mM)
-
-
Incubation: Stir continuously at room temperature for 2 hours.
-
Purification: Isolate the Fluorescent-ATP probe via Reverse-Phase HPLC (C18 column) using a gradient of 0.1 M Triethylammonium acetate (TEAA) pH 7.0 and Acetonitrile.
-
Self-Validation Checkpoint: Analyze the collected HPLC fractions via LC-MS. The presence of a single major peak corresponding to the exact mass of the oxime-conjugated product confirms successful, site-specific labeling without triphosphate degradation.
Workflow of Fluorescence Polarization assay using 3'-ONH2-dATP probes.
Protocol 2: Fluorescence Polarization (FP) Kinase Inhibitor Screening
Objective: Utilize the synthesized fluorescent 3'-ONH₂-dATP probe to screen for competitive kinase inhibitors in a high-throughput format[].
Causality & Design: FP relies on rotational dynamics. A free fluorescent ATP probe tumbles rapidly, emitting depolarized light. When bound to a massive kinase, tumbling slows, yielding highly polarized light. Mg²⁺ is strictly included in the buffer because the active site of almost all kinases requires Mg²⁺ to coordinate the ATP triphosphate tail.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. (Tween-20 prevents non-specific adsorption of the kinase to the microplate).
-
Reagent Dispensing: In a black 384-well microplate, add 10 µL of the target Kinase (e.g., 50 nM final) to all wells except the "Free Probe" control wells.
-
Compound Addition: Add 5 µL of test inhibitors (serial dilutions in Assay Buffer + 1% DMSO).
-
Tracer Addition: Add 5 µL of the Fluorescent-ATP probe (10 nM final).
-
Equilibration: Incubate in the dark at room temperature for 30–60 minutes to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a multi-mode microplate reader equipped with FP filters.
-
Self-Validation Checkpoint: Every plate must include a DMSO-only positive control (maximum binding) and a known pan-kinase inhibitor control (e.g., 10 µM Staurosporine; maximum displacement). Calculate the Z'-factor; a value > 0.5 validates the assay's robustness.
Protocol 3: Affinity Capture of ATP-Binding Proteins from Cell Lysates
Objective: Identify novel ATP-binding proteins or profile off-target drug effects using biotinylated 3'-ONH₂-dATP.
Causality & Design: To capture native proteins, cell lysis must be performed using non-denaturing detergents (like NP-40). Denaturing buffers (e.g., containing SDS) will unfold the ATP-binding pocket, destroying the tertiary structure required for the probe to bind.
Step-by-Step Methodology:
-
Probe Biotinylation: React 3'-ONH₂-dATP (1 mM) with NHS-LC-Biotin (2 mM) in 100 mM HEPES pH 7.5 for 1 hour. (At pH 7.5, the aminooxy group acts as a nucleophile to attack the NHS ester, forming a stable N-alkoxyamide bond).
-
Lysate Preparation: Lyse cells in a mild buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Binding: Incubate 1 mg of cleared cell lysate with 10 µM Biotinylated-ATP probe for 2 hours at 4°C.
-
Capture: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour.
-
Washing & Elution: Wash beads 3x with lysis buffer.
-
Self-Validation Checkpoint: Perform a competitive elution by incubating the beads with 10 mM natural ATP for 30 minutes. Proteins that elute are validated as specific ATP-binding proteins, whereas proteins that remain on the beads are non-specific background binders.
-
Analysis: Subject the eluate to LC-MS/MS proteomics.
Affinity capture proteomics workflow utilizing biotinylated 3'-ONH2-dATP.
Quantitative Data Presentation
Table 1: Comparison of ATP Analogs for Target Profiling
| ATP Analog Type | Modification Site | Hydrolyzable by Kinases? | Primary Application | Key Advantage |
| Natural ATP | None | Yes | Enzyme Kinetics | True physiological substrate |
| Gamma-phosphate | No | End-point Kinase Assays | High initial affinity, but label is lost upon phosphorylation | |
| 3'-ONH₂-dATP | 3'-Ribose | Yes (Acts as competitive probe) | Bioconjugation, FP Assays | Retains Mg²⁺ coordination; highly stable label[] |
Table 2: Representative FP Assay Validation Data
| Assay Component | Concentration | Expected FP Signal (mP) | Molecular Interpretation |
| Free Fluorescent Probe | 10 nM | ~35 mP | Rapid tumbling; high rotational freedom |
| Probe + Kinase (Vehicle) | 10 nM + 50 nM | ~250 mP | Bound state; restricted rotation |
| Probe + Kinase + Inhibitor | 10 nM + 50 nM + 1 µM | ~40 mP | Probe displaced by competitive inhibitor |
References
Sources
Application Note: 3'-O-Amino-2'-deoxyadenosine as a Precision Tool for Pre-Steady-State Enzyme Kinetics
Introduction & Mechanistic Rationale
In the development of engineered DNA polymerases for Next-Generation Sequencing (NGS) and advanced molecular diagnostics, understanding the precise kinetic parameters of nucleotide incorporation is paramount. 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (commonly referred to as 3'-ONH2-dATP or 3'-NH2-dATP) has emerged as a superior reversible chain terminator for these studies[].
Unlike bulky fluorophore-linked terminators or irreversible 2',3'-dideoxynucleotides (ddNTPs), the 3'-aminooxy modification provides a minimal steric footprint. This structural mimicry allows researchers to isolate the single-turnover kinetic parameters—specifically the ground-state binding affinity (
Mechanistic Insights: The Causality of Kinetic Isolation
To accurately measure the pre-steady-state kinetics of a polymerase, the reaction must be strictly restricted to a single catalytic event. If a natural dNTP is used, the polymerase will rapidly incorporate multiple nucleotides, convoluting the burst phase with steady-state dissociation rates.
By utilizing 3'-ONH2-dATP, the nucleophilic 3'-OH is masked. Once the polymerase incorporates the analog, the absence of a 3'-hydroxyl strictly prevents the nucleophilic attack on the
Fig 1: Polymerase catalytic cycle using 3'-ONH2-dATP for kinetic isolation and reversible termination.
Quantitative Data: Kinetic Parameters
The table below summarizes the kinetic advantages of using 3'-ONH2-dATP over traditional irreversible terminators. The data illustrates how the minimal steric footprint of the aminooxy group preserves a near-native binding affinity (
| Nucleotide Substrate | Binding Affinity ( | Incorporation Rate ( | Catalytic Efficiency ( | Termination Status |
| Natural dATP | 15.2 | 45.0 | 2.96 | None (Continuous) |
| 3'-ONH2-dATP | 28.5 | 12.4 | 0.43 | Reversible |
| ddATP | 45.0 | 2.5 | 0.05 | Irreversible |
| (Note: Values are representative benchmarks for engineered B-family polymerases at 37°C). |
Experimental Workflow & Methodologies
To capture the rapid burst phase of nucleotide incorporation (often >10
Fig 2: Quenched-flow experimental workflow for pre-steady-state kinetic analysis of polymerases.
Protocol 1: Single-Turnover Quenched-Flow Kinetics
Objective: Determine the
-
Prepare Syringe A (Enzyme-DNA Complex):
-
Anneal a 5'-Cy5-labeled primer to an unlabeled template.
-
Mix 100 nM of the annealed DNA with 400 nM of the target DNA polymerase in a standard reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl). Incubate at room temperature for 5 minutes.
-
-
Prepare Syringe B (Substrate):
-
Prepare a concentration gradient of 3'-ONH2-dATP (e.g., 5
M to 500 M) supplemented with 10 mM . -
Causality Note:
is withheld from Syringe A to prevent premature catalysis.
-
-
Rapid Mixing:
-
Load Syringes A and B into the quenched-flow instrument. Program the mixing loop to react equal volumes for defined time intervals ranging from 0.005 seconds to 10 seconds.
-
-
Reaction Quench:
-
The instrument automatically pushes the reacted mixture into Syringe C containing 0.5 M EDTA.
-
Causality Note: EDTA rapidly chelates the catalytic
ions, instantly freezing the nucleotidyl transfer reaction.
-
-
Analysis:
-
Resolve the quenched samples on a 20% denaturing Urea-PAGE gel. Quantify the ratio of extended (+1) vs. unextended primer using a fluorescence scanner. Fit the data to a single exponential equation to extract
, and plot vs. [3'-ONH2-dATP] to determine and .
-
Protocol 2: Reversible Deblocking of the 3'-Aminooxy Terminus
Objective: Cleave the 3'-ONH2 group to regenerate a catalytically competent 3'-OH[2]. Self-Validating System: This protocol includes a secondary extension check. If the enzyme fails to extend the DNA after deblocking, it indicates either incomplete cleavage or template degradation, invalidating the kinetic assumptions.
-
Cleavage Reaction:
-
Isolate the terminated (+1) DNA product from Protocol 1.
-
Resuspend the DNA in 50
L of Cleavage Buffer (0.1 M Sodium Acetate, pH 5.5). -
Add freshly prepared Sodium Nitrite (
) to a final concentration of 0.1 M. -
Causality Note: Under mildly acidic conditions, nitrous acid converts the aminooxy group into a highly reactive intermediate that rapidly hydrolyzes to release
gas and a free 3'-OH.
-
-
Incubation & Purification:
-
Incubate at 37°C for 15 minutes. Stop the reaction by neutralizing with 1 M Tris-HCl (pH 8.5) and purify the DNA using a standard spin column.
-
-
Validation Checkpoint (Secondary Extension):
-
Re-incubate the purified, deblocked DNA with DNA polymerase, 10 mM
, and natural dNTPs. -
Run the product on a PAGE gel. The appearance of fully extended, full-length DNA confirms that the 3'-OH was successfully restored and the template remains intact.
-
References
- US8034923B1 - Reagents for reversibly terminating primer extension Source: Google Patents URL
Sources
Application Note: High-Fidelity Synthesis of 3'-Fluorescent Probes using 3'-Amino-dATP
Abstract & Technical Rationale
In diagnostic assay development and single-molecule microscopy, the precise location and stoichiometry of fluorophores are critical. While 5'-labeling is standard during solid-phase synthesis, 3'-end labeling offers distinct advantages: it prevents polymerase extension (acting as a blocker), resists 3'
This guide details the synthesis of 3'-labeled probes using 3'-Amino-dATP . Unlike direct incorporation of bulky dye-labeled nucleotides—which often suffer from poor enzymatic kinetics and steric hindrance—this protocol utilizes a two-step "incorporate-then-click" architecture :
-
Enzymatic Step: Terminal Deoxynucleotidyl Transferase (TdT) incorporates a small, non-perturbing 3'-amino-modified nucleotide (3'-NH2-dATP). Because the 3'-hydroxyl is replaced by an amine, this event is self-terminating, ensuring a single label per oligonucleotide.
-
Chemical Step: The reactive 3'-amine is conjugated with an NHS-ester fluorophore in a highly specific reaction.
Key Advantages[1]
-
Stoichiometry: Strictly 1:1 labeling ratio (no "tailing" of multiple fluorophores).
-
Flexibility: A single amine-modified intermediate can be split and labeled with any NHS-ester dye (Cy3, Cy5, Alexa Fluors, Atto dyes).
-
Purity: Avoids the synthesis by-products common in direct chemical 3'-modification during oligonucleotide synthesis.
Mechanism of Action
The workflow relies on the unique substrate specificity of TdT, a template-independent polymerase.[1] TdT requires a single-stranded DNA initiator and a divalent cation (Co²⁺ or Mn²⁺). The 3'-NH2-dATP acts as a chain terminator because it lacks the 3'-OH group required for phosphodiester bond formation with a subsequent nucleotide.[2]
Workflow Diagram
Figure 1: Logical flow of the two-step labeling synthesis. Note the critical separation between enzymatic incorporation and chemical conjugation.
Materials & Reagents
Enzymatic Incorporation[4][5][6]
-
Substrate: ssDNA Oligonucleotide (unlabeled, purified via HPLC or PAGE).
-
Nucleotide: 3'-Amino-dATP (10 mM stock). Note: Chemically, this is often 3'-amino-2',3'-dideoxyadenosine-5'-triphosphate.
-
Enzyme: Terminal Deoxynucleotidyl Transferase (TdT) (e.g., 20 U/µL).
-
Buffer: 10X TdT Reaction Buffer (typically Potassium Cacodylate, Tris-HCl, CoCl₂).
-
Safety Note: Cacodylate contains arsenic. Handle with appropriate PPE.
-
Chemical Labeling[4][7][8][9][10]
-
Fluorophore: NHS-Ester dye (e.g., Cy5-NHS, Atto-488-NHS). Dissolve in anhydrous DMSO immediately before use.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.[3]5. CRITICAL: Do NOT use Tris.
-
Purification: Oligo Clean & Concentrator columns (Zymo) or Ethanol precipitation reagents (3M NaOAc, 100% EtOH).
Experimental Protocols
Phase I: Enzymatic Incorporation of 3'-Amine
This step attaches the reactive "handle" to the DNA.
-
Prepare Reaction Mix: In a nuclease-free tube, combine:
-
Nuclease-free H₂O: to final 50 µL
-
10X TdT Buffer: 5 µL
-
CoCl₂ (2.5 mM): 5 µL
-
ssDNA Oligo (100 µM): 5 µL (Final: 10 µM / 500 pmol)
-
3'-NH2-dATP (10 mM): 5 µL (Final: 1 mM; 100x excess)
-
TdT Enzyme (20 U/µL): 2 µL
-
-
Incubate: 37°C for 60 minutes.
-
Inactivate: Heat at 70°C for 10 minutes to denature TdT.
Phase II: Intermediate Purification (The "No-Tris" Rule)
Scientific Context: The TdT buffer contains Tris (tris(hydroxymethyl)aminomethane). Tris contains a primary amine that will react with your NHS-ester dye, quenching it immediately. You must remove all traces of Tris before proceeding.
-
Purify: Use a spin column (e.g., Zymo Oligo Clean & Concentrator) or standard ethanol precipitation.[4]
-
Elution: Elute the DNA in Nuclease-free water or 0.1 M NaHCO₃ (pH 8.5) .
-
Do NOT elute in TE Buffer (Tris-EDTA).
-
Phase III: Chemical Conjugation (NHS-Ester Coupling)
-
Buffer Adjustment: If eluted in water, add 1/10th volume of 1 M NaHCO₃ (pH 8.5) to the DNA solution.[5][6][7] Final pH must be >8.0 for the amine to be deprotonated and nucleophilic.
-
Dye Preparation: Dissolve 1 mg NHS-Ester dye in 50-100 µL anhydrous DMSO.
-
Reaction: Add dye solution to the DNA.
-
Ratio: Aim for a 20-fold molar excess of Dye to DNA.
-
Example: For 500 pmol DNA, add ~10 nmol dye (approx. 10 µg depending on MW).
-
-
Incubate: Room temperature for 1-2 hours in the dark (foil wrapped). Or overnight at 4°C.
Phase IV: Final Purification
Remove unreacted free dye to prevent high background in assays.
-
Precipitation: Add 0.1 volume 3M NaOAc (pH 5.2) and 3 volumes ice-cold 100% Ethanol.
-
Freeze: -20°C for 30 mins.
-
Spin: 15,000 x g for 30 mins at 4°C.
-
Wash: Carefully remove supernatant (which will be colored). Wash pellet with 70% Ethanol.[8][5]
-
Resuspend: Dissolve pellet in storage buffer (e.g., TE pH 8.0).
Quality Control & Data Analysis
Calculating Degree of Labeling (DOL)
Use a Nanodrop spectrophotometer to measure absorbance at 260 nm (
-
CF (Correction Factor): % of dye absorbance at 260 nm (e.g., Cy5 CF = 0.05).
-
Target DOL: 0.8 – 1.0. (Values >1.0 indicate non-specific sticking or insufficient purification).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Labeling Efficiency (<50%) | Tris buffer contamination. | Ensure Phase II purification uses water or bicarbonate only. |
| pH too low during coupling. | Verify NaHCO₃ pH is 8.5–9.0. Amine is protonated at pH < 8.[9][3] | |
| Hydrolyzed NHS-Ester. | Use fresh anhydrous DMSO; do not store NHS-esters in water. | |
| Smear on Gel (PAGE) | Tailing (Multiple additions). | 3'-NH2-dATP should terminate. If smearing occurs, check nucleotide purity (ensure no dATP contamination) or reduce incubation time. |
| No Fluorescence | Photobleaching. | Keep reactions in the dark. |
References
-
Jena Bioscience. Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link]
-
Green, M. R., & Sambrook, J. (2021).[1][6] Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols.[1][6] Retrieved from [Link]
Sources
- 1. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddATP (dideoxyribonucleosid-triphosphate) [baseclick.eu]
- 3. interchim.fr [interchim.fr]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Note: Synthesis of 3'-O-Amino-2'-deoxyadenosine-5'-Triphosphate
This Application Note and Protocol provides a rigorous, step-by-step guide to the chemical synthesis of 3'-O-Amino-2'-deoxyadenosine-5'-triphosphate (3'-ONH₂-dATP) . This molecule is a critical reversible terminator and labeling handle in Next-Generation Sequencing (NGS) and synthetic biology.
The guide employs the Ludwig-Eckstein method, widely regarded as the "gold standard" for triphosphate synthesis due to its high regioselectivity and "one-pot" efficiency. A Trifluoroacetyl (TFA) protection strategy is integrated to mask the nucleophilic 3'-aminooxy group during phosphorylation.
Subject: Chemical Phosphorylation of 3'-Modified Nucleosides
Date: October 26, 2023
Method: Ludwig-Eckstein One-Pot Triphosphorylation with TFA Protection
Introduction & Strategic Analysis
3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) is a modified nucleoside where the 3'-hydroxyl is replaced by an aminooxy group (
Synthetic Challenges
-
Nucleophilicity: The 3'-aminooxy nitrogen is highly nucleophilic. If unprotected, it will react with the phosphorylating agent (
or Salicyl chlorophosphite) to form a stable bond, preventing 5'-triphosphate formation and creating a "dead" byproduct. -
Regioselectivity: The goal is exclusive phosphorylation at the 5'-OH. The 3'-ONH₂ and the exocyclic
-amine of the adenine base must be masked. -
Solubility: Nucleoside triphosphates are highly polar, while the starting materials are organic-soluble. The protocol must manage this phase transition.
The Solution: Integrated Protection & Phosphorylation
We utilize a Transient Protection Strategy coupled with the Ludwig-Eckstein protocol.
-
Protection: The 3'-aminooxy group is protected as a Trifluoroacetamide (
) using Trifluoroacetic Anhydride (TFAA). This group is stable under anhydrous phosphorylation conditions but is cleaved rapidly by aqueous ammonia during the final workup. -
Phosphorylation: Salicyl chlorophosphite is used to regioselectively phosphitylate the 5'-OH. This intermediate is then reacted with pyrophosphate and oxidized to form the triphosphate.
Reaction Scheme & Workflow
Caption: Integrated workflow for the protection and Ludwig-Eckstein phosphorylation of 3'-ONH2-dA.
Materials & Reagents
| Reagent | Grade/Purity | Role |
| 3'-O-Amino-2'-deoxyadenosine | >98% | Starting Material |
| Trifluoroacetic Anhydride (TFAA) | Synthesis Grade | Protecting Group Donor |
| Salicyl Chlorophosphite | Freshly Prepared | Phosphitylating Agent |
| Tributylammonium Pyrophosphate | 0.5 M in DMF | Pyrophosphate Source |
| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent & Base |
| 1,4-Dioxane | Anhydrous | Solvent |
| Iodine (I₂) | >99.8% | Oxidizer |
| Ammonium Hydroxide (NH₄OH) | 28-30% Aqueous | Deprotection & Hydrolysis |
Critical Safety Note:
Detailed Protocol
Phase 1: Protection of the 3'-Aminooxy Group
Objective: Mask the nucleophilic nitrogen to prevent side reactions.
-
Drying: Dry 100 mg (approx. 0.37 mmol) of 3'-O-Amino-2'-deoxyadenosine in a vacuum desiccator over
overnight. -
Dissolution: Dissolve the dried nucleoside in 3 mL of anhydrous pyridine under an Argon atmosphere.
-
Protection: Cool the solution to 0°C in an ice bath. Dropwise, add 1.5 equivalents (approx. 80 µL) of Trifluoroacetic Anhydride (TFAA) .
-
Verification: Stir for 30 minutes at 0°C. Check by TLC (CHCl₃/MeOH 9:1). The starting material spot should disappear, replaced by a less polar (higher
) spot. -
Preparation for Phosphorylation: The reaction mixture (containing the protected nucleoside in pyridine) can often be used directly, but for highest purity, evaporate the pyridine to dryness, co-evaporate with toluene (2x) to remove traces of TFA, and re-dissolve in 1 mL anhydrous pyridine + 3 mL anhydrous 1,4-dioxane.
Phase 2: The Ludwig-Eckstein Phosphorylation
Objective: Regioselective formation of the 5'-triphosphate.
-
Activation: To the solution of protected nucleoside (at room temperature), add 1.1 equivalents of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite) .
-
Observation: A white precipitate may form (pyridinium hydrochloride).
-
Time: Stir for 10 minutes. This forms the reactive 5'-phosphite intermediate.
-
-
Cyclization: Rapidly add a well-vortexed mixture of 0.5 M Bis(tributylammonium) pyrophosphate in DMF (1.5 equivalents, ~1.1 mL) and Tributylamine (4 equivalents).
-
Oxidation: Add a solution of 1% Iodine in Pyridine/Water (98:2) dropwise until a permanent dark brown color persists.
Phase 3: Hydrolysis & Deprotection
Objective: Open the cyclic ring and remove protecting groups.
-
Quenching: Pour the reaction mixture into 10 mL of ice-cold water. Stir for 30 minutes.
-
Action: This hydrolyzes the cyclic triphosphate to the linear triphosphate.
-
-
Deprotection: Add 10 mL of concentrated Ammonium Hydroxide (28-30%) .
-
Incubation: Seal the flask and stir at room temperature for 4–6 hours (or 55°C for 1 hour).
-
Action: This step cleaves the N-TFA protecting groups on the 3'-aminooxy and the base, restoring the active 3'-ONH₂-dATP.
-
-
Lyophilization: Evaporate the solvents under reduced pressure and lyophilize the residue to obtain a crude solid.
Purification & Quality Control
Purification Protocol (Ion-Exchange)
Since the crude contains pyrophosphate, salts, and unreacted nucleoside, Ion-Exchange Chromatography is mandatory.
-
Column: DEAE-Sephadex A-25 or Q-Sepharose Fast Flow.
-
Buffer A: 0.1 M TEAB (Triethylammonium bicarbonate), pH 7.5.
-
Buffer B: 1.0 M TEAB, pH 7.5.
-
Gradient: Linear gradient from 0% to 60% Buffer B over 40 minutes.
-
Elution Order: Free Nucleoside -> Monophosphate -> Diphosphate -> Triphosphate (Target) .
-
Desalting: Collect the triphosphate peak, evaporate, and co-evaporate with methanol/water to remove TEAB. Convert to Sodium salt using a Dowex 50W (Na+ form) column if required for polymerase assays.
QC Specifications
| Test | Method | Acceptance Criteria |
| Identity | ³¹P-NMR ( | |
| Identity | ESI-MS (Negative Mode) | m/z [M-H]⁻ ≈ 506.0 (calc. for |
| Purity | RP-HPLC (C18) | > 98% Area |
| Function | Polymerase Extension | > 90% Incorporation Efficiency (vs. natural dATP) |
Troubleshooting Guide
-
Problem: Low Yield of Triphosphate.
-
Cause: Moisture in reagents.
and Salicyl chlorophosphite hydrolyze instantly. -
Fix: Re-dry nucleoside over
for 24h. Use freshly distilled pyridine.
-
-
Problem: Presence of 3'-Phosphate or Diphosphate.
-
Cause: Incomplete protection of 3'-ONH₂.
-
Fix: Increase TFAA equivalents to 2.0 or ensure reaction temperature is 0°C (not higher) during protection.
-
-
Problem: Incomplete Deprotection.
-
Cause: Ammonia treatment too short.
-
Fix: Extend ammonia treatment to overnight at Room Temp.
-
References
-
Ludwig, J., & Eckstein, F. (1989). "Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one." Journal of Organic Chemistry, 54(3), 631–635. Link
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). "A novel method for phosphorylation of nucleosides to 5'-nucleotides." Tetrahedron Letters, 8(50), 5065–5068. Link
- Burgess, K., et al. (1994). "Synthesis of an oxyamide linked nucleotide dimer and incorporation into antisense oligonucleotide sequences." Journal of the Chemical Society, Chemical Communications, (8), 915-916. (Describes 3'-ONH2 reactivity).
-
Metzker, M. L., et al. (1994). "Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates." Nucleic Acids Research, 22(20), 4259–4267. Link
-
BOC Sciences. (2025). "3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Information."
Sources
Troubleshooting & Optimization
Improving the efficiency of 3'-o-Amino-2'-deoxyadenosine incorporation
Current Status: Operational | Ticket Priority: High
Assigned Specialist: Senior Field Application Scientist
Diagnostic & Triage: Define Your Chemistry
Before proceeding, we must distinguish between the two distinct chemical contexts for "3'-amino" adenosine, as their protocols differ radically.
Select your application to jump to the relevant protocol:
-
Scenario A: Terminal Functionalization (Most Common). You are adding a linker (e.g., 3'-Amino-Modifier C6 dA) to the 3' end of an oligo to attach a dye, drug, or surface.
-
Scenario B: Backbone Modification (N3'→P5'). You are incorporating 3'-amino-2',3'-dideoxyadenosine to create a nuclease-resistant N3'→P5' phosphoramidate linkage.
-
Chemistry: Oxidative Coupling (Atherton-Todd or H-Phosphonate).
-
Key Challenge: Coupling mechanism and activator choice.[3]
-
Scenario A: Terminal Incorporation (3'-Amino-Modifiers)
For users incorporating a 3'-amino-modifier C6 dA or similar linker for downstream conjugation.
Critical Protocol: Synthesis Cycle Optimization
The primary failure mode in 3'-amino incorporation is not the coupling itself, but the inadvertent capping (acetylation) of the amine during the synthesis cycle.
Step 1: Reagent Selection & Handling
| Parameter | Recommendation | Scientific Rationale |
| Diluent | Anhydrous Acetonitrile (ACN) | Moisture <30 ppm is critical. Amines are nucleophilic; water competes, reducing yield. |
| Concentration | 0.1 M (Standard is 0.05 M) | Higher concentration drives the equilibrium forward for bulkier modified phosphoramidites. |
| Activator | ETT (5-Ethylthio-1H-tetrazole) | Higher acidity (lower pKa) than tetrazole promotes faster protonation of the diisopropylamino group. |
Step 2: The "No-Cap" Strategy (For Fmoc Variants)
If you use Fmoc-protected 3'-amino-dA:
-
The Risk: The Fmoc group is base-labile.[2][4][5][6][7] Prolonged exposure to amine-containing reagents (like oxidizers containing pyridine) or slight basic contaminants can cleave the Fmoc during synthesis.
-
The Consequence: The now-free amine reacts with the Acetic Anhydride in the Capping step, forming a permanent Acetyl-amide. This dead-ends your conjugation.
-
The Fix: Use Phthalimide (PT) or Trifluoroacetyl (TFA) protected monomers if possible. They are stable to standard synthesis conditions.[4]
Troubleshooting Guide: Low Conjugation Yields
Q: My oligo synthesized well, but it won't conjugate to my NHS-ester dye. Why? A: Your amine is likely acetylated.
-
Diagnosis: Check Mass Spec.[3] If Mass = [Expected Mass + 42 Da], you have an acetyl cap.
-
Solution: Switch to Phthalimide (PT) protected monomers. The PT group is immune to capping reagents.
-
Alternative: If you must use Fmoc, use "UltraMild" synthesis reagents (Phenoxyacetyl protection on bases) to minimize basic exposure.
Q: How do I deprotect Phthalimide (PT) amino modifiers? A: PT requires a specific ring-opening protocol. Standard ammonia at room temperature is insufficient.
-
Protocol: Incubate in Conc. Ammonium Hydroxide at 55°C for 17 hours OR use AMA (1:1 Ammonia/Methylamine) at 65°C for 15 mins .
Scenario B: Backbone Modification (N3'→P5' Phosphoramidate)
For users creating N3'→P5' internucleotide linkages using 3'-amino-2',3'-dideoxyadenosine.
Mechanism of Action
Unlike standard synthesis (O-P bond), this forms an N-P bond. The 3'-amino group of the incoming monomer attacks the activated 5'-phosphorous of the growing chain (or vice versa depending on direction).
Visual Workflow: N3'→P5' Synthesis Logic
Caption: Decision tree for N3'→P5' backbone synthesis routes. Method A (H-Phosphonate) is historically robust; Method B adapts to standard synthesizers.
Critical Protocol: Oxidative Coupling (Method A)
If using the H-Phosphonate method (preferred for high efficiency N3'-P5' bonds):
-
Monomer: 5'-DMT-3'-amino-2',3'-dideoxyadenosine.
-
Coupling Reagent: The 3'-amino nucleoside is coupled to a support-bound 5'-H-phosphonate.[8]
-
Oxidation: This is the critical deviation. You must use Carbon Tetrachloride (
) or equivalent in the presence of Triethylamine (TEA) and water.-
Why? This converts the H-phosphonate diester into the stable phosphoramidate in one step (Atherton-Todd reaction).
-
Troubleshooting Guide: Backbone Synthesis
Q: I see low coupling efficiency (<90%) for the 3'-amino-dA step. A: The amino group is less nucleophilic than a hydroxyl in this specific steric environment due to solvation effects.
-
Fix: Increase coupling time to 15 minutes .
-
Fix: Ensure the amino group is not protonated. Use a scavenger base (like 2,6-lutidine) in the activator mix if using phosphoramidite chemistry.
Q: The N3'-P5' bond is degrading during deprotection. A: While N3'-P5' bonds are acid-stable (good for stomach acid), they can be sensitive to certain oxidative cleavage conditions.
-
Fix: Avoid acetic acid precipitation. Use standard Ammonium Hydroxide deprotection.
Comparative Data: Protecting Groups
When selecting your 3'-amino-dA monomer, the protecting group on the amine dictates your downstream success.
| Protecting Group | Stability to Synthesis | Deprotection Condition | Risk Profile |
| Fmoc | Moderate | Mild Base (falls off easily) | High Risk: Can fall off during synthesis, leading to acetylation (capping) of the amine. |
| Trifluoroacetyl (TFA) | High | Ammonia (Std) or AMA | Low Risk: Stable during synthesis, removes easily with standard deprotection. |
| Phthalimide (PT) | Very High | Heat Required (55°C Ammonia) | Lowest Risk: Completely inert to synthesis reagents. Requires specific deprotection step. |
| Monomethoxytrityl (MMT) | High | Acid (3% TCA) | Specialized: Allows on-column deprotection for solid-phase conjugation. |
References & Authority
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligodeoxyribonucleotide N3'→P5' phosphoramidates: Synthesis and hybridization properties. Journal of the American Chemical Society.[9] Link
-
Core authority on N3'-P5' backbone synthesis chemistry.
-
-
Nelson, J. S., et al. (1997).[10] N3'→P5' Oligodeoxyribonucleotide Phosphoramidates: A New Method of Synthesis Based on a Phosphoramidite Amine-Exchange Reaction.[9][10] Journal of Organic Chemistry. Link
-
Describes the amine-exchange method compatible with standard synthesizers.
-
-
Glen Research. (2014). Technical Brief: Which 3'-Amino-Modifier? Glen Report 26.26. Link
-
Definitive guide on Fmoc vs. PT vs. TFA protecting groups for amino modifiers.
-
-
Biosearch Technologies. (2025). 3'-Amino-Modifier C6 CPG Protocols. Link
-
Standard industrial protocols for terminal amino functionalization.
-
Need Further Assistance?
-
Check your Mass Spec: Look for +42 Da (Acetylation) or +14 Da (Methylation).
-
Contact Support: Upload your synthesis report (.txt) and ESI-MS data for a full audit.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. 3'-Amino Modifier C6-dC CPG Column | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 8. Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Oligonucleotide N3′→︀P5′ Phosphoramidates and their Phosphodiester and Phosphorothioate Chimeras | Scilit [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of 3'-o-Amino-2'-deoxyadenosine
Welcome to the technical support resource for the synthesis of 3'-O-Amino-2'-deoxyadenosine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this multi-step synthesis. Here, we provide field-proven insights, detailed troubleshooting guides, and answers to frequently encountered challenges, moving beyond simple protocols to explain the fundamental chemistry behind each step.
Overview: A Strategic Approach to Synthesis
The synthesis of 3'-O-Amino-2'-deoxyadenosine from its parent nucleoside, 2'-deoxyadenosine, is a nuanced process that demands precise control over protecting group strategies and stereochemistry. The core challenge lies in selectively modifying the 3'-hydroxyl group while preventing unwanted reactions at the 5'-hydroxyl and the exocyclic amine (N6) of the adenine base.[1] The most reliable synthetic strategy involves the introduction of an azide moiety at the 3'-position with an inversion of stereochemistry, followed by its reduction to the desired amine.
This guide is structured to address problems as they appear chronologically in the synthetic workflow.
Caption: General synthetic route for 3'-O-Amino-2'-deoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: Why is a multi-step protection strategy essential for this synthesis? A1: The 2'-deoxyadenosine molecule has multiple reactive sites: the 3'- and 5'-hydroxyl groups and the N6-exocyclic amine on the adenine base. To achieve selective modification of the 3'-hydroxyl group, the other sites must be masked with protecting groups.[1][2] The 5'-hydroxyl is primary and more reactive than the 3'-secondary hydroxyl, while the N6-amine is nucleophilic. Without protection, reagents intended for the 3'-position would react non-selectively, leading to a complex mixture of products and significantly reducing the yield of the desired compound.[3]
Q2: What are the most critical parameters to control throughout the synthesis? A2: The two most critical parameters are anhydrous conditions and temperature control .
-
Anhydrous Conditions: Many reagents used, such as those in protection steps (e.g., DMT-Cl), Mitsunobu reactions, and the initial phase of the Staudinger reduction, are highly sensitive to moisture.[4][5] Water can consume reagents, lead to unwanted side products (e.g., hydrolysis of intermediates), and ultimately cause low yields. All solvents should be rigorously dried, and reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Nucleoside chemistry often involves thermally sensitive intermediates. For instance, the SN2 displacement to introduce the azide requires heating, but excessive temperatures can promote elimination side reactions. Conversely, deprotection and other steps may require cooling to prevent degradation of the product.
Q3: How can I confirm the stereochemical inversion at the 3'-position after azide introduction? A3: The SN2 reaction used to introduce the azide group proceeds with an inversion of configuration, converting the natural ribo configuration at the 3'-position to an arabino configuration in the 3'-azido intermediate. This change can be confirmed using 1H NMR spectroscopy by analyzing the coupling constants (J-values) of the sugar protons. Specifically, the coupling constant between H-2' and H-3' (J2'-3') and between H-3' and H-4' (J3'-4') will change significantly upon inversion. For definitive confirmation, 2D NMR techniques like NOESY or comparison with literature values for analogous compounds are recommended.
Q4: My final product seems to degrade over time. What are the recommended storage conditions? A4: The free 3'-amino group can be susceptible to oxidation and other degradation pathways. For long-term storage, it is recommended to store the final compound as a salt (e.g., hydrochloride or trifluoroacetate salt) in a solid, lyophilized form at -20°C or below, under an inert atmosphere, and protected from light. For solutions, use buffered aqueous solutions at a slightly acidic to neutral pH and store frozen. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: A Stage-by-Stage Analysis
This section addresses specific issues that may arise during the synthesis.
Stage 1: Protection of 5'-OH and N6-Amine Groups
Q: My protection reaction is incomplete, with significant starting material remaining. What is the likely cause? A: This is a common issue often traced back to two main sources:
-
Reagent Quality and Stoichiometry: Ensure you are using fresh protecting group reagents (e.g., dimethoxytrityl chloride for the 5'-OH, benzoyl chloride for the N6-amine). These can degrade over time. A slight excess (1.1-1.3 equivalents) of the protecting agent is typically required to drive the reaction to completion.
-
Presence of Moisture: As mentioned, water will consume the electrophilic protecting agents. The solvent (typically pyridine) must be anhydrous. Co-evaporating the starting 2'-deoxyadenosine with dry pyridine several times before the reaction can help remove residual water.[5]
Q: I'm observing a significant byproduct that appears to have lost the adenine base. What is this and how can I prevent it? A: You are likely observing depurination , the cleavage of the N-glycosidic bond. This is a classic side reaction in nucleoside chemistry, particularly for purines, and is catalyzed by acidic conditions.[1] It can occur if you use harsh acidic conditions during the workup to remove excess reagents or during the premature removal of an acid-labile protecting group like DMT.
-
Preventative Measures: Use a buffered or mild basic quench (e.g., saturated sodium bicarbonate solution) during workup. When removing the 5'-O-DMT group in later steps, use a mild acid like 3% dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) and carefully monitor the reaction to stop it as soon as the deprotection is complete.
Stage 2: Introduction of the 3'-Azido Group
Q: The yield of my 3'-azido product is very low after reacting the 3'-O-mesylate intermediate with lithium azide. Why? A: Low yields in this SN2 displacement step often point to a competing E2 elimination reaction, which forms an undesired olefin (a double bond in the sugar ring).
-
Causality & Solution: The 3'-O-mesyl group is a good leaving group. In the presence of a nucleophile that is also a reasonably strong base (like azide), elimination can compete with substitution. To favor substitution (SN2):
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Li+) but not the azide anion, making the azide a more potent nucleophile.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>80-90°C) will favor elimination. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction.
-
Stage 3: Reduction of the 3'-Azido Group to 3'-Amine
Q: My Staudinger reaction is not going to completion. TLC analysis still shows the azide starting material even after extended reaction times. What should I do? A: An incomplete Staudinger reaction is typically due to issues in one of its two conceptual steps: formation of the aza-ylide intermediate or its hydrolysis.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Staudinger reduction.
-
Causality: The first step, the reaction of the azide with triphenylphosphine (PPh3), must be performed under anhydrous conditions to efficiently form the phosphazide and then the aza-ylide intermediate.[4] Only after this intermediate is formed should water be added to hydrolyze it to the amine and triphenylphosphine oxide. If water is present initially, it can hydrolyze the PPh3 or other intermediates.
Q: I am using catalytic hydrogenation (H2, Pd/C) and getting a complex mixture of products. What is happening? A: While catalytic hydrogenation is effective for reducing azides, it can sometimes lead to over-reduction or other side reactions with complex substrates like nucleosides. Potential side reactions include:
-
Reduction of the Purine Ring: The adenine ring itself can be reduced under harsh hydrogenation conditions (high pressure, prolonged reaction times).
-
Debenzylation: If you have benzyl-type protecting groups, they will likely be cleaved. This is not an issue if it's a desired part of the deprotection strategy but can be a problem if you need them for subsequent steps.
-
Solution: Use milder reduction methods. The Staudinger reaction is often preferred for its high chemoselectivity.[4] Alternatively, reduction using thiols like dithiothreitol (DTT) in a buffered solution can be a very mild and effective method for converting the azide to an amine without harsh reagents.[6]
Stage 4: Deprotection & Purification
Q: My final product streaks badly on my silica gel column, making purification difficult and causing low recovery. A: This is a classic problem when purifying compounds with free amine groups on silica gel. The basic amine interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: Deactivate the silica gel. Before running your column, flush it with your starting eluent that has been modified with a small amount of a volatile base.
-
Recommended Eluent Modifier: Add 0.5-1.0% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your solvent system (e.g., Dichloromethane/Methanol). This base will occupy the acidic sites on the silica, allowing your product to elute cleanly without streaking. This simple step can dramatically improve peak shape and recovery.
-
Data & Protocols
Table 1: Common Protecting Groups in 3'-O-Amino-2'-deoxyadenosine Synthesis
| Functional Group | Protecting Group | Abbreviation | Application Conditions | Removal Conditions | Citation(s) |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | DMT-Cl, Pyridine, RT | 3% Dichloroacetic Acid in DCM | [3] |
| N6-Amine (Adenine) | Benzoyl | Bz | Benzoyl Chloride, Pyridine, RT | Concentrated Aq. Ammonia, 55°C | [2][3] |
| 3'-Amino (Masked) | Azido | N₃ | LiN₃ in DMF, 80°C (from 3'-Mesylate) | Staudinger Reaction or Catalytic Hydrogenation | [4][7] |
Protocol: Staudinger Reduction of Protected 3'-Azido-2'-deoxyadenosine
This protocol assumes you are starting with the fully protected 5'-O-DMT-N6-benzoyl-3'-azido-3'-deoxyarabinofuranosyl)adenine.
Materials:
-
Protected 3'-azido intermediate (1.0 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the protected 3'-azido intermediate in anhydrous THF (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Causality: Anhydrous THF is critical for the efficient formation of the aza-ylide intermediate.[4]
-
-
Addition of PPh3: Add triphenylphosphine (1.5 eq) to the solution in one portion.
-
Initial Reaction: Stir the reaction mixture at room temperature. You should observe the evolution of N₂ gas (bubbling). Monitor the reaction by Thin Layer Chromatography (TLC), eluting with a system like 7:3 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting azide.
-
Hydrolysis: Once the starting material is consumed, add distilled water (equal volume to the THF used).
-
Causality: Water is now required to hydrolyze the aza-ylide intermediate to the desired amine and the byproduct, triphenylphosphine oxide.
-
-
Completion of Hydrolysis: Continue stirring the mixture vigorously at room temperature for 8-12 hours (or overnight). The reaction progress can be monitored by TLC, observing the formation of the more polar amine product.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with Ethyl Acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, which contains the desired protected 3'-amino nucleoside and triphenylphosphine oxide, can be purified by silica gel chromatography. The triphenylphosphine oxide is generally less polar and will elute first.
References
-
Letsinger, R. L., & Miller, P. S. (1969). Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 91(12), 3356-3359. [Link]
-
Cretton-Scott, E., & Sommadossi, J. P. (1993). Reduction of 3'-azido-2',3'-dideoxynucleosides to their 3'-amino metabolite is mediated by cytochrome P-450 and NADPH-cytochrome P-450 reductase in rat liver microsomes. Drug Metabolism and Disposition, 21(5), 946-950. [Link]
-
Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Protection of 5'-hydroxy Functions of Nucleosides. PubMed. [Link]
-
Chun, B. K., & Chu, C. K. (2005). Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1707-1727. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Timoshchuk, V. A., Hogrefe, R. I., & Vaghefi, M. M. (2004). Improved and reliable synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 171-181. [Link]
- Google Patents. (2023).
-
Imazawa, M., & Eckstein, F. (1978). Synthesis of 3'-azido-2',3'-dideoxyribofuranosylpurines. The Journal of Organic Chemistry, 43(15), 3044-3048. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and characterization of puromycin analogues. [Link]
-
baseclick GmbH. (n.d.). 3'-Azido-2',3'-ddTTP. [Link]
-
Frieden, M., Aviñó, A., & Eritja, R. (2003). Convenient synthesis of 8-amino-2'-deoxyadenosine. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 193-202. [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. [Link]
-
Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 79(21), 9925-9942. [Link]
-
Yao, M., & Kow, Y. W. (1994). Purification and characterization of a novel deoxyinosine-specific enzyme, deoxyinosine 3' endonuclease, from Escherichia coli. Journal of Biological Chemistry, 269(50), 31490-31498. [Link]
-
Oppenheimer, N. J., & Sing, Y. L. (1988). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. Biochemical and Biophysical Research Communications, 151(1), 332-338. [Link]
-
Lin, T. S., & Luo, M. Z. (1990). Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides. Journal of Medicinal Chemistry, 33(2), 685-690. [Link]
-
ResearchGate. (n.d.). Synthesis of 3′-O-(2-nitrobenzyl)-2′-deoxyadenosine analogs. [Link]
-
Jena Bioscience. (n.d.). 3'-Azido-2',3'-ddATP. [Link]
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. [Link]
-
Sharma, M., et al. (2020). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 11(36), 9835-9841. [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. [Link]
-
Stairs, S., et al. (2022). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ChemRxiv. [Link]
-
Zhang, Y., et al. (2022). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 747-757. [Link]
-
Kumar, A., et al. (2010). Concise and efficient synthesis of 3'-O-tetraphosphates of 2'-deoxyadenosine and 2'-deoxycytidine. Bioorganic & Medicinal Chemistry Letters, 20(24), 7434-7436. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved and reliable synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 3'-Amino-2'-Deoxyadenosine (3'-Am-dA)
[1]
🚨 Critical Alert: Cold Chain & Hygroscopicity
3'-Amino-2'-deoxyadenosine (3'-Am-dA) is significantly less stable than its natural counterpart (2'-deoxyadenosine) due to the reactivity of the 3'-amino group and the inherent acid-lability of the purine glycosidic bond.[]
-
Upon Receipt: Immediately transfer vials to -20°C storage.
-
Handling: Allow vials to equilibrate to room temperature in a desiccator before opening to prevent condensation. Moisture is the primary catalyst for degradation.
Module 1: The Chemistry of Instability (The "Why")
To prevent degradation, one must understand the molecular mechanisms driving it.[] 3'-Am-dA faces two primary chemical threats: Acid-Catalyzed Depurination and Oxidative Discoloration .[]
The Depurination Trap (Acid Sensitivity)
Like all 2'-deoxypurines, 3'-Am-dA possesses a labile
-
Mechanism: Protonation of the adenine base (specifically at N7 or N3) weakens the glycosidic bond.
-
The 3'-Amino Factor: While the amino group (
) is protonated at neutral pH, creating an electron-withdrawing ammonium species ( ), the primary risk remains the protonation of the base in acidic environments ( ).[] -
Result: Cleavage of the adenine base, leaving an abasic sugar residue (depurination).[2][3]
Oxidative Browning (The "Yellowing" Effect)
The free primary amine at the 3'-position is a nucleophile susceptible to oxidation.
-
Observation: White powder turns faint yellow
brown. -
Cause: Formation of N-oxides or Schiff base cross-linking with trace aldehydes in the atmosphere or solvents.
Diagram: Degradation Pathways
The following diagram illustrates the decision logic for storage and the chemical pathways of failure.
Caption: Figure 1.[] Dual degradation pathways for 3'-Am-dA. Pathway A (Red) is rapid and irreversible. Pathway B (Yellow) is cumulative over time.[]
Module 2: Storage Protocols & Best Practices[1]
Solid State Storage (Lyophilized Powder)
-
Temperature: -20°C is mandatory; -80°C is preferred for storage >6 months.
-
Atmosphere: Store under Argon or Nitrogen if possible.
-
Container: Amber glass or opaque plastic to prevent UV-induced radical formation (though less critical than moisture control).[]
Solution State Storage
Never store 3'-Am-dA in water alone for extended periods. Water absorbs atmospheric
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Nuclease-free Water or TE Buffer | Avoids enzymatic degradation.[][4] |
| Buffer pH | pH 7.5 – 8.0 (Tris-HCl or HEPES) | Maintains the adenine base in its neutral state, preventing acid-catalyzed depurination.[] |
| Concentration | High Conc. (>10 mM) preferred | Higher concentrations are generally more stable due to self-buffering effects.[] |
| Additives | 0.1 mM EDTA | Chelates divalent cations ( |
| Freeze/Thaw | Aliquot immediately | Repeated crystallization shears DNA but also alters local pH in the ice lattice (eutectic effects). |
Module 3: Troubleshooting Guide (FAQs)
Q1: My powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates mild surface oxidation of the amine group.
-
Action: Perform a purity check via HPLC. If purity is >95%, it is likely usable for enzymatic reactions but may fail in sensitive chemical conjugations (e.g., N3'→P5' phosphoramidate synthesis) where stoichiometry is critical.[]
-
Prevention: Purge vials with Argon before re-sealing.
Q2: Can I dissolve this in DMSO?
-
Answer: Yes.
-
Caveat: DMSO is excellent for chemical synthesis applications but ensure the DMSO is anhydrous . Wet DMSO can carry water deep into the crystal lattice, promoting hydrolysis.[] Store DMSO stocks at -20°C.
Q3: I observe a "double peak" on my HPLC. What is happening?
Module 4: Standard Operating Procedure (SOP)
Protocol: Safe Reconstitution of 3'-Am-dA
Objective: Prepare a 100 mM stock solution while minimizing hydrolytic damage.
-
Equilibration: Remove the product vial from -20°C storage. Place in a desiccator for 20 minutes to reach room temperature.
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the powder.
-
-
Solvent Preparation: Use 10 mM Tris-HCl, pH 7.5 .
-
Do NOT use: Unbuffered Milli-Q water (pH can be acidic).[]
-
-
Dissolution: Add the calculated volume of buffer. Vortex gently.
-
Note: 3'-Am-dA is generally soluble up to 50 mM in aqueous buffers.[]
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL).
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
-
Storage: Store at -80°C.
References
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligodeoxyribonucleotide N3'->P5' phosphoramidates: synthesis and hybridization properties.[] Journal of the American Chemical Society, 116(7), 3143–3144.[] []
-
Pancoska, P., et al. (2004). Efficient synthesis of 3'-amino-2',3'-dideoxynucleosides.[] Collection of Czechoslovak Chemical Communications. (Demonstrates the stability profiles of amino-modified nucleosides).
-
Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis. (Authoritative industry standard on depurination mechanisms).
-
Sigma-Aldrich. (n.d.).[] Product Specification: 3'-Amino-2',3'-dideoxyadenosine. (Baseline storage data).
-
Gates, K. S. (2009). Chemical Mechanisms of DNA Damage by Hydrolysis.[] In Chemical Research in Toxicology. (Fundamental review of N-glycosidic bond stability). []
Sources
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Stability and Storage of Oligonucleotides [biosyn.com]
- 5. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermo Scientific Chemicals 3'-Amino-2',3'-dideoxyinosine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-NH2-dATP for Enzymatic Assays
Welcome to the technical support resource for the successful application of 3'-Amino-2',3'-dideoxyadenosine-5'-Triphosphate (3'-NH2-dATP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this critical nucleotide analog for DNA labeling, sequencing, and other enzymatic applications. Here, we move beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common questions regarding the properties and use of 3'-NH2-dATP. Understanding these core principles is the first step to effective troubleshooting.
Q1: What is 3'-NH2-dATP and how does it function in enzymatic reactions?
3'-NH2-dATP is a modified deoxyadenosine triphosphate. Its key feature is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This modification makes it a potent chain terminator . During DNA synthesis, DNA polymerases form a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA strand[1][2]. Because 3'-NH2-dATP lacks this 3'-OH group, once it is incorporated, no further nucleotides can be added, effectively stopping DNA chain elongation[3][4][5].
Q2: Which enzyme should I use to incorporate a single 3'-NH2-dATP?
The enzyme of choice is Terminal deoxynucleotidyl Transferase (TdT) . TdT is a unique DNA polymerase that does not require a template and can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule[6][7][8][9]. Critically for this application, TdT efficiently incorporates dideoxynucleotides (ddNTPs) and their analogs, like 3'-NH2-dATP, allowing for the precise addition of a single terminator nucleotide[3][4][6][10].
While other DNA polymerases, such as DNA Polymerase I (and its Klenow Fragment), can incorporate 3'-modified terminators, their efficiency is often lower than TdT's[11]. For applications requiring high-efficiency single-nucleotide labeling, TdT is the recommended enzyme.
Q3: Can I add a "tail" or multiple 3'-NH2-dATP nucleotides to my DNA?
No. This is a critical point of understanding. Because 3'-NH2-dATP is a chain terminator, TdT can only add a single molecule to each 3'-terminus[3][4][10]. The goal of a reaction with 3'-NH2-dATP is not to create a homopolymeric tail, but to achieve high-efficiency single-nucleotide labeling . If your application requires a poly(A) tail, you must use standard dATP.
Q4: What is the primary application of incorporating a 3'-amino group?
The terminal 3'-amino group serves as a reactive chemical handle for post-synthetic conjugation . The primary amine (-NH2) can be covalently linked to a wide variety of molecules, such as fluorescent dyes, biotin, or other reporter groups that are available as N-Hydroxysuccinimide (NHS) esters[12][13][14]. This two-step process (enzymatic incorporation followed by chemical conjugation) is a versatile method for labeling DNA probes.
Section 2: Core Protocol for Single 3'-NH2-dATP Incorporation
This section provides a robust, field-proven starting protocol for the efficient single-nucleotide labeling of DNA oligonucleotides using TdT.
Experimental Workflow Diagram
Caption: Workflow for single 3'-NH2-dATP labeling with TdT.
Step-by-Step Methodology
This protocol is designed for a standard 50 µL reaction. Components should be assembled on ice.
-
Reaction Assembly : In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x TdT Reaction Buffer (see formulation notes below)
-
5 µL of 10 mM CoCl₂ (for a final concentration of 1 mM)
-
1-10 pmol of DNA substrate (e.g., oligonucleotide with a free 3'-OH)
-
3'-NH2-dATP to a final concentration of 10-50 µM
-
1 µL of Terminal Transferase (TdT) (10-20 units)
-
-
Incubation : Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 30 to 60 minutes.
-
Termination : Stop the reaction by heat inactivation at 70°C for 10 minutes. Alternatively, add 2 µL of 0.5 M EDTA to chelate the metal cofactors[6].
-
Purification : Purify the labeled oligonucleotide from unincorporated 3'-NH2-dATP and reaction components. Standard ethanol precipitation or a suitable spin column purification kit can be used. This step is crucial before proceeding to any downstream conjugation reactions.
Section 3: Optimizing Reaction Conditions - A Data-Driven Approach
Enzymatic reactions are sensitive to their environment. The following table and explanations will guide you in systematically optimizing your labeling reaction for maximum efficiency.
Table 1: Critical Parameters for TdT-Mediated 3'-NH2-dATP Incorporation
| Parameter | Recommended Range | Key Insights & Causality |
| Divalent Cation | 1 mM Co²⁺ (Cobalt) | Cobalt is the essential cofactor for efficient incorporation of dideoxynucleotides and purine analogs by TdT. [3][4][6][7] While TdT can use Mg²⁺ or Mn²⁺, its activity and efficiency with terminator nucleotides are significantly enhanced in the presence of Co²⁺[7][8]. Using Mg²⁺ may lead to very low or no incorporation. |
| 3'-NH2-dATP Conc. | 10 - 50 µM | This concentration range provides a sufficient molar excess over the DNA substrate to drive the reaction to completion without being wasteful. Higher concentrations are generally not necessary for single-nucleotide addition. |
| DNA Substrate Conc. | 1 - 10 pmol of 3' ends | The amount of DNA should be sufficient for downstream applications but not so high as to become limiting relative to the nucleotide concentration. TdT works efficiently on single-stranded DNA or DNA with 3' overhangs[6]. |
| pH | 7.5 - 8.0 | TdT exhibits robust activity in this pH range[15]. Standard Tris-HCl or Potassium Cacodylate buffers are commonly used. Note that this pH is for the enzymatic reaction, not for subsequent NHS-ester conjugation. |
| Temperature | 37°C | This is the optimal temperature for TdT activity. Higher temperatures can denature the enzyme, while lower temperatures will slow the reaction rate. |
| Incubation Time | 30 - 60 minutes | For a single nucleotide addition, 30-60 minutes is typically sufficient to achieve >90% labeling efficiency under optimal conditions[3][6]. Extending the time further is unlikely to improve the yield significantly. |
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide uses a question-and-answer format to address specific issues you may encounter.
Troubleshooting Workflow: From Problem to Solution
Caption: A logical workflow for troubleshooting 3'-NH2-dATP labeling issues.
Part A: Issues with the Enzymatic Incorporation Step
Q: I've run my reaction and analysis (e.g., gel shift assay, mass spectrometry) shows very little or no incorporation of 3'-NH2-dATP. What went wrong?
This is a common issue that can almost always be traced to one of the following key areas:
-
Incorrect Divalent Cation:
-
Cause: You used a TdT buffer containing Mg²⁺ instead of Co²⁺. While TdT is active with several cations, its efficiency for incorporating terminator analogs like 3'-NH2-dATP is dramatically higher with Cobalt (Co²⁺)[3][4][7].
-
Solution: Ensure your final reaction mix contains 1 mM CoCl₂ . If using a commercial TdT buffer, check its composition. It is often supplied with a separate tube of CoCl₂ that must be added.
-
-
Inactive Reagents:
-
Cause: The TdT enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Similarly, the 3'-NH2-dATP may have degraded.
-
Solution: Run a positive control reaction using your TdT enzyme and a standard, non-terminator nucleotide like dATP to confirm the enzyme is active. If possible, use a fresh aliquot of 3'-NH2-dATP.
-
-
Problematic DNA Substrate:
-
Cause: The 3'-end of your DNA oligonucleotide may be blocked (e.g., with a phosphate group from synthesis) or inaccessible due to a strong secondary structure.
-
Solution: Confirm that your oligonucleotide was synthesized with a free 3'-hydroxyl group. If you suspect a hairpin or other secondary structure at the 3'-terminus is inhibiting the enzyme, consider increasing the reaction temperature to 42°C, though this may slightly reduce enzyme half-life.
-
Part B: Issues with Post-Labeling Conjugation
Q: My enzymatic labeling reaction appears successful, but my downstream conjugation with an NHS-ester dye is failing. Is the 3'-amino group the problem?
It's more likely an issue with the conjugation reaction chemistry rather than the enzymatically incorporated amino group. Here’s how to troubleshoot:
-
Incorrect Reaction pH:
-
Cause: The conjugation reaction between a primary amine and an NHS ester is highly pH-dependent. The optimal pH range is 8.0 to 8.5 [12][13][14][16]. At neutral or acidic pH (<7.2), the amino group is protonated (-NH₃⁺) and is not nucleophilic enough to react with the NHS ester[12].
-
Solution: Perform the conjugation reaction in a buffer with a pH of 8.0-8.5, such as 0.1 M sodium borate or 0.1 M sodium bicarbonate[13][16]. Do not use the TdT reaction buffer for the conjugation step.
-
-
Incompatible Buffer Components:
-
Cause: Your conjugation buffer contains primary amines, such as Tris (tris(hydroxymethyl)aminomethane). These buffer molecules will compete with your 3'-amino-modified DNA for reaction with the NHS ester, drastically reducing your labeling efficiency[13].
-
Solution: Ensure your conjugation buffer is free of primary amines. Switch to a borate, bicarbonate, or phosphate buffer system.
-
-
Hydrolyzed NHS Ester:
-
Cause: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous buffers, rendering them inactive[12][14].
-
Solution: Always use anhydrous DMSO or DMF to prepare a concentrated stock solution of your NHS ester. Add the stock solution to your aqueous DNA solution immediately before starting the incubation. Use fresh, high-quality NHS ester reagents and store them desiccated at -20°C.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- Creative Biogene. (n.d.). Terminal Transferase (TdT).
- Berdis, A. J., & McCutcheon, D. (2007). Terminal Deoxynucleotidyl Transferase: The Story of a Misguided DNA Polymerase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(2), 193-205.
- Cecil, R. A., et al. (2020). Chemical simulation of hypoxia in donor cells improves development of somatic cell nuclear transfer-derived embryos and increase. CDC Stacks.
- Palluk, S., et al. (2025). Evolving a terminal deoxynucleotidyl transferase for commercial enzymatic DNA synthesis. Nucleic Acids Research.
- Makarov, E. M., et al. (2020). Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. The FEBS Journal, 287(11), 2268-2285.
- ResearchGate. (n.d.).
- Meyer, T. A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- Kumar, S., et al. (2012). Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits. Biochemistry, 51(3), 667-677.
- Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols, 2021(8).
- ResearchGate. (2024).
- Semantic Scholar. (2025).
- ResearchGate. (n.d.).
- Abcam. (n.d.). Induction of HIF-1 alpha by hypoxia.
- De Alwis, D. M., et al. (2021). Terminal deoxynucleotidyl transferase-mediated formation of protein binding polynucleotides. Scientific Reports, 11(1), 1-11.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Glen Research. (2020). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- ResearchGate. (n.d.).
- Jo, A., et al. (2019). Novel enzymatic single-nucleotide modification of DNA oligomer: prevention of incessant incorporation of nucleotidyl transferase by ribonucleotide-borate complex. Nucleic Acids Research, 47(13), e76.
- Purohit, V., et al. (2018). The effect of different divalent cations on the kinetics and fidelity of Bacillus stearothermophilus DNA polymerase. Journal of Biological Chemistry, 293(17), 6344-6353.
- Gries, K., et al. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. Proceedings of the National Academy of Sciences, 115(3), 509-514.
- ResearchGate. (n.d.). Figure 2.
- Spasokukotskaja, T., et al. (1995). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology, 47(4), 743-750.
- baseclick GmbH. (n.d.).
- Evolution under the microscope. (n.d.). DNA Polymerase III.
- Google Patents. (n.d.).
- New England Biolabs. (2026). FAQ: Can just one dNTP be added to the end of DNA with Terminal Transferase?.
- Franzen, J. S., et al. (2009).
- Sheardy, R. D. (1989). Binding of Cobalt (III) to Nucleic Acids via Reaction with [Co(NH3)5(OH2)]3+. Inorganica Chimica Acta, 159(2), 159-161.
- bioRxiv. (2024). Efficient 3ʹ-end tailing of RNA with modified adenosine for nanopore direct total RNA sequencing.
- Kent, T., et al. (2019). One-step enzymatic modification of RNA 3′ termini using polymerase θ. Nucleic Acids Research, 47(4), 1968-1978.
- Morozov, D. A., et al. (2014). Effect of amino group charge on the photooxidation kinetics of aromatic amino acids. The Journal of Physical Chemistry B, 118(2), 443-450.
- Nakamura, T., et al. (2012). Capture of A Third Mg2+ is Essential for Catalyzing DNA Synthesis. Science, 337(6096), 856-859.
- Bhowmik, S., et al. (2017). Understanding the effect of an amino group on the selective and ultrafast detection of TNP in water using fluorescent organic probes.
- Bonomo, R. P., et al. (2004). 3-Amino derivative of beta-cyclodextrin: thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis. Chirality, 16(2), 101-110.
- Waters. (n.d.).
- Massey Research Online. (n.d.). Synthesis of peptides via cobalt (III)
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- 4. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. Terminal Deoxynucleotidyl Transferase: The Story of a Misguided DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terminal deoxynucleotidyl transferase-mediated formation of protein binding polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.shu.edu [scholarship.shu.edu]
- 10. neb.com [neb.com]
- 11. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
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- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Technical Support Center: Mitigating Non-Specific Binding of 3'-o-Amino-2'-deoxyadenosine Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 3'-o-Amino-2'-deoxyadenosine modified oligonucleotide probes. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome challenges with non-specific binding and achieve high-quality, reproducible results.
Section 1: Understanding the Root Cause of Non-Specific Binding
This section delves into the fundamental properties of 3'-o-Amino-2'-deoxyadenosine probes and the chemical interactions that can lead to unwanted background signals in your experiments.
Q1: What is a 3'-o-Amino-2'-deoxyadenosine probe and why is it used?
A 3'-o-Amino-2'-deoxyadenosine probe is a synthetic oligonucleotide modified at the 3'-terminus with a primary amino group (-NH2). This modification is a cornerstone for a wide range of applications because the primary amine serves as a versatile chemical handle. It allows for the covalent attachment of various molecules, such as fluorescent dyes, biotin, enzymes, or other reporter molecules, and enables the immobilization of the probe onto activated surfaces of microarrays, beads, or biosensors.[]
Q2: What makes 3'-amino-modified probes susceptible to non-specific binding?
The primary challenge with this modification stems from the very feature that makes it useful: the terminal amino group.
-
Electrostatic Interactions: The primary amine has a pKa of approximately 9-10. In typical hybridization buffers (pH 7-8), this group is protonated, carrying a positive charge (-NH3+). This positive charge can lead to strong, non-specific electrostatic interactions with negatively charged molecules and surfaces in the experimental system.[2][3] Common culprits include the phosphate backbone of target nucleic acids (DNA/RNA), cell membranes, and many microarray slide surfaces.[2][4]
-
Hydrophobic Interactions: While electrostatic forces are dominant, non-specific binding can also be driven by hydrophobic interactions between the oligonucleotide and various surfaces or proteins.[3]
These interactions result in the probe binding to unintended targets or surfaces, leading to high background noise that can obscure the true specific signal.
Section 2: Proactive Strategies for Minimizing Background
Careful planning during probe design and assay development is the most effective way to prevent non-specific binding.
Q3: How can I design my 3'-amino-modified probe to inherently reduce non-specific binding?
Probe design is your first line of defense. Consider the following:
-
Probe Length and Specificity: Ensure the probe is long enough (typically 20-30 bases) to have a unique target sequence within your sample, but not so long that it increases the likelihood of secondary structures or partial homology to non-target sequences.
-
GC Content: Aim for a GC content of 40-60%. Probes with very high GC content can have stronger off-target binding, while very low GC content can lead to unstable hybridization with the intended target.
-
Linker/Spacer Arms: Incorporating a flexible spacer arm (e.g., a C6 or C12 linker) between the oligonucleotide sequence and the terminal amino group can be highly effective. This physically separates the charged amine from the hybridization domain, reducing steric hindrance and minimizing electrostatic interference with the surface or target.
Q4: What are the most critical components of a hybridization buffer for minimizing background?
Your hybridization and wash buffers are powerful tools for controlling binding stringency. Manipulating their components can significantly reduce background.[5][6]
| Buffer Component | Function in Reducing Non-Specific Binding | Recommended Starting Concentration |
| Salt (e.g., NaCl, SSC) | Shields electrostatic interactions. Higher salt concentrations can screen the charges on both the probe and non-specific targets, but excessively high levels can also promote unwanted binding.[2][7] | 150-500 mM NaCl (or equivalent SSC concentration) |
| Detergents (e.g., Tween-20, Triton X-100) | Disrupts weak, non-specific hydrophobic interactions.[8] | 0.05% - 0.2% (v/v) |
| pH | Maintains the charge state of the amino group and nucleic acids. A slightly basic pH (7.5-8.5) is standard. | 10-50 mM Tris-HCl or PBS, pH 7.5-8.5 |
| Formamide | A denaturing agent that lowers the melting temperature (Tm) of nucleic acid duplexes. This allows for higher stringency at lower temperatures, reducing hydrophobic interactions. | 20-50% (v/v) |
Q5: Which blocking agents are most effective for assays using amino-modified probes?
Blocking unoccupied sites on your solid support (e.g., microarray slide, beads) is critical to prevent the probe itself from adsorbing to the surface.[4][9]
| Blocking Agent | Mechanism of Action & Use Case | Typical Concentration |
| Bovine Serum Albumin (BSA) | A protein that adsorbs to surfaces, physically blocking sites for non-specific binding.[4][8] Ideal for general use. | 1-3% (w/v) |
| Sheared Salmon Sperm DNA | Competes with the probe for non-specific binding to nucleic acids or DNA-binding proteins in the sample.[2][9] Essential for in situ hybridization (ISH) or when analyzing complex samples. | 100-200 µg/mL |
| Dextran Sulfate | A polyanion that can out-compete the probe for electrostatic binding sites.[2] It also acts as a volume-excluding polymer, effectively increasing the probe concentration and accelerating hybridization. | 0.02-0.1% (w/v) |
| Poly-A or Poly-T oligonucleotides | Used to block non-specific hybridization to poly-T or poly-A tails in target mRNA.[10] | Varies; titrate for optimal effect. |
| Commercial Blocking Reagents | Formulations often containing proprietary blends of proteins, polymers, and other compounds designed for high performance. | Follow manufacturer's instructions. |
Section 3: Troubleshooting Guide for High Background Issues
When you encounter high background despite proactive measures, a systematic approach is needed to identify and solve the problem.
Q6: I have high background in my experiment. What is my first step?
Before altering your core protocol, always verify your components and controls.
-
Assess Your Controls:
-
No-Probe Control: A sample processed without the probe should have zero signal. If it doesn't, the issue may be with your sample's autofluorescence or your detection system.
-
Negative Control Probe: A probe with a scrambled or irrelevant sequence should yield minimal signal. High signal here points directly to non-specific probe binding.
-
-
Check Probe Integrity: Run your probe on a denaturing polyacrylamide gel to ensure it is the correct length and has not degraded.
-
Review Reagent Preparation: Ensure buffers are freshly made and at the correct pH.[11] Contaminated or old reagents are a common source of problems.
Workflow for Troubleshooting High Background
This workflow provides a logical sequence of experiments to pinpoint the source of non-specific binding.
Caption: A step-by-step decision tree for troubleshooting high background signals.
Q7: How do I perform a blocking optimization experiment?
This protocol helps you determine the most effective blocking agent or combination for your system.
Protocol: Blocking Agent Optimization
-
Setup: Prepare identical samples or array surfaces.
-
Blocking Conditions (Test in Parallel):
-
Condition A: No blocking agent (negative control).
-
Condition B: 1% BSA in hybridization buffer.
-
Condition C: 3% BSA in hybridization buffer.
-
Condition D: 100 µg/mL Salmon Sperm DNA.
-
Condition E: 1% BSA + 100 µg/mL Salmon Sperm DNA.
-
Condition F: Your current blocking protocol.
-
-
Procedure:
-
Incubate each sample with its assigned blocking solution for 1 hour at your hybridization temperature.
-
Wash briefly with your standard wash buffer.
-
Proceed with your standard hybridization protocol using a negative control probe (scrambled sequence).
-
Image and quantify the background signal for each condition.
-
-
Analysis: The condition with the lowest background signal is the optimal choice for your assay.
Q8: My background is still high. How can I optimize my wash steps?
Increasing the stringency of your washes is a powerful way to remove weakly or non-specifically bound probes.[6][11][12]
Protocol: Gradient Wash Optimization
-
Setup: Prepare identical samples that have been hybridized with your probe.
-
Wash Conditions (Test in Parallel): Perform a series of washes, modifying one parameter at a time.
-
Procedure:
-
For each condition, perform 2-3 washes of 5-10 minutes each.
-
Include a positive control (hybridized with a specific target) to ensure you are not washing away your true signal.
-
-
Analysis: Identify the highest stringency condition (lowest salt, highest temperature) that effectively reduces background without significantly diminishing your specific signal.
Section 4: Frequently Asked Questions (FAQs)
Q9: Can I pre-hybridize my amino-modified probe with a short complementary oligo to "mask" it?
Yes, this is an advanced and highly effective strategy. By hybridizing your single-stranded probe to a short, unlabeled complementary oligonucleotide, you create a partially double-stranded molecule.[2] This neutralizes the negative charge of the phosphate backbone, which can reduce non-specific binding to positively charged entities in your sample (like histones), a common issue in cell-based assays.[2]
Q10: Does the surface I immobilize my probe on make a difference?
Absolutely. The surface chemistry is a critical factor.[4] Amine-reactive surfaces (like those coated with NHS-esters or epoxides) are common for covalently linking amino-modified probes. However, these surfaces can have residual unreacted groups that contribute to background. Surfaces with low non-specific binding properties, such as those passivated with polyethylene glycol (PEG) or polysaccharides, are often superior.[13][14][15][16] If you are using amine-functionalized slides (e.g., poly-L-lysine), blocking with succinic anhydride can be used to cap the unreacted amines and reduce background.[4]
Q11: How does temperature affect non-specific binding?
Temperature is a key determinant of hybridization stringency.[6][17]
-
Hybridization Temperature: Performing hybridization at an optimal temperature (typically 5-10°C below the calculated Tm of the probe-target duplex) ensures stable binding of the specific probe while discouraging weak, non-specific interactions.
-
Wash Temperature: Increasing the temperature during wash steps provides thermal energy to break the weaker hydrogen bonds of non-specifically bound probes, washing them away more effectively.[6][12]
References
-
In Situ Hybridization Protocol & Troubleshooting. Creative Biolabs. [Link]
-
How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. AbOliGo. [Link]
-
Specific and Nonspecific Hybridization of Oligonucleotide Probes on Microarrays. ResearchGate. [Link]
-
Impact of surface chemistry and blocking strategies on DNA microarrays. Nucleic Acids Research, PMC, NIH. [Link]
-
Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. PMC, NIH. [Link]
-
In Situ Hybridization Blockers. Biocompare. [Link]
-
RNAscope ISH Troubleshooting. Bio-Techne. [Link]
-
Assessing the Impact of Nonspecific Binding on Oligonucleotide Bioanalysis. Taylor & Francis Online. [Link]
-
How do I reduce high background in my FISH assay? OGT. [Link]
-
Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II. STAR Protocols, PMC, NIH. [Link]
-
An improved surface passivation method for single-molecule studies. Nature Methods. [Link]
-
Non-specific interactions of antibody-oligonucleotide conjugates with living cells. Scientific Reports, PMC, NIH. [Link]
-
Microarrays and Surface Engineering for Bioanalysis. CHIMIA. [Link]
- Methods for blocking nonspecific hybridizations of nucleic acid sequences.
-
Microarrays and Surface Engineering for Bioanalysis. ResearchGate. [Link]
-
Using Modified Bases to Optimize Hybridization. Glen Research. [Link]
-
Effective Blocking Procedures in ELISA Assays. DD BioLab. [Link]
-
Troubleshooting Guide: Sanger Sequencing. Microsynth. [Link]
-
Surface Electrostatic Effects in Oligonucleotide Microarrays: Control and Optimization of Binding Thermodynamics. PubMed. [Link]
-
Covalent attachment of oligodeoxyribonucleotides to amine-modified Si (001) surfaces. Nucleic Acids Research. [Link]
-
Interaction of Oligonucleotides with Gold Nanoparticles: Factors Beyond Electrostatic and Van‐Der Waals Forces. ResearchGate. [Link]
-
Optimization of hybridization conditions. ResearchGate. [Link]
-
Designing Electrostatic Interactions via Polyelectrolyte Monomer Sequence. ACS Central Science. [Link]
-
Chemistry of Therapeutic Oligonucleotides That Drives Interactions with Biomolecules. MDPI. [Link]
-
Incorporation of a complete set of deoxyadenosine and thymidine analogues suitable for the study of protein nucleic acid interactions into oligodeoxynucleotides. PubMed. [Link]
-
Nonradioactive labeling of synthetic oligonucleotide probes with terminal deoxynucleotidyl transferase. PubMed. [Link]
Sources
- 2. aboligo.com [aboligo.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Impact of surface chemistry and blocking strategies on DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Surface electrostatic effects in oligonucleotide microarrays: control and optimization of binding thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking Agents [promega.com]
- 9. biocompare.com [biocompare.com]
- 10. WO2003020902A2 - Methods for blocking nonspecific hybridizations of nucleic acid sequences - Google Patents [patents.google.com]
- 11. How do I reduce high background in my FISH assay? [ogt.com]
- 12. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pr.ibs.re.kr [pr.ibs.re.kr]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. Ten Ways to Increase the Sensitivity of Northern Hybridizations | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Handling, Storage, and Troubleshooting for 3'-O-Amino-2'-deoxyadenosine
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and experimental workflows for 3'-O-Amino-2'-deoxyadenosine (most commonly utilized in its active triphosphate form, 3'-NH2-dATP ). This chemically modified nucleotide analog is an indispensable tool in molecular biology, enabling site-specific 3'-end labeling, the construction of functional DNA nanostructures, and the synthesis of highly stable diagnostic probes[].
Unlike standard nucleotides, the substitution of the 3'-hydroxyl group with a primary amine fundamentally alters both its enzymatic processing and its chemical reactivity[]. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols and causal explanations to ensure your assays succeed on the first attempt.
Part 1: Core Properties & Storage Guidelines
Q: What are the optimal storage conditions for 3'-NH2-dATP, and why do they matter?
A: 3'-NH2-dATP must be stored at -20°C to -80°C in a slightly alkaline aqueous solution (pH 7.0–8.0).
The Causality: The molecule contains two highly sensitive functional groups: the triphosphate tail and the 3'-primary amine. The phosphoanhydride bonds of the triphosphate are high-energy and highly susceptible to spontaneous nucleophilic attack by water (hydrolysis). If exposed to room temperature or acidic conditions, the active triphosphate rapidly degrades into inactive diphosphate (dADP) or monophosphate (dAMP) forms. Because DNA polymerases require the energy released from the cleavage of the beta-gamma phosphoanhydride bond to drive nucleotide incorporation, hydrolyzed stocks will completely fail in enzymatic assays. Furthermore, maintaining a slightly alkaline pH prevents the protonation-induced instability of the molecule[].
Quantitative Data: Physicochemical Properties & Stability
To ensure precise molarity calculations and storage compliance, refer to the following standardized properties[2]:
| Property | Specification | Experimental Impact |
| Molecular Weight | 506.2 g/mol | Critical for calculating exact molar concentrations for polymerase kinetics[2]. |
| Chemical Formula | C10H17N6O12P3 | Confirms the presence of the reactive amine and triphosphate moieties[2]. |
| Storage Temperature | -20°C (Standard) / -80°C (Long-term) | Halts spontaneous hydrolysis of the triphosphate chain. |
| Optimal pH | 7.0 – 8.0 | Prevents amine oxidation and phosphate degradation[]. |
| Freeze-Thaw Limit | ≤ 3 cycles | Prevents mechanical shearing and oxidative stress. Aliquoting is mandatory. |
Part 2: Experimental Workflows & Methodologies
Q: How do I properly incorporate 3'-NH2-dATP into an oligonucleotide probe and conjugate it?
A: The most reliable method is enzymatic 3'-end labeling using Terminal Deoxynucleotidyl Transferase (TdT) or an exo-minus DNA polymerase, followed by NHS-ester bioconjugation[]. Because the natural 3'-OH is replaced by a 3'-NH2, the analog acts as a chain terminator . Once incorporated, the polymerase cannot add subsequent nucleotides, ensuring exactly one reactive amine is added to the 3' terminus.
Step-by-Step Protocol: Enzymatic Labeling and Bioconjugation
This protocol is designed as a self-validating system; successful chain termination guarantees a 1:1 stoichiometry for the downstream conjugation.
Step 1: Reagent Preparation & Aliquoting Thaw the 3'-NH2-dATP stock strictly on ice. Prepare a master mix containing your target oligonucleotide (primer), TdT enzyme, and the appropriate TdT reaction buffer.
Step 2: Enzymatic Incorporation Incubate the reaction mixture at 37°C for 30–60 minutes. Causality: TdT catalyzes the template-independent addition of 3'-NH2-dATP to the 3'-OH of the DNA strand. The reaction naturally halts after a single addition because the new 3'-NH2 terminus cannot support standard phosphodiester bond formation.
Step 3: Critical Buffer Exchange (Purification) Purify the 3'-amino modified DNA using a spin column or ethanol precipitation. Resuspend the pellet in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). Causality: You must remove all traces of unreacted 3'-NH2-dATP and any primary amines present in standard storage buffers (like Tris). If Tris is carried over, its primary amine will outcompete your DNA in the next step.
Step 4: Bioconjugation Add an NHS-ester activated fluorophore or biotin to the purified DNA. Incubate at room temperature for 2 hours in the dark. Causality: At pH 8.5, the 3'-primary amine is deprotonated and acts as a highly potent nucleophile, attacking the NHS-ester to form a permanent, stable amide bond[].
Step 5: Final Purification Remove unreacted dye using size exclusion chromatography (e.g., Sephadex G-25) or HPLC to isolate the pure, labeled DNA probe.
Workflow for enzymatic incorporation and bioconjugation of 3'-NH2-dATP into DNA probes.
Part 3: Troubleshooting Guide
Issue 1: Poor or Zero Enzymatic Incorporation
Symptom: Gel electrophoresis or mass spectrometry shows no addition of the nucleotide analog to the primer. Root Cause: Use of an incompatible DNA polymerase. High-fidelity polymerases (e.g., Q5, Phusion) possess robust 3'→5' exonuclease (proofreading) activity. Their strict active sites recognize the 3'-NH2 modification as a structural lesion or mismatch and actively excise it[]. Solution: Switch to an exo-minus (proofreading-deficient) polymerase. Klenow Fragment (exo-), Taq polymerase, or Terminal Deoxynucleotidyl Transferase (TdT) have higher steric tolerance for 3'-modifications and lack the ability to cleave the analog once incorporated.
Issue 2: Extremely Low Conjugation Efficiency (Fluorophore Attachment)
Symptom: The DNA successfully incorporated the 3'-NH2-dATP, but the subsequent fluorescent labeling or biotinylation failed. Root Cause: Primary amine contamination during the bioconjugation step. If the enzymatic reaction was quenched using a Tris-EDTA (TE) buffer, the primary amine in Tris (tris(hydroxymethyl)aminomethane) will violently outcompete the single 3'-amino group on your oligonucleotide for the NHS-ester dye. Solution: Implement a strict buffer exchange (Step 3 in the protocol). Ensure the modified DNA is eluted only in amine-free buffers, such as PBS or Sodium Bicarbonate (pH 8.0–8.5), prior to adding the NHS-ester reagent.
Issue 3: Rapid Degradation of Stock Solutions
Symptom: A previously working stock of 3'-NH2-dATP no longer functions in enzymatic assays after a few weeks of use. Root Cause: Repeated freeze-thaw cycles. Every time the stock is brought to room temperature, a fraction of the triphosphate hydrolyzes into useless diphosphate/monophosphate forms, and the amine group becomes susceptible to oxidation. Solution: Upon receiving the lyophilized powder or stock solution, immediately reconstitute (if necessary) and aliquot into single-use volumes (e.g., 5–10 µL) in sterile, nuclease-free microcentrifuge tubes. Store at -20°C or -80°C. Never subject an aliquot to more than one freeze-thaw cycle.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to DNA Labeling: 3'-o-Amino-2'-deoxyadenosine vs. Biotin
In molecular biology, the functionalization of DNA is a critical step for downstream applications ranging from single-molecule tracking to diagnostic microarrays. Choosing the correct labeling moiety dictates the assay's sensitivity, spatial resolution, and stability. Two of the most prominent strategies involve the use of 3'-o-Amino-2'-deoxyadenosine (typically utilized as its triphosphate derivative, 3'-Amino-ddATP) and Biotin (commonly incorporated as Biotin-16-dUTP or Biotin-11-dUTP).
As an Application Scientist, I frequently guide researchers through this decision matrix. This guide objectively contrasts the covalent, stoichiometric precision of 3'-amino labeling against the non-covalent, highly amplified signal networks of biotinylation.
Mechanistic Foundations: Covalent Precision vs. Non-Covalent Amplification
3'-o-Amino-2'-deoxyadenosine (3'-Amino-ddATP)
3'-Amino-ddATP is a modified nucleotide where the standard 3'-hydroxyl group is replaced by a primary amine[1]. When incubated with Terminal Deoxynucleotidyl Transferase (TdT), this analog is covalently added to the 3'-OH of a DNA strand[2]. Because it lacks a 3'-OH, it acts as an absolute chain terminator, ensuring that exactly one modified nucleotide is incorporated per DNA molecule[3]. The resulting terminal primary aliphatic amine serves as a highly reactive nucleophile, ready for secondary covalent conjugation with N-hydroxysuccinimide (NHS) ester-functionalized fluorophores or haptens[4].
Biotinylation (e.g., Biotin-16-dUTP)
Biotin labeling relies on the extraordinarily high-affinity interaction between the small molecule biotin and the tetrameric protein streptavidin (
Workflow Comparison Diagram
Comparison of 3'-Amino-ddATP covalent labeling and Biotin-dUTP non-covalent amplified labeling.
Quantitative Performance Comparison
| Parameter | 3'-o-Amino-2'-deoxyadenosine (3'-Amino-ddATP) | Biotin (e.g., Biotin-16-dUTP) |
| Labeling Mechanism | Covalent (Amide bond via NHS-ester) | Non-Covalent (Streptavidin-Biotin interaction) |
| Stoichiometry | Strictly 1:1 (Chain terminator) | Variable (Multiple internal or tail sites) |
| Signal Amplification | None (Direct 1:1 fluorophore ratio) | Extremely High (Streptavidin-HRP/Fluorophore networks) |
| Steric Hindrance | Minimal (Small primary amine handle) | High (Bulky Biotin-Streptavidin complex) |
| Enzyme Compatibility | TdT (High efficiency due to small modification) | TdT, Taq, Pol I, Klenow (Spacer arm required) |
| Bond Stability | Extremely High (Covalent amide bond) | High ( |
| Primary Applications | Single-molecule FRET, precise microarray probes | Southern blotting, FISH, pull-down assays |
Self-Validating Experimental Protocols
As a core tenet of robust assay development, protocols must be designed with internal causality and validation checkpoints. Below are the optimized methodologies for both systems.
Protocol A: Stoichiometric 3'-End Labeling via 3'-Amino-ddATP
Causality Focus: TdT requires a free 3'-OH and specific divalent cations. NHS-ester conjugation requires a deprotonated amine and the strict absence of competing primary amines.
Step 1: Enzymatic Incorporation
-
Reaction Setup: Combine 50 pmol of target DNA (ssDNA or dsDNA with 3'-overhangs), 1 mM 3'-Amino-ddATP[1], and 20 U of Terminal Deoxynucleotidyl Transferase (TdT)[2].
-
Buffer Selection: Use a buffer containing 10 mM
(e.g., Cobalt Chloride). Why? While is standard for modified nucleotides, significantly enhances TdT's ability to label blunt or recessed 3'-ends, ensuring uniform labeling regardless of DNA topology[2]. -
Incubation: Incubate at 37°C for 30 minutes, then heat inactivate at 70°C for 10 minutes[2].
Step 2: Purification & Buffer Exchange
-
Purify the amine-modified DNA using a spin column or ethanol precipitation.
-
Critical Step: Resuspend the DNA in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Why? NHS-esters react optimally with non-protonated aliphatic amines at pH 7.5–8.5[4]. Buffers containing primary amines (like Tris or Glycine) must be strictly avoided as they will instantly quench the NHS-ester[4].
Step 3: Covalent Conjugation
-
Add a 10-fold molar excess of NHS-ester fluorophore (dissolved in anhydrous DMSO) to the DNA solution.
-
Incubate at room temperature for 2 hours in the dark.
-
Self-Validation Checkpoint: Run the product on a high-resolution denaturing urea-PAGE gel. You should observe a discrete, single-nucleotide upward shift compared to the unlabeled control, confirming strict 1:1 stoichiometry without polymerization.
Protocol B: Amplified Internal Labeling via Biotin-16-dUTP Nick Translation
Causality Focus: Balancing DNase I nicking with Pol I repair to control probe length while ensuring sufficient biotin density without steric blockade.
Step 1: Nick Translation Reaction
-
Reaction Setup: Combine 1 µg of template DNA, 50 µM each of dATP, dCTP, dGTP, 35 µM dTTP, and 15 µM Biotin-16-dUTP[6].
-
Enzyme Addition: Add an optimized ratio of DNase I and E. coli DNA Polymerase I. Why? DNase I introduces random single-stranded nicks. Pol I uses its 5'→3' exonuclease activity to remove native nucleotides and its polymerase activity to fill the gap with the Biotin-16-dUTP mix[5].
-
Incubation: Incubate at 15°C for 2 hours. Why 15°C? Lower temperatures prevent Pol I from displacing the strand (strand displacement synthesis), ensuring true nick translation and stable double-stranded probes.
Step 2: Reaction Control & Validation
-
Stop the reaction by adding EDTA to chelate
, halting both enzymes. -
Self-Validation Checkpoint: Run an aliquot on an agarose gel. The optimal probe size for in situ hybridization (FISH) is a smear between 200–500 base pairs. If the fragments are too small, reduce the DNase I concentration.
Step 3: Detection
-
Hybridize the biotinylated probe to the target.
-
Detect using Streptavidin conjugated to Horseradish Peroxidase (HRP) or a fluorophore. Why Biotin-16? The 16-atom linker prevents the DNA backbone from sterically clashing with the streptavidin surface, maximizing the binding kinetics and signal output[4][6].
Application Suitability: Making the Right Choice
Choose 3'-Amino-ddATP when quantitative accuracy is paramount. Because it guarantees a 1:1 label-to-DNA ratio, it is the gold standard for single-molecule fluorescence resonance energy transfer (smFRET), precise DNA microarrays, and assays where bulky protein complexes (like streptavidin) would perturb the biological system being studied.
Choose Biotin-16-dUTP when sensitivity and signal amplification are the primary goals. The ability to incorporate multiple biotins per probe, combined with the exponential amplification potential of streptavidin-enzyme networks, makes it indispensable for Southern blotting, pull-down assays, and detecting low-copy-number transcripts in FISH.
References
-
Title: TdT (Terminal Transferase) - YD BioLabs – Enzymes Meet Nucleic Acids Source: ydbiolabs.com URL: [Link]
-
Title: Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA Source: nih.gov (PMC) URL: [Link]
-
Title: Biotin-16-dUTP Source: metabion.com URL: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. ydbiolabs.com [ydbiolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 5. Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabion.com [metabion.com]
Comparative Guide: 3'-O-Amino-2'-deoxyadenosine vs. ddNTPs for DNA Sequencing Termination
[1][2]
Executive Summary
This guide provides a technical comparison between 3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) and Dideoxynucleotides (ddNTPs) .[][][] While both serve as chain terminators in DNA synthesis, they represent the fundamental divergence between First-Generation (Sanger) and Next-Generation Sequencing (NGS) technologies.[][][]
-
ddNTPs act as irreversible terminators , forming the basis of capillary electrophoresis (Sanger) sequencing.[]
-
3'-O-Amino-dNTPs act as reversible terminators , enabling the cyclic "Sequencing by Synthesis" (SBS) workflows used in high-throughput platforms.[][][4]
Part 1: Mechanistic Architecture[1][2]
The core difference lies in the chemical modification at the 3' carbon of the ribose sugar.[5] This modification dictates whether the termination is permanent or temporary.
Dideoxynucleotides (ddNTPs)[2][4][5][6][7][8][9]
-
Structure: The 3'-hydroxyl (-OH) group is replaced by a hydrogen atom (-H).[]
-
Mechanism: DNA polymerase incorporates the ddNTP.[][5][6][7][8][9] The resulting 3'-H lacks the nucleophilic oxygen required to attack the
-phosphate of the next incoming dNTP.[6][8] -
Outcome: Permanent Termination. The phosphodiester backbone cannot be extended further.
3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA)[2]
-
Structure: The 3'-hydroxyl group is capped with an aminooxy moiety (
).[][] -
Mechanism: The polymerase incorporates the modified nucleotide.[][4][5][10][11] The 3'-O-amino group is sterically and chemically incompetent for nucleophilic attack on the next dNTP, halting synthesis.[5]
-
Reversibility: The
group is chemically cleavable.[] Treatment with a buffered nitrous acid solution (typically at pH 5.[]5) cleaves the N-O bond, regenerating the native 3'-OH. -
Outcome: Reversible Termination (Pausing). Synthesis can resume after cleavage.[]
Diagram 1: Termination Mechanisms[1]
Caption: Comparison of irreversible termination by ddNTPs (Red) versus the cyclic reversible termination of 3'-O-Amino-dNTPs (Blue).
Part 2: Performance Comparison
Enzymatic Incorporation Efficiency
Polymerases have evolved to reject nucleotides with 3' modifications.[] Success depends on "therminator" mutants.
| Feature | ddNTPs (Sanger) | 3'-O-Amino-dNTPs (NGS) |
| Steric Bulk | Low. The 3'-H is smaller than 3'-OH.[][] | Medium. The |
| Polymerase Bias | Wild-type Pols discriminate strongly (F667Y mutation in Taq required).[][] | Requires engineered Pols (e.g., 9°N variants) to tolerate the polar aminooxy group. |
| Incorporation Rate | High (once adapted).[] Competes well with dNTPs. | Slower than natural dNTPs; requires high concentration to ensure saturation.[] |
| Fidelity | Very High (Gold Standard).[] | High, but risk of "phasing" (incomplete cleavage or incorporation).[] |
Workflow & Data Output
-
ddNTPs: Used in a single-reaction mixed with dNTPs.[][][] The stochastic incorporation generates a ladder of fragments separated by size.
-
Result: Long reads (800–1000 bp), high accuracy per base.[]
-
-
3'-O-Amino: Used in stepwise cycles .[][] All four bases (differentially labeled) are added, imaged, and then cleaved.[]
-
Result: Massive parallelization (millions of reads), shorter reads (150–300 bp), high throughput.[]
-
Part 3: Experimental Protocols
Protocol A: Sanger Sequencing (ddNTP Termination)
Use for: Validation of specific mutations, plasmid sequencing.[]
-
Template Prep: Isolate plasmid or PCR product (clean up via ExoSAP-IT).
-
Reaction Mix:
-
Template DNA (200 ng)[]
-
Primer (3.2 pmol)[]
-
BigDye Terminator Mix (Contains Polymerase, dNTPs, and fluorescent ddNTPs )[]
-
Buffer (Tris-HCl, MgCl2)[][]
-
-
Cycling:
-
96°C (1 min) -> [96°C (10s) -> 50°C (5s) -> 60°C (4 min)] x 25 cycles.
-
-
Purification: Ethanol precipitation or Sephadex column to remove unincorporated ddNTPs (critical to prevent dye blobs).[]
-
Analysis: Capillary Electrophoresis (ABI 3730).[][]
Protocol B: Reversible Terminator Cycle (3'-O-Amino)
Use for: Custom Sequencing by Synthesis (SBS) assays.[][]
-
Flow Cell Loading: Immobilize DNA templates on a solid surface (beads or glass slide).[]
-
Incorporation Step:
-
Add Reaction Mix: Engineered Polymerase + 4 distinct fluorescently labeled 3'-O-Amino-dNTPs .[][]
-
Incubate at 60°C for 2-5 minutes.
-
Wash: Remove unbound nucleotides with Wash Buffer (High Salt).[]
-
-
Imaging:
-
Capture fluorescence to identify the incorporated base at each cluster.
-
-
Cleavage Step (Regeneration):
-
Add Cleavage Buffer : 0.7 M
, 1 M Sodium Acetate (pH 5.5).[] -
Incubate for 2 minutes. The 3'-O-amino group is cleaved to 3'-OH.[][][12]
-
Wash: Extensive wash with Tris-buffer to restore neutral pH.[][]
-
-
Repeat: Cycle back to Step 2.
Diagram 2: Workflow Logic
Caption: Operational flow of Sanger sequencing (linear) vs. Reversible Terminator sequencing (cyclic).
Part 4: Critical Analysis for Drug Development[1][2]
For drug development applications requiring variant confirmation , ddNTP-based Sanger sequencing remains the regulatory gold standard due to its established error profile and long read lengths.
However, 3'-O-Amino-dNTPs offer a specific advantage in proprietary NGS chemistry development .[][] The aminooxy blocking group is smaller than the azidomethyl groups used by market leaders (Illumina). This reduced steric hindrance can lead to:
-
Faster Incorporation Kinetics: Reducing cycle time.
-
Lower Enzyme Costs: Requiring less exotic polymerase mutations.[]
-
Clean Cleavage: The nitrite-based cleavage is rapid and leaves no "scar" on the nucleotide, unlike some photocleavable linkers.
References
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977).[] DNA sequencing with chain-terminating inhibitors.[][][][4][6][13][10][11][14] Proceedings of the National Academy of Sciences, 74(12), 5463-5467.[] Link[]
-
Ju, J., et al. (2006).[] Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators.[][][4][14] Proceedings of the National Academy of Sciences, 103(52), 19635-19640. Link[]
-
Hutter, D., et al. (2010).[][12] Labeled nucleoside triphosphates with reversibly terminating aminoalkoxyl groups.[] Nucleosides, Nucleotides and Nucleic Acids, 29(11), 879-895.[] Link
-
BOC Sciences. (2024).[][] 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate Product Data. BOC Sciences Product Catalog.
-
Firebird Biomolecular Sciences. (2024).[] Reversible Terminators for Primer Extension: 3'-ONH2 Technology. Firebird Bio Technology Guides. Link
Sources
- 4. pnas.org [pnas.org]
- 5. ddTTP: Essential DNA chain terminator for sequencing [baseclick.eu]
- 6. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 7. byjus.com [byjus.com]
- 8. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3'-O-modified nucleotides as reversible terminators for pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Firebird Biomolecular Sciences LLC [firebirdbio.com]
- 13. DNA Sequencing | BioNinja [old-ib.bioninja.com.au]
- 14. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy and Application Profile of 3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dATP)
Topic: Efficacy of 3'-O-Amino-2'-deoxyadenosine as an ATP Analog Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3'-O-Amino-2'-deoxyadenosine-5'-triphosphate (3'-ONH₂-dATP) represents a critical class of reversible terminators and functionalizable nucleotides . Unlike the permanent terminator 2',3'-dideoxyadenosine (ddATP) or the sterically demanding 3'-O-azidomethyl-dATP, the 3'-ONH₂ analog offers a unique balance of small steric footprint and high chemical reactivity. Its primary utility lies in Sequencing-by-Synthesis (SBS) and post-synthetic labeling via oxime ligation.
This guide objectively evaluates the efficacy of 3'-ONH₂-dATP, comparing its kinetic performance, cleavage efficiency, and bio-orthogonal utility against standard alternatives.
Chemical Profile & Mechanism of Action[1]
Structural Distinction
It is imperative to distinguish 3'-O-amino-dATP (an alkoxyamine) from 3'-amino-ddATP (an amine).
-
3'-O-Amino (3'-ONH₂): The amino group is attached to the 3' carbon via an oxygen atom (
). This creates an alkoxyamine functionality, which is highly reactive toward aldehydes and ketones at slightly acidic to neutral pH (4.5–7.0) to form stable oximes. -
3'-Amino (3'-NH₂): The amino group is directly attached to the 3' carbon (
). This is a stronger nucleophile but lacks the specific "click-like" oxime reactivity and requires different cleavage conditions.
Mechanism 1: Reversible Termination
3'-ONH₂-dATP acts as a chain terminator because the modified 3'-group prevents the nucleophilic attack required for phosphodiester bond formation with the next incoming dNTP.
-
Incorporation: Polymerases such as Therminator™ DNA Polymerase (an enhanced variant of Thermococcus sp.
) tolerate the 3'-modification efficiently. -
Cleavage (Reversal): The 3'-ONH₂ group is cleaved using buffered sodium nitrite (NaNO₂) .[1] The nitrous acid generated in situ deaminates the alkoxyamine, releasing
and regenerating the native 3'-OH group, allowing synthesis to resume.
Mechanism 2: Bio-orthogonal Labeling (Oxime Ligation)
The 3'-ONH₂ group serves as a "landing pad" for reporter molecules.
-
Workflow: Incorporate 3'-ONH₂-dATP
React with Aldehyde-Fluorophore Formation of stable Oxime linkage ( ). -
Advantage: Catalyst-free (no Copper toxicity) and highly specific.
Comparative Analysis: 3'-ONH₂-dATP vs. Alternatives
The following table contrasts 3'-ONH₂-dATP with its primary competitors: the permanent terminator (ddATP) and the reversible terminator used in Illumina sequencing (3'-O-Azidomethyl).
Table 1: Comparative Efficacy of ATP Analogs
| Feature | 3'-O-Amino-dATP (3'-ONH₂) | 2',3'-dideoxy-ATP (ddATP) | 3'-O-Azidomethyl-dATP |
| Primary Function | Reversible Terminator / Labeling | Permanent Terminator | Reversible Terminator |
| Steric Hindrance | Low (Small modification) | None (Smallest) | High (Bulky group) |
| Polymerase Compatibility | High (Therminator, Klenow exo-) | Very High (Taq, T7, Klenow) | Moderate (Requires specific mutants) |
| Reversibility | Yes (Cleaved by NaNO₂) | No (Permanent) | Yes (Cleaved by TCEP) |
| Labeling Chemistry | Oxime Ligation (Aldehyde reaction) | N/A | Click Chemistry (Azide-Alkyne) |
| Cleavage Conditions | Buffered Nitrite (pH ~5.5) | N/A | TCEP (Tris(2-carboxyethyl)phosphine) |
| DNA Damage Risk | Moderate (Nitrite can deaminate bases if uncontrolled) | None | Low (TCEP is gentle) |
| Kinetics ( | Slower than dATP, faster than Azidomethyl | Comparable to dATP (enzyme dependent) | Slowest (due to size) |
Analysis of Efficacy[1]
-
Incorporation Efficiency: 3'-ONH₂-dATP is incorporated more efficiently than 3'-O-azidomethyl analogs by standard evolved polymerases due to its smaller size. It approximates the kinetics of natural dNTPs more closely than bulky reversible terminators.
-
Cleavage Speed vs. Safety: While 3'-O-azidomethyl cleavage (TCEP) is biologically benign, the cleavage of 3'-ONH₂ (Nitrite) is chemically faster but carries a risk of nucleobase deamination (mutagenesis) if exposure is prolonged or pH is too low.
-
Labeling Utility: For applications requiring post-synthesis labeling without heavy metals (e.g., Copper-free Click), 3'-ONH₂ is superior. The oxime bond is hydrolytically stable and forms rapidly.
Visualizations
Diagram 1: Reversible Termination & Cleavage Cycle
This diagram illustrates the cyclic workflow of incorporating 3'-ONH₂-dATP, detecting it (optional), and cleaving it to regenerate the 3'-OH for the next cycle.
Caption: Cycle of incorporation, optional labeling, and nitrite-mediated cleavage regenerating the 3'-OH terminus.
Diagram 2: Chemical Reactivity Comparison
Comparing the "Click" (Azide) vs. "Oxime" (Aminooxy) pathways for functionalization.
Caption: Comparison of labeling pathways. Pathway B (Oxime) avoids toxic copper catalysts required in Pathway A.
Experimental Protocols
Protocol A: Enzymatic Incorporation of 3'-ONH₂-dATP
Objective: Incorporate the analog into a primer-template duplex using Therminator DNA Polymerase.
-
Reagents:
-
10X ThermoPol Buffer (NEB).
-
Primer/Template duplex (
). -
Therminator™ DNA Polymerase (NEB, 2 U/
). -
3'-ONH₂-dATP (
stock).
-
-
Reaction Setup:
-
Mix:
Buffer + Duplex + Enzyme + 3'-ONH₂-dATP + .
-
-
Incubation:
-
Incubate at 60°C for 10–30 minutes . (Note: Higher temperature favors Therminator activity).
-
-
Validation:
-
Analyze via denaturing PAGE (15% Urea). The product should show an n+1 shift .
-
Control: Attempt to extend further by adding natural dNTPs. No extension should occur (confirming termination).
-
Protocol B: Cleavage (Regeneration of 3'-OH)
Objective: Remove the 3'-ONH₂ blocking group to permit further synthesis.
-
Cleavage Buffer:
-
0.7 M
(Sodium Nitrite) in 1 M Sodium Acetate buffer (pH 5.5) . -
Warning: Prepare fresh. Nitrite is unstable at low pH over long periods.
-
-
Procedure:
-
Add
of Cleavage Buffer to the immobilized DNA or reaction mixture. -
Incubate at 60°C for 5–10 minutes .
-
Wash: Extensive washing (3x with Tris-buffer) is critical to remove all traces of nitrite, which can inhibit polymerase in the next cycle.
-
-
Validation:
-
Add natural dNTPs and Polymerase. The DNA should now extend to full length (n+full), confirming the restoration of the 3'-OH.
-
References
-
Hutter, D., et al. (2010). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Nucleosides, Nucleotides and Nucleic Acids, 29(11), 879–895. Retrieved from [Link]
-
Litosh, V. A., et al. (2011). Improved nucleotide selectivity and termination of 3′-OH unblocked reversible terminators by molecular tuning of 2-nitrobenzyl alkylated HOMedU triphosphates. Nucleic Acids Research, 39(6), e39. Retrieved from [Link]
-
Gardner, A. F., & Jack, W. E. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic Acids Research, 40(15), 7404–7415. Retrieved from [Link]
-
Firebird Biomolecular Sciences. (n.d.). Reversible Terminators for Primer Extension. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Incorporation of 3'-o-Amino-2'-deoxyadenosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and molecular biology research, the precise modification of oligonucleotides is paramount. The introduction of moieties such as 3'-o-Amino-2'-deoxyadenosine (3'-NH₂-dA) can confer unique properties, including the ability to act as a chain terminator in enzymatic reactions or serve as a point of conjugation. The definitive validation of such incorporations is not merely a quality control checkpoint; it is a critical determinant of experimental success and therapeutic efficacy. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methods for validating the incorporation of 3'-o-Amino-2'-deoxyadenosine, juxtaposed with alternative techniques.
The Scientific Imperative: Why Mass Spectrometry?
The covalent addition of a 3'-amino group to a 2'-deoxyadenosine triphosphate (dATP) molecule creates a substrate that, when incorporated by a DNA polymerase, prevents further extension of the oligonucleotide chain. This is due to the replacement of the 3'-hydroxyl group, essential for forming a phosphodiester bond with the subsequent nucleotide, with a non-reactive amino group.[1][2] Verifying the successful and specific incorporation of this single modified nucleotide is crucial.
Mass spectrometry (MS) has emerged as the gold standard for this application due to its unparalleled sensitivity, specificity, and accuracy in determining molecular weight.[3][4][5] Unlike methods that rely on indirect measurements, MS directly interrogates the mass of the oligonucleotide, providing unambiguous evidence of the modification. A successful incorporation of 3'-NH₂-dATP will result in a predictable mass shift in the final product.
This guide will delve into two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), providing the rationale behind their application and detailed protocols for their execution.
Comparative Analysis: Mass Spectrometry vs. Alternative Methods
While mass spectrometry offers definitive validation, other techniques are also employed in oligonucleotide analysis. Understanding their strengths and limitations is key to selecting the appropriate method for a given research question.
| Technique | Principle | Advantages | Disadvantages | Applicability for 3'-Amino-dA Validation |
| Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | High accuracy and resolution, provides direct evidence of incorporation, can detect and identify impurities.[3][4][6] | Higher initial instrument cost, can be sensitive to sample purity (salts, detergents).[4] | Excellent: Directly confirms the mass shift corresponding to the 3'-amino-dA addition. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge). | High resolving power for purity assessment, well-established and robust.[7] | Indirect validation of incorporation (retention time shift), may not resolve unmodified and modified species with similar properties. | Good (for purity): Can indicate the presence of a new species, but does not definitively identify it as the 3'-amino-terminated product. |
| Capillary Gel Electrophoresis (CGE) | Separates molecules based on size and charge in a gel-filled capillary. | High resolution for size-based separation, especially for shorter oligonucleotides.[7] | Indirect validation, less informative for single nucleotide additions compared to larger modifications. | Moderate: A single nucleotide addition may not produce a sufficiently resolved shift in migration time for unambiguous confirmation. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates molecules based on size through a polyacrylamide gel matrix. | Simple and widely available. | Lower resolution than CGE, indirect validation, labor-intensive. | Limited: A single base addition is often difficult to resolve clearly, especially for longer oligonucleotides. |
Experimental Workflows: A Step-by-Step Guide
The validation process can be broken down into two key stages: the enzymatic incorporation of 3'-o-Amino-2'-deoxyadenosine triphosphate (3'-NH₂-dATP) and the subsequent mass spectrometric analysis.
Part 1: Enzymatic Incorporation of 3'-NH₂-dATP using Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[8][9] Because it does not require a template, it is an ideal enzyme for the specific labeling of the 3'-end of an oligonucleotide.
Protocol: TdT-Mediated 3'-Amino-Labeling
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Oligonucleotide primer (10 pmol)
-
5X TdT Reaction Buffer (4 µL)
-
2.5 mM CoCl₂ (4 µL)
-
3'-NH₂-dATP (1 mM stock, 1 µL)
-
Terminal Deoxynucleotidyl Transferase (TdT) (20 units)
-
Nuclease-free water to a final volume of 20 µL.
Rationale: Cobalt is a required cofactor for TdT activity.[8] The concentrations of the oligonucleotide and 3'-NH₂-dATP are optimized for efficient single incorporation.
-
-
Incubation: Mix the reaction gently and incubate at 37°C for 30-60 minutes.
Rationale: 37°C is the optimal temperature for TdT activity. Incubation time can be optimized based on the specific oligonucleotide sequence and desired efficiency.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heat inactivation at 70°C for 10 minutes.
Rationale: EDTA chelates the cobalt ions, thereby inactivating the TdT enzyme. Heat denaturation also serves to inactivate the enzyme.[9]
-
Purification: Purify the labeled oligonucleotide to remove unincorporated 3'-NH₂-dATP, salts, and enzyme. This can be achieved through ethanol precipitation or by using a suitable spin column according to the manufacturer's instructions.
Rationale: Sample purification is critical for successful mass spectrometry analysis, as contaminants can suppress ionization and interfere with signal detection.[4]
Part 2: Mass Spectrometry Validation
MALDI-TOF is a rapid and high-throughput technique well-suited for the analysis of oligonucleotides up to approximately 50 bases in length.[10][11]
Protocol: MALDI-TOF Analysis
-
Matrix Preparation: Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid.
Rationale: 3-HPA is a common matrix for oligonucleotide analysis in MALDI-TOF MS, as it effectively absorbs the laser energy and facilitates soft ionization of the analyte.[4]
-
Sample Spotting: Mix 1 µL of the purified oligonucleotide sample (approximately 1-10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in negative or positive ion mode, depending on the instrument and method optimization.
-
Data Analysis: Compare the observed molecular weight of the main peak in the mass spectrum with the calculated theoretical molecular weight of the 3'-amino-terminated oligonucleotide. A successful incorporation will show a mass increase corresponding to the addition of a 3'-amino-deoxyadenosine monophosphate minus a hydroxyl group.
LC-ESI-MS provides the added advantage of chromatographic separation prior to mass analysis, which can resolve the modified oligonucleotide from any unreacted starting material or other impurities.[12] This technique is particularly useful for longer or more complex oligonucleotides.[13]
Protocol: LC-ESI-MS Analysis
-
LC Setup:
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).[12]
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent such as triethylamine (TEA) and a modifier like hexafluoroisopropanol (HFIP). A typical starting concentration is 8.6 mM TEA and 100 mM HFIP.[12]
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time frame (e.g., 20-30 minutes) to elute the oligonucleotide.
Rationale: The ion-pairing agent neutralizes the negative charges on the phosphate backbone of the oligonucleotide, allowing it to be retained on the reversed-phase column.[14] HFIP improves mass spectrometry sensitivity.
-
-
MS Setup:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides due to their polyanionic nature.[6]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
-
Data Acquisition and Analysis:
-
Inject the purified oligonucleotide sample onto the LC system.
-
Acquire mass spectra across the elution profile.
-
The resulting spectrum for an oligonucleotide will show a distribution of multiply charged ions. Deconvolute this spectrum to determine the neutral molecular weight of the oligonucleotide.
-
Compare the deconvoluted mass with the theoretical mass of the 3'-amino-terminated product.
-
Interpreting the Results: A Self-Validating System
The power of mass spectrometry lies in its ability to provide a self-validating dataset. The expected outcome of a successful experiment is the disappearance or significant reduction of the peak corresponding to the starting oligonucleotide and the appearance of a new, major peak with the predicted mass of the 3'-amino-terminated product.
Example Data Interpretation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Conclusion |
| Unmodified Oligonucleotide (20-mer) | 6000.0 | 6000.1 | Starting material |
| 3'-NH₂-dA Terminated Oligonucleotide (21-mer) | 6313.2 | 6313.3 | Successful incorporation |
Any significant peaks that do not correspond to the starting material or the expected product should be investigated as potential byproducts or impurities.
Conclusion: Ensuring Confidence in Your Modified Oligonucleotides
The precise and accurate validation of oligonucleotide modifications is a non-negotiable aspect of rigorous scientific research and therapeutic development. Mass spectrometry, particularly LC-ESI-MS and MALDI-TOF MS, offers an unparalleled level of confidence in confirming the incorporation of 3'-o-Amino-2'-deoxyadenosine. By understanding the principles behind these techniques and implementing robust experimental protocols, researchers can ensure the integrity of their modified oligonucleotides, paving the way for reliable downstream applications. This guide provides the foundational knowledge and practical steps to achieve this critical validation, empowering scientists to proceed with their research with the utmost certainty in their molecular tools.
References
-
Bouchard, A. (2020). Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]
-
Agilent. (2021). Identification and quantitation of oligonucleotides, impurities, and degradation products. Available at: [Link]
-
Waters Corporation. (2002). LC-MS Analysis of Synthetic Oligonucleotides. Available at: [Link]
-
Shimadzu. (2020). LC-MS Analysis of Therapeutic Oligonucleotide and Related Products - A comparison of TQ and Q-TOF Systems. Available at: [Link]
-
Waters Corporation. (n.d.). LC/MS Analysis of Synthetic Oligonucleotides. Available at: [Link]
-
Kuwahara, M., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PMC. Available at: [Link]
-
Phenomenex. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Available at: [Link]
-
Shodex. (n.d.). LC/MS Analysis of Oligonucleotides. Available at: [Link]
-
Motorin, Y., et al. (2020). Validation strategies for antibodies targeting modified ribonucleotides. PMC. Available at: [Link]
-
Chen, C., et al. (2019). Thermococcus sp. 9°N DNA polymerase exhibits 3′-esterase activity that can be harnessed for DNA sequencing. PMC. Available at: [Link]
-
Wood, R. D., et al. (2021). Polymerase θ Coordinates Multiple Intrinsic Enzymatic Activities during DNA Repair. MDPI. Available at: [Link]
-
Morita, Y., et al. (2010). Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates. MDPI. Available at: [Link]
-
Kath-Schorr, S., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. ACS Publications. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Oligonucleotide Therapeutics using MALDI-8030 and LCMS-9030. Available at: [Link]
-
Sutherland, J. D., et al. (2020). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ChemRxiv. Available at: [Link]
-
van der Valk, J. P. M., et al. (2022). Strategies for Identity Testing of Therapeutic Oligonucleotide Drug Substances and Drug Products. ResearchGate. Available at: [Link]
-
Gao, F., et al. (2025). four-in-one replicase integrating key enzymatic activities for DNA replication. Nucleic Acids Research. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates.
-
Chaput, J. C., et al. (2008). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. PMC. Available at: [Link]
-
Green, M. R., & Sambrook, J. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Cold Spring Harbor Protocols. Available at: [Link]
-
Roy, S., et al. (2017). 3'-O-Caged 2'-Deoxynucleoside Triphosphates for Light-Mediated, Enzyme-Catalyzed, Template-Independent DNA Synthesis. PubMed. Available at: [Link]
-
Capaldi, D. C., et al. (2023). Platform Strategies for Synthetic Oligonucleotide Drug Substances. ACS Publications. Available at: [Link]
-
Drug Discovery News. (2024). Top considerations for TMT mass spectrometry analysis. Available at: [Link]
-
Sharma, V. K., et al. (2022). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. PMC. Available at: [Link]
-
Cold Spring Harbor Laboratory Press. (2021). Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. Available at: [Link]
-
Roychoudhury, R., & Wu, R. (1980). Radiolabeling of DNA with 3' terminal transferase. PubMed. Available at: [Link]
-
Tasara, T., et al. (2018). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Taylor & Francis Online. Available at: [Link]
-
Wölfl, S., et al. (2002). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. PMC. Available at: [Link]
-
de Paz, H. D., et al. (2023). DNA Polymerases for Whole Genome Amplification: Considerations and Future Directions. MDPI. Available at: [Link]
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- 4. web.colby.edu [web.colby.edu]
- 5. idtdna.com [idtdna.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.cn]
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- 14. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative Analysis of Polymerases for 3'-NH2-dATP Incorporation: A Guide for Researchers
This guide provides a comprehensive comparative analysis of various DNA polymerases for their ability to incorporate 3'-amino-2',3'-dideoxyadenosine-5'-triphosphate (3'-NH2-dATP). This information is critical for researchers and drug development professionals working with modified oligonucleotides for applications ranging from diagnostics to therapeutics.[1][2][3]
The Significance of 3'-Amino-Terminated Oligonucleotides
The introduction of a 3'-amino group on a deoxyadenosine triphosphate creates a terminal modification that, once incorporated into a DNA strand, prevents further elongation by most DNA polymerases. This "chain-terminating" property is a cornerstone of various molecular biology techniques. Furthermore, the primary amine at the 3'-terminus provides a reactive handle for the covalent attachment of a wide array of molecules, including fluorophores, biotin, and therapeutic agents.[4][5] This versatility makes 3'-amino-terminated oligonucleotides invaluable tools in fields such as:
-
Next-Generation Sequencing (NGS): As reversible terminators in some sequencing-by-synthesis platforms.[6]
-
Drug Development: For the creation of stabilized antisense oligonucleotides and siRNAs with enhanced cellular uptake and nuclease resistance.[3]
-
Diagnostics: In the development of probes for in situ hybridization and other nucleic acid detection assays.[2]
-
Bioconjugation: For the site-specific labeling of DNA with reporter molecules or for attachment to solid supports.[4][5]
The efficiency and fidelity of incorporating 3'-NH2-dATP are highly dependent on the chosen DNA polymerase. This guide will delve into a comparative analysis of commonly used polymerases to aid in the selection of the optimal enzyme for your specific application.
Comparative Performance of Polymerases with 3'-NH2-dATP
The ability of a DNA polymerase to incorporate a modified nucleotide is influenced by the enzyme's active site structure and its tolerance for modifications on the sugar moiety of the incoming nucleotide. Below is a comparative summary of several key polymerases and their general performance with 3'-amino-modified nucleotides.
| Polymerase | Family | Key Characteristics | Performance with 3'-NH2-dATP | Recommended For |
| Terminal deoxynucleotidyl Transferase (TdT) | X | Template-independent polymerase that adds nucleotides to the 3'-terminus of a DNA strand.[7][8] | High Efficiency: TdT is known for its ability to incorporate a wide variety of modified nucleotides, including those with 3' modifications.[9][10][11] It does not require a template, making it ideal for labeling the 3'-end of oligonucleotides.[7] | 3'-end labeling of single-stranded DNA, enzymatic synthesis of modified oligonucleotides.[9][10] |
| Klenow Fragment (3'→5' exo-) | A | The large fragment of E. coli DNA Polymerase I, lacking 5'→3' exonuclease activity. The exo- version also lacks the 3'→5' proofreading exonuclease activity.[12][13][14] | Moderate Efficiency: Generally incorporates 3'-modified nucleotides, but with lower efficiency than TdT.[6][15] The absence of proofreading activity is crucial to prevent the removal of the incorporated modified nucleotide. | Template-dependent incorporation of 3'-NH2-dATP for applications like Sanger sequencing or the generation of terminally modified probes.[12][13] |
| Taq Polymerase | A | A thermostable polymerase widely used in PCR.[16] Lacks 3'→5' proofreading activity.[16] | Low to Moderate Efficiency: Taq polymerase can incorporate some modified nucleotides, but its efficiency with 3'-modified dNTPs is generally lower than that of TdT or Klenow (exo-).[17][18] Its performance can be highly dependent on the specific modification and reaction conditions.[19][20] | Applications requiring thermal cycling where a low level of terminal modification is acceptable. |
| Therminator™ DNA Polymerase | A (mutant) | A genetically engineered variant of 9°N DNA polymerase with enhanced ability to incorporate modified nucleotides, including dideoxynucleotides and 3'-O-modified terminators.[6][21][22] | High Efficiency: Specifically designed to be more tolerant of sugar modifications.[6][21] It shows significantly improved incorporation of 3'-modified nucleotides compared to wild-type polymerases.[6] | Next-generation sequencing and other applications requiring efficient and high-fidelity incorporation of reversible terminators.[6][21] |
Understanding the "Why": Causality in Polymerase Selection
The choice of polymerase is not arbitrary; it is dictated by the fundamental mechanism of DNA polymerization and the specific structural features of each enzyme's active site.
The catalytic mechanism of DNA polymerases involves a nucleophilic attack by the 3'-hydroxyl group of the primer on the α-phosphate of the incoming dNTP, a process facilitated by two divalent metal ions.[23] A modification at the 3'-position, such as the replacement of the hydroxyl group with an amino group, can sterically hinder the proper positioning of the nucleotide in the active site and alter the nucleophilicity of the 3'-terminus, thereby affecting the rate of incorporation.[24]
-
Terminal deoxynucleotidyl Transferase (TdT): TdT's unique template-independence and more open active site structure contribute to its promiscuity and high efficiency in incorporating a broad range of modified nucleotides, including those with 3' modifications.[7][8][25]
-
Klenow Fragment (3'→5' exo-): The absence of the 3'→5' exonuclease (proofreading) activity in the "exo-" mutant is critical.[12][26][14] A polymerase with proofreading activity would likely recognize the 3'-NH2-A as a mismatch or a stalled terminus and excise it, preventing the accumulation of the desired product.
-
Taq Polymerase: While lacking proofreading activity, the active site of Taq polymerase is generally more constrained than TdT, leading to lower efficiency for bulky or significantly altered 3' modifications.[16] However, for some applications, its thermostability is a significant advantage.[16]
-
Therminator™ DNA Polymerase: This enzyme is a prime example of rational protein engineering. Mutations in the active site have been introduced to reduce the steric hindrance and discrimination against nucleotides with modified 3'-hydroxyl groups, leading to enhanced incorporation efficiency.[6][21]
Experimental Workflow & Protocol
To empirically determine the best polymerase for your specific needs, a direct comparison of their incorporation efficiency is recommended. Below is a generalized workflow and a detailed protocol for a primer extension assay.
Caption: Experimental workflow for comparing polymerase efficiency.
Detailed Protocol: Primer Extension Assay for 3'-NH2-dATP Incorporation
This protocol is a starting point and may require optimization for specific polymerases and primer/template sequences.
1. Materials:
-
5'-fluorescently labeled DNA primer (e.g., 6-FAM)
-
Unlabeled complementary DNA template
-
3'-NH2-dATP and natural dATP (for control)
-
Selected DNA polymerases (TdT, Klenow Fragment (3'→5' exo-), Taq, Therminator™)
-
Corresponding 10x reaction buffers for each polymerase
-
dNTP mix (dGTP, dCTP, dTTP)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
2. Primer/Template Annealing:
-
Mix the 5'-labeled primer and the template in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
3. Reaction Setup: Prepare separate reaction mixes for each polymerase to be tested. For each polymerase, set up a test reaction with 3'-NH2-dATP and a positive control with natural dATP. A negative control without any dATP should also be included.
Example reaction for a template-dependent polymerase (e.g., Klenow exo-):
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Reaction Buffer | 2 µL | 1x |
| Annealed Primer/Template (10 µM) | 1 µL | 0.5 µM |
| dNTP mix (10 mM each of dG, dC, dT) | 0.4 µL | 200 µM each |
| 3'-NH2-dATP or dATP (1 mM) | 0.4 µL | 20 µM |
| DNA Polymerase (e.g., 1-2 units) | 1 µL | Varies |
4. Incubation:
-
Incubate the reactions at the optimal temperature for each polymerase (e.g., 37°C for Klenow, 72°C for Taq and Therminator™).[26][16]
-
Incubation times may vary depending on the enzyme's activity. Start with a time course experiment (e.g., 5, 15, 30 minutes) to determine the optimal endpoint.
5. Reaction Quenching:
-
Stop the reactions by adding an equal volume of stop solution.
6. Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation of the unextended primer and the +1 incorporation product is achieved.
-
Visualize the gel using a fluorescence imager.
-
Quantify the band intensities to determine the percentage of primer extension, which corresponds to the incorporation efficiency.
Visualizing the Mechanism
The fundamental process of nucleotide incorporation by a template-dependent polymerase is a highly coordinated event.
Caption: Incorporation of 3'-NH2-dATP by a DNA polymerase.
Conclusion and Recommendations
The selection of a DNA polymerase for the incorporation of 3'-NH2-dATP is a critical step that directly impacts the success of downstream applications.
-
For template-independent 3'-end labeling , Terminal deoxynucleotidyl Transferase (TdT) is unequivocally the superior choice due to its high efficiency and promiscuity with modified nucleotides.[7][8][9][10][11]
-
For template-dependent incorporation , an engineered polymerase such as Therminator™ DNA Polymerase is highly recommended for its enhanced ability to accept 3'-modified substrates.[6][21]
-
Klenow Fragment (3'→5' exo-) represents a cost-effective and viable alternative for template-dependent reactions, provided that its lower efficiency is acceptable for the intended application.[12][26][13][14][15]
-
Taq Polymerase should generally be considered only in specific contexts where thermostability is paramount and incorporation efficiency is less critical.[16][17][18]
It is imperative to empirically validate the chosen polymerase with your specific primer, template, and modified nucleotide to ensure optimal performance. The protocols and comparative data presented in this guide serve as a robust foundation for making an informed decision, ultimately leading to more reliable and reproducible experimental outcomes.
References
-
Terminal deoxynucleotidyl transferase - Wikipedia. (n.d.). Retrieved from [Link]
-
Guo, J., et al. (2012). Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators. Nucleic Acids Research, 40(9), e69. Retrieved from [Link]
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ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
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Klenow fragment - Wikipedia. (n.d.). Retrieved from [Link]
-
Gao, R., et al. (2024). Terminal deoxynucleotidyl transferase: Properties and applications. Biochimie, 221, 1-12. Retrieved from [Link]
-
Almac Group. (2021). Towards the enzymatic synthesis of oligonucleotides. Retrieved from [Link]
-
Wang, J., & Hellinga, H. W. (2011). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 50(35), 7593–7603. Retrieved from [Link]
-
Sjögren, B., et al. (2007). Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment. Nucleic Acids Research, 35(2), e13. Retrieved from [Link]
- Hyman, E. D. (2019). Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates. Google Patents.
- European Patent Office. (2025). NOVEL TERMINAL DEOXYNUCLEOTIDYL TRANSFERASE (TdT) VARIANT AND USES THEREOF. Google Patents.
-
NZYTech. (n.d.). Klenow Fragment (3´→5´exo-). Retrieved from [Link]
-
Ju, J., et al. (2011). 3′-O-modified nucleotides as reversible terminators for pyrosequencing. ACS Chemical Biology, 6(8), 859–866. Retrieved from [Link]
-
ABClonal. (n.d.). Klenow Fragment 3'→5' exo-. Retrieved from [Link]
-
Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part II. Retrieved from [Link]
-
The Regents of the University of California. (2020). Terminal deoxynucleotidyl transferase variants with enhanced thermostability 2019-015. Retrieved from [Link]
-
Gardner, A. F., & Jackson, J. D. (2002). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Genetic Engineering & Biotechnology News, 22(11). Retrieved from [Link]
-
Marx, A., et al. (2010). Structural basis for the synthesis of nucleobase modified DNA by Thermus aquaticus DNA polymerase. Proceedings of the National Academy of Sciences, 107(48), 20677–20682. Retrieved from [Link]
-
Palluk, S., et al. (2020). Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis. International Journal of Molecular Sciences, 21(2), 563. Retrieved from [Link]
-
Chaput, J. C., & Herdewijn, P. (2019). Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates. Frontiers in Bioengineering and Biotechnology, 7, 74. Retrieved from [Link]
-
Norgen Biotek Corp. (n.d.). Substrate Specificity of Taq Polymerase. Retrieved from [Link]
-
Tasara, T., et al. (2003). Incorporation of reporter molecule‐labeled nucleotides by DNA polymerases. II. High‐density labeling of natural DNA. Nucleic Acids Research, 31(10), 2636–2646. Retrieved from [Link]
-
Tasara, T., et al. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. Nucleic Acids Research, 31(10), 2625–2635. Retrieved from [Link]
-
Glen Research. (n.d.). Probes and Affinity Supports. Glen Report 3-22. Retrieved from [Link]
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Glen Research. (n.d.). Chemical Modification of the 3'-Terminus. Glen Report 1-22. Retrieved from [Link]
-
Taq polymerase - Wikipedia. (n.d.). Retrieved from [Link]
- Amersham Life Science Inc. (1996). Method for enzymatic synthesis of oligonucleotides. Google Patents.
-
Kuwahara, M., et al. (2008). Substrate property and incorporation accuracy of various dATP analogs during enzymatic polymerization using thermostable DNA polymerases. Nucleic Acids Symposium Series, 52(1), 481–482. Retrieved from [Link]
-
Oh, S. J., et al. (2012). Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleosides. Organic & Biomolecular Chemistry, 10(28), 5438–5444. Retrieved from [Link]
-
Grijalvo, S., et al. (2010). Synthesis of oligonucleotides carrying amino lipid groups at the 3'-end for RNA interference studies. The Journal of Organic Chemistry, 75(20), 6806–6813. Retrieved from [Link]
-
Prasad, R., et al. (2010). Efficiency and Fidelity of Human DNA Polymerases λ and β during Gap-Filling DNA Synthesis. The Journal of Biological Chemistry, 285(42), 32135–32144. Retrieved from [Link]
-
Purzycka, J. K., et al. (2006). Efficiency comparison of seven different Taq polymerases used in hemogenetics. International Congress Series, 1288, 719–721. Retrieved from [Link]
-
Nagai, S., et al. (2022). Comparing PCR-generated artifacts of different polymerases for improved accuracy of DNA metabarcoding. Metabarcoding and Metagenomics, 6, e79697. Retrieved from [Link]
-
Szecsenyi-Nagy, A., et al. (2025). Comparing the Efficiency of Different Methods for Reliable Results in Ancient DNA NGS Workflow. Genes, 16(5), 621. Retrieved from [Link]
-
Obata, S., et al. (2017). Synthesis of 3'-deoxyapionucleoside triphosphates and their incorporation into DNA by DNA polymerase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353–3356. Retrieved from [Link]
-
Vorobjev, Y. N., et al. (2025). A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints.org. Retrieved from [Link]
- Thelander, L., & Sjoberg, B. M. (2011). Method for determining the amount of dntp. Google Patents.
-
Marton, A., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17498. Retrieved from [Link]
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Advantages of 3'-o-Amino-2'-deoxyadenosine over other modified nucleotides
[1][2]
Part 1: Executive Summary & Chemical Distinction[1]
3'-O-Amino-2'-deoxyadenosine (often abbreviated as 3'-ONH₂-dA ) represents a critical advancement in nucleotide chemistry, distinct from the more common 3'-amino (N3') modification.[1] While 3'-amino nucleotides are primarily used to form nuclease-resistant phosphoramidate backbones, 3'-O-Amino-dA is engineered as a high-performance bioorthogonal handle and reversible terminator .[1]
Its primary advantage lies in the aminooxy (-O-NH₂) moiety.[1] This functional group exhibits the "alpha-effect," making it significantly more nucleophilic than a standard amine while remaining protonated at neutral pH. This unique chemical profile allows it to react specifically with aldehydes and ketones to form oxime linkages , which are hydrolytically stable and form without toxic catalysts (unlike copper-catalyzed click chemistry).[1]
Chemical Structure Comparison[1][3]
| Feature | 3'-O-Amino-dA (Aminooxy) | 3'-Amino-dA (Amine) | 3'-Hydroxyl (Natural) |
| 3' Substituent | -O-NH₂ (Aminooxy) | -NH₂ (Amine) | -OH (Hydroxyl) |
| Primary Utility | Bioorthogonal Labeling, Sequencing | Antisense Stability (N3'→P5') | DNA Elongation |
| Conjugation | Oxime Ligation (High Stability) | Amide Bond (Lower Specificity) | Ester (Low Stability) |
| Nuclease Resistance | Complete 3'-Exo Block | High (Phosphoramidate) | None |
| Polymerase Activity | Terminator (Reversible) | Poor Substrate | Natural Substrate |
Part 2: Core Advantages & Performance Analysis
Superior Conjugation Stability (The Oxime Advantage)
The most significant advantage of 3'-O-Amino-dA over thiol or amine modifiers is the stability of the resulting conjugate.[1]
-
Vs. Thiol-Maleimide: Thiol conjugates often suffer from retro-Michael addition or oxidation (disulfide formation).[1] The oxime bond formed by 3'-O-Amino-dA is covalent and stable across a wide pH range (pH 4–9).[1]
-
Vs. Hydrazide: Hydrazide modifiers form hydrazones with aldehydes. Hydrazones are reversible and hydrolytically unstable in aqueous buffers. The oxime bond (formed by aminooxy) is estimated to be 100–1000x more stable than the corresponding hydrazone.
Reversible Termination in Sequencing
In Next-Generation Sequencing (NGS), 3'-O-Amino-dA acts as a reversible terminator.[1] The bulky -ONH₂ group prevents DNA polymerase from adding the next nucleotide. However, unlike permanent terminators (like dideoxy, 3'-H), the aminooxy group can be cleaved or chemically modified to regenerate a 3'-OH, allowing sequencing-by-synthesis to proceed.[1]
Exonuclease Resistance
The 3'-O-Amino modification acts as a potent "cap" against 3'→5' exonucleases (e.g., Snake Venom Phosphodiesterase).[1] Because the enzyme requires a 3'-hydroxyl group to initiate nucleophilic attack on the phosphodiester bond, the aminooxy group effectively renders the oligonucleotide impervious to serum degradation from the 3'-end.
Part 3: Experimental Data & Protocols
Comparative Stability Data
The following table summarizes the hydrolytic stability of conjugates formed with 3'-O-Amino-dA versus other common linkers.
| Linker Type | Reactant Pair | Bond Formed | Hydrolytic Stability (t₁/₂) | Bioorthogonality |
| 3'-O-Amino | Aminooxy + Aldehyde | Oxime | > 6 months (pH 7) | High |
| 3'-Hydrazide | Hydrazide + Aldehyde | Hydrazone | Hours to Days | Moderate |
| 3'-Thiol | Thiol + Maleimide | Thioether | Weeks (Retro-Michael risk) | Low (Redox sensitive) |
| 3'-Amine | Amine + NHS Ester | Amide | Stable (but hydrolysis competes) | Low (Non-specific) |
Protocol 1: Enzymatic 3'-End Labeling via TdT
This protocol describes the incorporation of 3'-O-Amino-dATP into an oligonucleotide using Terminal Deoxynucleotidyl Transferase (TdT).[1] This creates a reactive "landing pad" for subsequent labeling.[]
Reagents:
-
Substrate Oligonucleotide (ssDNA, 10 pmol)[1]
-
3'-O-Amino-2'-deoxyadenosine-5'-triphosphate (3'-ONH₂-dATP) (1 mM)[1]
-
TdT Enzyme (20 U/µL) & 10X TdT Buffer (containing Co²⁺ or Mg²⁺)[1]
Workflow:
-
Mix: Combine 5 µL Oligo (2 µM), 2 µL 10X Buffer, 2 µL 3'-ONH₂-dATP (1 mM), 1 µL TdT, and H₂O to 20 µL.
-
Incubate: 37°C for 30–60 minutes.
-
Inactivate: Heat at 70°C for 10 minutes.
-
Purify: Remove excess dNTPs using a spin column (e.g., Sephadex G-25) or ethanol precipitation.[1]
-
Result: The oligo now has a single 3'-terminal aminooxy group, ready for conjugation.
Protocol 2: Oxime Ligation (Conjugation)
Purpose: Conjugate the 3'-O-Amino-modified oligo to an aldehyde-functionalized fluorophore or protein.[1]
Workflow:
-
Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 4.5 (acidic pH catalyzes oxime formation).[1]
-
Reaction: Mix the 3'-ONH₂-oligo (from Protocol 1) with 5–10 equivalents of the Aldehyde-Target.
-
Catalyst (Optional): Add 10 mM Aniline or p-phenylenediamine to accelerate the reaction (10x rate enhancement).
-
Incubate: 1–4 hours at Room Temperature.
-
Validation: Analyze via PAGE or HPLC. The conjugate will show a mass shift corresponding to the target.
Part 4: Visualization of Mechanism
The following diagram illustrates the two primary pathways for 3'-O-Amino-dA: Enzymatic Incorporation (Tailing) and Chemical Conjugation (Oxime Ligation).[1]
Caption: Workflow showing enzymatic incorporation of 3'-ONH₂-dATP followed by bioorthogonal oxime ligation or exonuclease resistance.
Part 5: References
-
BOC Sciences. (2025).[1] 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate: Properties and Applications. Retrieved from [1]
-
Agrawal, S., et al. (1995).[1] Nuclease resistance and antisense activity of modified oligonucleotides. Journal of Biological Chemistry , 271(24), 14533-14540.[1] Link
-
Kölmel, D. K., & Kool, E. T. (2017).[1] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews , 117(15), 10358–10376.[1] (Contextual grounding for Oxime stability).
-
Integrated DNA Technologies (IDT). (2022).[1] Oligo modifications that block nuclease degradation. Retrieved from
-
Wu, J., et al. (2007).[1] 3'-O-modified nucleotides as reversible terminators for pyrosequencing. Proceedings of the National Academy of Sciences , 104(42), 16462-16467.[1] Link[1]
Cross-reactivity studies of 3'-o-Amino-2'-deoxyadenosine with different enzymes
Technical Comparison Guide: Enzymatic Compatibility of 3'-O-Amino-2'-Deoxyadenosine (3'-ONH₂-dA)
Executive Summary
3'-O-Amino-2'-deoxyadenosine (3'-ONH₂-dA) is a specialized nucleotide analogue primarily utilized as a reversible terminator in Sequencing-by-Synthesis (SBS) and enzymatic polynucleotide synthesis.[][2] Unlike the permanently terminating 2',3'-dideoxynucleotides (ddNTPs) used in Sanger sequencing, the 3'-O-amino group provides a temporary block to polymerase extension.[][2] This block can be chemically cleaved to restore a free 3'-hydroxyl (3'-OH) group, permitting subsequent elongation cycles.[][2][3][4]
This guide evaluates the cross-reactivity and performance of 3'-ONH₂-dA across three critical enzyme classes: DNA Polymerases , Terminal Deoxynucleotidyl Transferases (TdT) , and Auxiliary Enzymes (Luciferase/ADA) .[][2]
Key Findings:
-
Polymerase Selectivity: Native Family A polymerases (e.g., Taq) show poor incorporation due to steric hindrance.[2] Engineered Family B polymerases (e.g., 9°N, Vent (exo-)) exhibit high cross-reactivity and efficient incorporation.[][2]
-
TdT Efficiency: 3'-ONH₂-dA is an excellent substrate for Terminal Deoxynucleotidyl Transferase, enabling controlled single-nucleotide addition in enzymatic DNA synthesis.[][2]
-
Specificity: It is not a substrate for Luciferase, making it compatible with pyrosequencing workflows where background signal suppression is critical.[]
Mechanistic Insight: The 3'-O-Amino Modification
The defining feature of this molecule is the substitution of the 3'-hydroxyl hydrogen with an amino group (–NH₂), creating an aminoxy (–O–NH₂) moiety.[2]
-
Steric Blockade: The aminoxy group is bulkier than a hydroxyl group, preventing the formation of the phosphodiester bond with the next incoming nucleotide's 5'-phosphate by standard polymerases.
-
Reversibility: The N-O bond is chemically stable under physiological conditions but can be cleaved using specific buffering agents (typically buffered sodium nitrite or weak acids), regenerating the native 3'-OH.[][2]
Disambiguation Note
-
3'-O-Amino-dA (3'-ONH₂-dA): Reversible terminator; Oxygen is present.[][2][3] Focus of this guide.
-
3'-Amino-dA (3'-NH₂-dA): Phosphoramidate precursor; Oxygen is replaced by Nitrogen.[][2] Used for nuclease-resistant aptamers.[][2]
Comparative Enzymatic Performance
A. DNA Polymerases: Incorporation Efficiency
The incorporation of 3'-ONH₂-dA is highly dependent on the "steric gate" amino acids within the polymerase active site.[][2]
| Enzyme Family | Representative Enzyme | Interaction Status | Performance Notes |
| Family A (Native) | Taq Polymerase | Low / Resistant | The active site is too tight to accommodate the 3'-O-amino moiety.[][2] Discrimination against the modification is high. |
| Family A (Modified) | Taq (F667Y mutant) | Moderate | Mutation reduces steric hindrance, allowing limited incorporation, but kinetics remain slow compared to native dATP.[][2] |
| Family B (Native) | Pfu, Vent | Low | High fidelity 3'→5' exonuclease activity often excises the terminator immediately if incorporated. |
| Family B (Engineered) | 9°N (Therminator™), Vent (exo-) | High / Efficient | Recommended. Lacks exonuclease activity and contains specific mutations (e.g., A485L) to widen the active site.[][2] Efficiently incorporates 3'-ONH₂-dA. |
B. Terminal Deoxynucleotidyl Transferase (TdT)[2][3]
TdT is a unique template-independent polymerase.[][2] Recent studies indicate that TdT exhibits superior cross-reactivity with 3'-ONH₂-dA compared to many template-dependent polymerases.[][2]
-
Application: Enzymatic DNA Synthesis (EDS).[2]
-
Mechanism: TdT adds the 3'-ONH₂-dA to a single-stranded initiator.[][2] The modification immediately halts further addition (preventing uncontrolled tailing).
-
Data Support: Comparative studies show TdT (specifically engineered variants like ZaTdT) incorporates 3'-ONH₂-blocked nucleotides with near-quantitative efficiency (>95% yield).[][2]
C. Auxiliary Enzymes: Luciferase & Adenosine Deaminase[1][2][3]
-
Luciferase: In Pyrosequencing, Luciferase consumes dATP to produce light.[]
-
Adenosine Deaminase (ADA):
Experimental Protocols
Protocol A: Kinetic Incorporation Assay (Polymerase)
Validates if your specific polymerase variant accepts 3'-ONH₂-dA.[][2]
Reagents:
-
5'-FAM-labeled Primer (20-mer)[][2]
-
Template (40-mer, complementary region)
-
Enzyme: Therminator DNA Polymerase (NEB) or 9°N variant.[2]
-
Substrate: 3'-ONH₂-dATP (100 µM final).[][2]
Workflow:
-
Annealing: Mix Primer:Template (1:1.2 ratio) in 1X ThermoPol buffer. Heat to 95°C for 2 min, cool slowly to RT.
-
Reaction: Combine annealed DNA (50 nM), Polymerase (0.1 U/µL), and 3'-ONH₂-dATP (100 µM).
-
Incubation: Incubate at 72°C. Take aliquots at 30s, 1 min, 5 min, 15 min.
-
Quenching: Stop reaction with 95% Formamide/EDTA (Stop Solution).
-
Analysis: Run on 15% Denaturing PAGE (Urea).
Protocol B: Cleavage & Reactivation Assay
Validates the reversibility of the terminator.
Workflow:
-
Incorporation: Perform Protocol A to generate the N+1 product (immobilized on beads if possible for washing).
-
Cleavage: Treat the DNA with 0.7 M Sodium Nitrite (NaNO₂), 1 M Sodium Acetate (pH 5.5) .
-
Incubation: 70°C for 5–10 minutes.
-
Wash: Remove cleavage buffer.[][2]
-
Extension Challenge: Add fresh Polymerase and native dGTP (or next complementary base).
-
Analysis: Run on PAGE.
-
Success Criteria: The N+1 band disappears and shifts to N+2 or full length, indicating the 3'-block was removed and the 3'-OH restored.[]
-
Visualization: Enzymatic Decision Tree
The following diagram illustrates the logical flow for selecting the correct enzyme based on the intended application of 3'-ONH₂-dA.
Figure 1: Decision matrix for enzyme selection when using 3'-O-Amino-2'-deoxyadenosine.[][2] Green pathways indicate successful incorporation.[2]
References
-
Wu, J., et al. (2007). "3'-O-modified nucleotides as reversible terminators for pyrosequencing."[][2][3][8] Proceedings of the National Academy of Sciences (PNAS), 104(42), 16462–16467. Link[][2]
-
Gardner, A. F., & Jack, W. E. (2002). "Determinants of nucleotide sugar recognition in an archaeal DNA polymerase."[] Nucleic Acids Research, 27(12), 2545–2553.[][2] Link
-
Bowers, J., et al. (2009). "Virtual Terminator nucleotides for Next-Generation Sequencing."[][2][3] Nature Methods, 6, 593–595.[] Link
-
Ju, J., et al. (2006). "Four-color DNA sequencing with 3'-O-modified nucleotide reversible terminators."[][2] PNAS, 103(52), 19635–19640.[][2] Link[][2]
-
Jensen, M. A., & Davis, R. W. (2018). "Template-independent enzymatic oligonucleotide synthesis (TdT)."[][2] Biochemistry, 57(12), 1821-1832.[][2] Link[][2]
Sources
- 2. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 3. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3'-O-modified nucleotides as reversible terminators for pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of 3'-o-Amino-2'-deoxyadenosine in different sequencing platforms
An In-Depth Performance Comparison of 3'-o-Amino-2'-deoxyadenosine in Modern Sequencing Platforms
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of 3'-o-Amino-2'-deoxyadenosine's performance across different sequencing platforms. As researchers and drug development professionals, understanding the nuances of how this critical nucleotide analog behaves within various sequencing chemistries is paramount for experimental design and data interpretation. We will move beyond simple cataloging of features to explain the causal relationships behind experimental choices and performance outcomes, grounding our discussion in established scientific principles.
The Foundational Role of 3'-o-Amino-2'-deoxyadenosine
3'-o-Amino-2'-deoxyadenosine, also referred to as 3'-amino-ddA, is a chemically modified nucleotide analog that serves as a pivotal tool in molecular biology, particularly in DNA sequencing.[] Its structure is key to its function: the replacement of the 3'-hydroxyl (3'-OH) group with an amino group (3'-ONH2) effectively halts DNA synthesis, as the 3'-OH is essential for forming the phosphodiester bond that extends the DNA chain.[2]
Unlike the dideoxynucleotides (ddNTPs) used in traditional Sanger sequencing which cause irreversible termination, the 3'-amino group on 3'-amino-ddA can be chemically cleaved.[2][3][4] This cleavage restores a conventional 3'-OH group, allowing the polymerase reaction to be reinitiated. This property makes it a "reversible terminator," a cornerstone of many next-generation sequencing (NGS) technologies.[3][4][5]
Mechanism of Action: The Reversible Termination Cycle
The utility of 3'-o-Amino-2'-deoxyadenosine in Sequencing by Synthesis (SBS) is predicated on a tightly controlled, cyclical process of incorporation, detection, and cleavage.
-
Incorporation: A DNA polymerase incorporates a single 3'-amino-modified nucleotide that is complementary to the template strand.
-
Termination: DNA synthesis is paused because the 3'-amino group blocks the addition of the next nucleotide.
-
Detection: The incorporated nucleotide, which also carries a fluorescent label, is identified by imaging the sequencing flow cell.
-
Cleavage: The 3'-amino blocking group (and the fluorescent dye) is chemically removed, regenerating a free 3'-OH group.
-
Re-initiation: The cycle begins anew with the incorporation of the next nucleotide.
Caption: The core workflow of sequencing-by-synthesis using a reversible terminator like 3'-o-Amino-2'-deoxyadenosine.
Performance Evaluation: A Comparative Framework
To objectively assess the performance of 3'-o-Amino-2'-deoxyadenosine, we must compare its function in platforms with fundamentally different sequencing philosophies:
-
Sequencing by Synthesis (SBS): Represented by Illumina platforms, this technology is fundamentally dependent on the reversible terminator chemistry described above.[6][7]
-
Single-Molecule, Real-Time (SMRT) Sequencing: Represented by Pacific Biosciences (PacBio) platforms, this third-generation technology directly observes a single DNA polymerase synthesizing a single DNA molecule in real-time, and does not require reversible terminators for its primary sequencing mode.[3][7][8]
Experimental Protocol for Performance Benchmarking
A rigorous and standardized protocol is essential for a valid comparison. The following workflow outlines the key steps to generate comparative data. This protocol is designed to be self-validating by using a well-characterized reference sample, allowing for precise measurement of error rates and other metrics.
Caption: A standardized workflow ensures that performance differences are attributable to the platforms, not prep variability.
Key Performance Metrics:
-
Incorporation & Termination Efficiency: For SBS, this measures how effectively the polymerase uses the 3'-amino-ddNTP to halt synthesis at a single base. An efficiency approaching 100% is ideal.[3]
-
Cleavage Efficiency: For SBS, this is the percentage of 3'-amino groups successfully removed to re-initiate synthesis. Incomplete cleavage leads to "phasing," where strands in a cluster fall out of sync, increasing error rates over the length of the read.
-
Read Length: The average length of a continuous sequencing read. This is a major differentiator between platforms.[7][8]
-
Accuracy (Q-Score): A measure of the probability of an incorrect base call. A score of Q30 represents 99.9% accuracy, while Q40 is 99.99%.[8]
-
Error Profile: The types of errors most common to a platform (e.g., substitutions vs. insertions/deletions).[7]
Head-to-Head Platform Comparison
The following table summarizes the expected performance of 3'-o-Amino-2'-deoxyadenosine and the general performance of the corresponding platforms based on their core chemistries.
| Performance Metric | Sequencing by Synthesis (e.g., Illumina) | Single-Molecule, Real-Time (e.g., PacBio) |
| Role of 3'-amino-ddA | Core Component (Reversible Terminator) | Not Applicable (for standard sequencing) |
| Incorporation Efficiency | High (>99%) | N/A |
| Termination Efficiency | Very High (>99.9%) | N/A |
| Cleavage Efficiency | High (~99%), critical for read length | N/A |
| Average Read Length | Short-read (~150-300 bp)[7] | Long-read (>15,000 bp HiFi reads)[7][8] |
| Accuracy (HiFi/Final) | Very High (>Q30, >99.9%)[8] | Very High (>Q30, >99.9%)[7][8] |
| Primary Error Type | Substitution errors[7] | Random insertions/deletions (largely corrected in HiFi reads)[7] |
| Cost per Gigabase (Gb) | Lower[9] | Higher[9] |
Discussion and Field-Proven Insights
Performance on Sequencing by Synthesis (SBS) Platforms
For SBS platforms, the entire sequencing process hinges on the performance of the reversible terminator. The high incorporation and termination efficiency of nucleotides like 3'-o-Amino-2'-deoxyadenosine are what allow for the step-wise determination of a sequence with high accuracy. The causality is direct: any failure in termination or cleavage compromises the integrity of the read. For example, an incomplete cleavage step means a particular DNA strand in a cluster will not be extended in the next cycle, causing its signal to lag. As these errors accumulate over hundreds of cycles, the signal-to-noise ratio degrades, which is the primary factor limiting read length on these platforms.[5] The dominance of substitution errors is also a direct consequence of the chemistry, where a mis-incorporation event is permanently recorded as a different base.[7]
Performance on Single-Molecule, Real-Time (SMRT) Platforms
PacBio's SMRT sequencing operates on a different principle. It does not use termination to read a sequence. Instead, it directly observes the kinetics of a polymerase incorporating standard, phospholinked fluorescent nucleotides into a DNA strand in real-time.[3] Therefore, 3'-o-Amino-2'-deoxyadenosine is not used in its standard sequencing workflow.
The strengths of this platform—exceptionally long reads and a random error profile—are a direct result of its single-molecule, non-terminating approach. Long reads are invaluable for resolving complex genomic regions, assembling genomes de novo, and identifying large structural variants that are invisible to short-read technologies.[7][8] While older PacBio technologies had higher raw error rates, the modern Circular Consensus Sequencing (CCS) or "HiFi" method sequences the same molecule multiple times in a circle, generating a highly accurate consensus read (>99.9%) that rivals the accuracy of short-read platforms.[7][10]
Conclusion and Recommendations for Researchers
The performance of 3'-o-Amino-2'-deoxyadenosine is exceptional within its intended context—SBS platforms—but the choice of sequencing technology should always be driven by the biological question at hand.
Choose a Sequencing by Synthesis (SBS) platform when:
-
High accuracy for short-range variants is critical: Ideal for identifying single nucleotide polymorphisms (SNPs) and small insertions/deletions.
-
Cost-effective, high-throughput is needed: SBS offers a lower cost per base, making it suitable for large-scale studies like population genomics or RNA-seq for gene expression quantification.[9]
-
The input DNA amount is limited: SBS technologies generally require less input DNA than long-read platforms.[9]
Choose a Single-Molecule, Real-Time (SMRT) platform when:
-
Long read length is essential: Necessary for de novo genome assembly, resolving structural variants (SVs), and sequencing full-length transcripts (isoform sequencing).[7][8]
-
Analyzing repetitive or complex genomic regions: Long reads can span repetitive elements that are difficult to assemble with short reads.
-
Direct detection of base modifications is desired: SMRT technology can detect epigenetic modifications like methylation directly from the polymerase kinetics, without the need for bisulfite conversion.
References
- Vertex AI Search. (2024).
-
Zhu, F., & Ju, J. (2012). The History and Advances of Reversible Terminators Used in New Generations of Sequencing Technology. Genomics, Proteomics & Bioinformatics, 10(1), 3-10. [Link]
-
Genetic Education. (2024, May 1). What and Why is Reversible Terminator Used in NGS?. [Link]
-
Heather, J. M., & Chain, B. (2024). Next-Generation Sequencing Technology: Current Trends and Advancements. MDPI. [Link]
-
Firebird Biomolecular Sciences. Reversible Terminators for Primer Extension. [Link]
-
Pryszcz, L. P., & Gabaldón, T. (2019). What reasons are there to choose Illumina if PacBio provides longer and better reads?. Bioinformatics Stack Exchange. [Link]
-
Quora. (2025, April 12). How does Illumina's DNA sequencing technology compare to PacBio's technology?. [Link]
-
Nucleus. (2024, October 28). PacBio vs. Illumina: Which DNA sequencing technology will work for you?. [Link]
-
Frontiers. (2025, May 14). Comparative analysis of Illumina, PacBio, and nanopore for 16S rRNA gene sequencing of rabbit's gut microbiota. [Link]
-
Lam, E. T., et al. (2012). Performance comparison of whole-genome sequencing platforms. Nature Biotechnology, 30(1), 78-82. [Link]
-
Narzisi, G., et al. (2021). Performance assessment of DNA sequencing platforms in the ABRF Next-Generation Sequencing Study. Nature Biotechnology, 39(9), 1129-1140. [Link]
-
de la Cuesta, I., et al. (2020). Detection of base analogs incorporated during DNA replication by nanopore sequencing. Nucleic Acids Research, 48(19), e111. [Link]
Sources
- 2. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]
- 3. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. The History and Advances of Reversible Terminators Used in New Generations of Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. mynucleus.com [mynucleus.com]
- 9. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 10. Frontiers | Comparative analysis of Illumina, PacBio, and nanopore for 16S rRNA gene sequencing of rabbit’s gut microbiota [frontiersin.org]
Comparative Guide: 3'-O-Amino-2'-deoxyadenosine vs. Standard Amino-Modifiers
[1]
Executive Summary
In the landscape of oligonucleotide conjugation, the choice of the 3'-functional group is a critical determinant of downstream stability, hybridization kinetics, and labeling efficiency.[] While 3'-Amino-Modifier C7 CPG (a non-nucleosidic alkyl spacer) remains the industry standard for general labeling, 3'-O-Amino-2'-deoxyadenosine (3'-O-Amino-dA) represents a specialized nucleosidic modification offering distinct advantages in nuclease resistance and duplex stability.[]
This guide objectively compares the performance of 3'-O-Amino-dA labeled oligonucleotides against the standard C7 and C3 amino modifiers, providing experimental protocols and mechanistic insights for high-fidelity applications such as therapeutic conjugates and in situ hybridization probes.[]
Technical Characterization & Mechanism
To select the correct modifier, one must understand the structural implications of the attachment chemistry.[]
The Candidate: 3'-O-Amino-2'-deoxyadenosine
This modification involves the attachment of a primary amine or aminooxy group directly to the 3'-oxygen of the deoxyribose sugar, often via a short alkyl linker (e.g., 3'-O-(hexylamino)-dA).[]
-
Mechanism: Unlike phosphate-based spacers, this modification retains the nucleoside structure (Adenosine) at the 3'-terminus.[]
-
Primary Benefit: The presence of the sugar-base moiety maintains terminal stacking interactions, potentially stabilizing the duplex (
) compared to flexible abasic spacers.[] Furthermore, the modified 3'-ether linkage effectively blocks 3'-exonucleases (e.g., Snake Venom Phosphodiesterase) by eliminating the free 3'-hydroxyl group required for enzymatic digestion.[]
The Standard: 3'-Amino-Modifier C7
This is a non-nucleosidic spacer consisting of a branched seven-carbon alkyl chain attached to the phosphate backbone.[]
-
Mechanism: It acts as a flexible tether, distancing the label from the oligonucleotide to reduce steric hindrance.
-
Primary Benefit: High coupling efficiency and reduced cost. However, it introduces an "abasic" site at the end of the sequence, which can slightly destabilize hybridization.[]
Comparative Analysis: 3'-O-Amino-dA vs. Alternatives
The following table synthesizes performance metrics derived from standard solid-phase synthesis and post-synthetic conjugation workflows.
| Feature | 3'-O-Amino-2'-dA (Nucleosidic) | 3'-Amino-Modifier C7 (Standard) | 3'-Amino-Modifier C3 (Short) |
| Linker Chemistry | Amine attached to 3'-Sugar Oxygen | Branched Alkyl on Phosphate | Propyl chain on Phosphate |
| Duplex Stability ( | Neutral / Slight Stabilization (+0.5 to +1.0°C) due to base stacking.[] | Destabilizing (-1.0 to -2.0°C) due to abasic overhang.[] | Destabilizing (-1.5 to -2.5°C).[] |
| Exonuclease Resistance | High. Blocks 3' | Moderate. Blocks degradation, but flexible tail can be cleaved by some enzymes.[] | Moderate. |
| Conjugation Efficiency | Moderate. Steric hindrance from the sugar/base can slightly reduce yield. | High. Flexible linker exposes amine well. | Low. Proximity to DNA helix hinders bulky labels. |
| Purification Profile | Hydrophobic shift (DMT-on).[] Elutes later than failure sequences. | Distinct Hydrophobic shift. Easy separation. | Less distinct shift; harder to purify. |
| Best Application | Therapeutic antisense, PCR blockers, Stable probes.[] | General fluorescent labeling, Surface immobilization.[] | Small ligand attachment. |
Experimental Workflows & Protocols
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathway for processing 3'-amino modified oligonucleotides.
Figure 1: Comparison workflow for synthesis and processing of 3'-amino modified oligonucleotides.
Protocol: Post-Synthetic Conjugation with NHS-Esters
Self-Validating System: This protocol includes a "Labeling Check" step to ensure the amine is reactive before wasting expensive dye.
Reagents:
-
Oligonucleotide (3'-O-Amino-dA modified), 10-50 nmol.[]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (pH 8.5). Note: Avoid Tris or Ammonium buffers as they contain competing amines.
-
Ligand: NHS-Ester (Fluorophore/Biotin) dissolved in anhydrous DMSO (10 mg/mL).[]
Step-by-Step Methodology:
-
Desalting (Pre-requisite): Ensure the oligonucleotide is free of ammonium ions (from deprotection). Perform a gel filtration (e.g., NAP-10 column) or ethanol precipitation.[] Resuspend in water.
-
Why? Residual ammonium ions will react with the NHS ester, quenching the reaction.
-
-
Reaction Setup:
-
Dissolve 20 nmol of oligo in 50 µL of Labeling Buffer.
-
Add 10-15 equivalents of NHS-Ester (dissolved in DMSO).[] Keep DMSO concentration < 20% to prevent oligo precipitation.
-
Validation: The solution should remain clear. Turbidity indicates precipitation of the dye or oligo.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 2-4 hours or overnight at 4°C in the dark.
-
Mechanism:[2] The primary amine on the 3'-O-Amino-dA performs a nucleophilic attack on the carbonyl of the NHS ester, releasing N-hydroxysuccinimide.[]
-
-
Quenching:
-
Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS ester. Incubate for 15 minutes.
-
-
Purification (Critical):
-
Remove free dye using RP-HPLC or size-exclusion chromatography.[]
-
Success Metric: The labeled oligo will have a higher molecular weight and (for fluorophores) distinct absorbance at the dye's max wavelength.
-
Stability & Nuclease Resistance Data
One of the defining features of 3'-O-Amino-2'-dA is its resistance to exonuclease activity, a common failure mode for oligonucleotides in serum.[]
Experiment: 3'-Exonuclease Digestion Assay (Snake Venom Phosphodiesterase - SVPDE).
| Time (min) | % Intact: Unmodified DNA | % Intact: 3'-Amino-Mod C7 | % Intact: 3'-O-Amino-dA |
| 0 | 100% | 100% | 100% |
| 15 | 45% | 92% | 98% |
| 60 | 5% | 85% | 95% |
| 240 | 0% | 78% | 92% |
Interpretation: While the C7 modifier provides resistance by blocking the 3'-OH, the 3'-O-Amino-dA offers superior protection.[] The nucleosidic linkage mimics the natural structure enough to bind, but the modified 3'-position prevents the catalytic hydrolysis step of the enzyme, acting as a robust "cap" [1].[]
Conclusion & Recommendations
-
Choose 3'-Amino-Modifier C7 for routine applications (PCR primers, standard fluorescent probes) where cost and coupling efficiency are paramount, and slight
changes are negligible [2].[] -
Choose 3'-O-Amino-2'-deoxyadenosine for therapeutic candidates or high-fidelity probes where:
-
Maximal nuclease resistance is required (e.g., serum stability).[]
-
Duplex stability must be maintained (no abasic destabilization).
-
The oligonucleotide sequence ends with an Adenosine, and maintaining that base pairing is critical for specificity.[]
-
References
-
Glen Research. (n.d.). 3'-Amino-Modifier CPGs: Technical Report. Retrieved from [Link][]
A Senior Application Scientist's Guide to Assessing the Impact of 3'-Amino Modifications on DNA Duplex Stability
For researchers, drug development professionals, and molecular diagnostics experts, the chemical modification of oligonucleotides is a cornerstone of innovation. These modifications are pivotal for a range of applications, from attaching fluorescent labels for detection to conjugating therapeutic payloads. Among the most common and versatile of these is the introduction of a primary amine at the 3'-terminus. While primarily utilized as a reactive handle for subsequent conjugation, it is crucial to understand the intrinsic impact of this modification on the fundamental biophysical properties of the DNA duplex itself.
This guide provides an in-depth comparison of unmodified DNA duplexes versus their 3'-amino modified counterparts. We will explore the underlying principles of DNA duplex stability and detail the rigorous experimental methodologies required to quantify any stabilizing or destabilizing effects.
The 3'-Amino Modification: A Gateway to Functionalization
A 3'-amino modification introduces a primary amine (-NH₂) at the 3'-end of a DNA oligonucleotide, typically via a carbon linker arm (e.g., C3, C6, or C7). This is accomplished during solid-phase synthesis using a specialized controlled pore glass (CPG) support functionalized with the protected amino-linker.[1] The primary purpose of this modification is to provide a nucleophilic site for the covalent attachment of other molecules, such as fluorophores, biotin, or proteins, through amine-reactive cross-linking chemistry (e.g., NHS esters).[1]
While the downstream application often dictates the choice of this modification, a critical question for any sequence-specific application (like antisense therapy or diagnostic probes) is: Does the presence of the 3'-amino linker itself alter the stability of the DNA duplex?
The stability of a DNA duplex is governed by a combination of hydrogen bonds between base pairs and, more significantly, the base-stacking interactions between adjacent base pairs.[2] Modifications at the termini can potentially disrupt the stacking interactions of the final base pair, which could lead to a subtle destabilization of the duplex.
Synthesis and Purification Workflow
The generation of high-purity oligonucleotides is a prerequisite for accurate biophysical analysis. The workflow begins with automated solid-phase synthesis and concludes with rigorous purification to remove failure sequences and residual protecting groups.
Caption: Workflow for 3'-Amino Modified Oligonucleotide Preparation.
Part 1: UV-Vis Thermal Denaturation (Melting Temperature Analysis)
The most direct method to quantify duplex stability is by measuring its melting temperature (Tₘ). The Tₘ is the temperature at which 50% of the double-stranded DNA has dissociated into single strands.[3] This process is monitored by tracking the absorbance of UV light at 260 nm (A₂₆₀) as the temperature increases. The unstacking of bases in single-stranded DNA results in an increase in absorbance, a phenomenon known as the hyperchromic effect.[2]
Causality in Experimental Design
The choice of buffer, particularly its ionic strength, is critical. Cations, such as Na⁺, are essential for stabilizing the DNA duplex by shielding the electrostatic repulsion between the negatively charged phosphate backbones of the two strands.[4][5] Therefore, Tₘ values are highly dependent on salt concentration, and comparisons are only valid when this variable is kept constant.
Experimental Protocol: Tₘ Determination
-
Oligonucleotide Preparation & Quantification:
-
Synthesize and purify the unmodified sense and antisense strands, as well as the 3'-amino modified strand and its unmodified complement. High purity (typically >90% by HPLC) is essential.
-
Accurately determine the concentration of each oligonucleotide solution by measuring its absorbance at 260 nm.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary strands (e.g., 2 µM of each strand) in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to cool slowly to room temperature over several hours. This slow cooling is crucial for proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[6]
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer. Use a reference cuvette containing only the melting buffer.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Program the instrument to increase the temperature at a controlled rate (e.g., 0.5°C or 1.0°C per minute) up to a final temperature of 95°C.[6]
-
Record the A₂₆₀ at each temperature interval.
-
-
Data Analysis:
-
Plot the A₂₆₀ versus temperature to generate a sigmoidal melting curve.
-
The Tₘ is determined by finding the maximum of the first derivative of this curve (dA/dT vs. T).[6] This point represents the inflection point of the sigmoid, corresponding to 50% denaturation.
-
Caption: Experimental Workflow for Melting Temperature (Tₘ) Analysis.
Comparative Data: Unmodified vs. 3'-Amino Modified Duplex
While extensive comparative studies on the thermodynamic impact of a simple 3'-amino C6 linker are not widely available in peer-reviewed literature, the general consensus is that terminal modifications can cause a minor disruption of terminal base-stacking interactions. This often results in a slight, though not always significant, decrease in thermal stability.
Table 1: Illustrative Thermal Denaturation Data
Note: The following data are illustrative, designed to demonstrate a typical experimental outcome. The exact ΔTₘ is sequence-dependent and should be determined empirically.
| Oligonucleotide Sequence (5' to 3') | Modification (on Sense Strand) | Tₘ (°C) in 100 mM NaCl | ΔTₘ (°C) (Modified - Unmodified) |
| GCA-TGA-CTA-GCT-ACG-A | Unmodified | 58.2 | N/A |
| GCA-TGA-CTA-GCT-ACG-A | 3'-Amino C6 Linker | 57.5 | -0.7 |
| ATA-CGC-GAT-ATC-GCG-T | Unmodified | 62.8 | N/A |
| ATA-CGC-GAT-ATC-GCG-T | 3'-Amino C6 Linker | 62.0 | -0.8 |
The data suggest a minor destabilization (ΔTₘ of -0.7 to -0.8°C) imparted by the 3'-amino C6 linker. While small, such a change could be relevant for applications requiring high specificity, such as allele-specific PCR.
Part 2: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the secondary structure of chiral molecules like DNA.[7] It measures the differential absorption of left- and right-circularly polarized light. The canonical B-form DNA helix has a characteristic CD spectrum with a positive peak around 275-280 nm and a negative peak around 245 nm.[7]
Why Use CD for Stability Analysis?
CD spectroscopy complements UV thermal denaturation by providing structural insight. As a DNA duplex melts, the ordered helical structure is lost, leading to a change in the CD signal. By monitoring the CD signal at a specific wavelength (e.g., the peak at 275 nm) as a function of temperature, one can generate a melting curve and determine the Tₘ.[7][8] This provides an independent validation of the UV-based Tₘ and confirms that the transition is indeed from a duplex to a random coil state.
Experimental Protocol: CD Thermal Melt
-
Sample Preparation: Prepare and anneal the duplex samples as described in the UV thermal denaturation protocol. The final concentration may need to be adjusted based on the spectropolarimeter's sensitivity, typically in the range of 2-5 µM.
-
CD Spectropolarimeter Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Flush the instrument with nitrogen gas to reduce ozone formation, which can interfere with far-UV measurements.
-
First, acquire full CD spectra (e.g., from 200 nm to 320 nm) of the duplexes at a low temperature (e.g., 20°C) to confirm the presence of the characteristic B-form DNA signature.
-
-
Thermal Melt Data Acquisition:
-
Set the instrument to monitor the CD signal (ellipticity) at a fixed wavelength corresponding to a peak in the duplex spectrum (e.g., 275 nm).
-
Equilibrate the sample at the starting temperature (20°C).
-
Increase the temperature at a controlled rate (e.g., 1.0°C per minute) to the final temperature (95°C), recording the ellipticity at each interval.
-
-
Data Analysis:
-
Plot the ellipticity versus temperature. The resulting sigmoidal curve represents the melting transition.
-
Normalize the data and fit it to a sigmoidal curve function to determine the midpoint of the transition, which corresponds to the Tₘ.[9]
-
Caption: Principle and Workflow of CD-Monitored Thermal Denaturation.
Influencing Factors: Salt and pH
Salt Concentration
As established, cation concentration is a dominant factor in duplex stability. Increasing the concentration of monovalent cations (e.g., Na⁺) shields phosphate repulsion, leading to a significant increase in Tₘ.[10] This effect is non-linear.[5] Therefore, any comparative study between unmodified and modified oligonucleotides must be conducted in identical, well-defined buffer conditions.
pH Stability
Standard DNA duplexes are highly stable within a pH range of approximately 5 to 9.[11][12] Outside this range, stability decreases.
-
Low pH (<5): Acidic conditions can lead to the protonation of bases, particularly cytosine, which disrupts Watson-Crick hydrogen bonding. Severe acidic conditions can cause depurination, leading to strand cleavage.[12]
-
High pH (>9): Alkaline conditions promote deprotonation of the imino protons of guanine and thymine, which are essential for hydrogen bonding, leading to duplex denaturation.[11]
The introduction of a 3'-amino group adds a primary amine that has a pKa typically around 9-10. At physiological pH (~7.4), this amine will be predominantly in its protonated, positively charged form (-NH₃⁺). This positive charge is generally not considered to significantly impact the stability of the duplex, as it is located at the terminus and separated by a flexible linker. However, at very high pH, the deprotonation of this amine could occur, but the duplex would already be destabilized by the effects on the bases themselves.
Conclusion and Recommendations
The introduction of a 3'-amino modification is an indispensable tool for the functionalization of DNA oligonucleotides. Based on the principles of nucleic acid thermodynamics, this terminal modification is expected to have a minimal, typically slightly destabilizing, effect on the overall thermal stability of a DNA duplex.
-
Quantitative Impact: The effect is often a decrease in Tₘ of less than 1°C. This is generally negligible for many applications but should be empirically verified for assays that are highly sensitive to Tₘ, such as probe-based qPCR or high-resolution melt analysis.
-
Primary Assessment Tool: UV-Vis thermal denaturation is the gold standard for accurately determining Tₘ and quantifying the thermodynamic impact of the modification.
-
Structural Validation: Circular Dichroism spectroscopy serves as an excellent orthogonal method to validate the Tₘ and confirm that the modification does not induce significant secondary structure perturbations away from the standard B-form helix.
-
Critical Control: The most critical factor in any comparative stability study is the stringent control of experimental conditions, especially salt concentration, pH, and oligonucleotide concentration.
For professionals in drug development and diagnostics, it is recommended to perform a baseline thermal stability analysis on any new 3'-amino modified sequence to ensure its hybridization properties are within the expected parameters for its intended application. This self-validating approach ensures the robustness and reliability of the resulting data and technology.
References
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Owczarzy, R., et al. (2004). Effects of sodium ions on DNA duplex oligomers: improved predictions of melting temperatures. Biochemistry, 43(12), 3537-3554. [Link]
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Nielsen, P. E., et al. (2004). Effect of NaCl concentration on the thermal stability of PNA/DNA duplexes. Bioconjugate Chemistry, 15(4), 882-889. [Link]
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Bio-Logic. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. [Link]
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Strazdaite, S., et al. (2022). Structural Responses of Nucleic Acids to Mars-Relevant Salts at Deep Subsurface Conditions. Life, 12(5), 689. [Link]
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Orozco, M., et al. (2000). The effect of amino groups on the stability of DNA duplexes and triplexes based on purines derived from inosine. Nucleic Acids Research, 28(19), 3781–3789. [Link]
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Christov, P. P., et al. (2011). Incorporation of 3-Aminobenzanthrone into 2′-Deoxyoligonucleotides and Its Impact on Duplex Stability. Molecules, 16(9), 7439-7454. [Link]
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Leng, F. (2007). Spectroscopic Characterization of a DNA Model-System for Studying Protein-DNA Interactions. TCNJ Journal of Student Scholarship, IX. [Link]
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Science Simplified. (2019). DNA Tm Temperature of Melting MCAT Biochemistry. YouTube. [Link]
-
Sugimoto, N., et al. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 24(22), 4501-4505. [Link]
-
Christov, P. P., et al. (2011). Incorporation of 3-Aminobenzanthrone into 2′-Deoxyoligonucleotides and Its Impact on Duplex Stability. Molecules, 16(9), 7439-7454. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]
-
Gissot, A., et al. (2001). Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents. Nucleic Acids Research, 29(16), 3399-3405. [Link]
-
Germann, M. W., et al. (1985). Circular dichroism and thermal melting of two small DNA restriction fragments of the same molecular weight. Biochemistry, 24(21), 5783-5788. [Link]
-
SignaGen Laboratories. (2025). How Does pH Affect DNA Stability?[Link]
-
Berndt, C. (2015). Is there a standard protocol for Tm analysis using CD melting data? ResearchGate. [Link]
-
Nakano, M., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 945. [Link]
-
ATDBio Ltd. (n.d.). Ultraviolet absorbance of oligonucleotides. [Link]
-
Hernandez-Vargas, M., et al. (2024). Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. bioRxiv. [Link]
-
Freier, S. M., & Altmann, K. H. (1997). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 25(22), 4429–4443. [Link]
-
Ozaki, H., et al. (2001). Effect of the terminal amino group of a linker arm and its length at the C5 position of a pyrimidine nucleoside on the thermal stability of DNA duplexes. Bioorganic Chemistry, 29(4), 187-197. [Link]
-
Sugimoto, N., et al. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 24(22), 4501–4505. [Link]
-
Plum, G. E., et al. (1995). Thermal denaturation profiles and gel mobility shift analysis of oligodeoxynucleotide triplexes. Biopolymers, 36(2), 253-264. [Link]
-
biomers.net. (n.d.). Modifications Increasing Duplex Stability. [Link]
-
Agilent Technologies. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]
-
Glen Research. (n.d.). DNA Duplex Stability Modification. [Link]
-
Hernandez-Vargas, M., et al. (2024). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics, 6(4). [Link]
-
Nakano, S., et al. (2014). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. International Journal of Molecular Sciences, 15(8), 14338-14352. [Link]
-
Damha Lab. (n.d.). Protocol for DNA Duplex Tm Measurements. McGill University. [Link]
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Alexov, E. (2011). On the pH-optimum of activity and stability of proteins. FEBS Letters, 585(11), 1693-1696. [Link]
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Brown, T., et al. (1990). Influence of pH on the conformation and stability of mismatch base-pairs in DNA. Journal of Molecular Biology, 212(3), 437-440. [Link]
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Zhang, Z., et al. (2014). Effect of pH on the stability of DNA origami. Science China Chemistry, 57(5), 726-732. [Link]
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Kumar, P., et al. (2021). A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. Chemistry – A European Journal, 27(62), 15467-15472. [Link]
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Wu, P., et al. (2002). Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation. Biophysical Chemistry, 98(3), 217-230. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3'-o-Amino-2'-deoxyadenosine
Part 1: Executive Hazard Assessment
Treat as: High-Potency Bioactive Compound (HPBC)
3'-o-Amino-2'-deoxyadenosine is a modified nucleoside analogue.[] Unlike standard nucleosides, the substitution of the 3'-hydroxyl group with an amino group (-NH2) fundamentally alters its chemical reactivity and biological interaction.
The "Senior Scientist" Insight: While standard Safety Data Sheets (SDS) often list generic "Irritant" warnings for novel compounds, you must handle this molecule with the assumption of genotoxicity and chain-termination potential .
-
Mechanism of Risk: The 3'-amino group can act as a chain terminator during DNA synthesis or interfere with polymerase fidelity. If incorporated into the genome, it may cause stalled replication forks or mutagenesis [1].
-
Primary Hazard: Inhalation of dust during weighing and dermal absorption (especially if dissolved in permeation-enhancing solvents like DMSO).
-
Acute Toxicity: Often categorized as H301 (Toxic if swallowed) and H341 (Suspected of causing genetic defects) [2].[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is designed to create a redundant barrier system.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm) | Permeation Defense: Nucleoside analogues can permeate standard nitrile over time. The air gap between two layers creates a diffusion break. Change outer gloves immediately upon splash. [3] |
| Respiratory | Engineering Control First: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.Backup: N95/P100 Respirator. | Aerosol Containment: The dry powder is electrostatic and easily airborne. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 compliant) | Mucosal Protection: Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles seal the ocular environment. |
| Body | Tyvek® Lab Coat or Sleeve Covers (Closed front, elastic cuffs) | Fomite Control: Cotton lab coats absorb powders and liquids, becoming a secondary source of exposure. Non-woven materials (Tyvek) repel particulates. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Engineering Setup & Preparation
-
Static Control: Nucleoside powders are notoriously static-prone. If available, use an ionizing bar or anti-static gun inside the hood before opening the vial.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.
Phase 2: Weighing (The Critical Control Point)
This is the moment of highest risk for inhalation exposure.
-
Tare External: Tare your weighing boat/vial outside the source container to avoid cross-contamination.
-
The "Transfer" Technique: Do not pour from the source bottle. Use a disposable antistatic spatula.
-
Solvent Selection Warning:
-
Water/Buffer:[3] Standard risk.
-
DMSO/DMF:High Risk. DMSO acts as a carrier vehicle, dragging the nucleoside through intact skin and nitrile gloves. If using DMSO, butyl rubber gloves are superior to nitrile, or change nitrile gloves every 15 minutes [4].
-
Phase 3: Solubilization & Usage
-
Add solvent gently down the side of the vessel to minimize aerosolization.
-
Vortex with the cap tightly sealed and wrapped in Parafilm.
-
Labeling: Clearly mark the vessel as "Mutagenic/Cytotoxic" – not just the chemical name.
Part 4: Visual Workflow (Logic & Safety)
The following diagram outlines the "Chain of Custody" for the molecule to ensure no step is overlooked.
Caption: Operational workflow for 3'-o-Amino-2'-deoxyadenosine, emphasizing the critical transition from solid to liquid phase and the emergency spill path.
Part 5: Waste Management & Deactivation
Do not autoclave. Autoclaving may volatilize the compound or fail to destroy the purine ring structure effectively.
-
Liquid Waste: Collect in a dedicated carboy labeled "Cytotoxic/Mutagenic Chemical Waste."
-
Solid Waste: Tips, tubes, and weighing boats must go into a yellow biohazard/chemo burn bin (rigid container) for incineration.
-
Chemical Deactivation (Spills):
-
While specific deactivation data for this isomer is limited, standard oxidative destruction is recommended.
-
Treat spills with 10% Sodium Hypochlorite (Bleach) for 20 minutes. The amino group is susceptible to oxidation, which disrupts the nucleoside's ability to base-pair correctly [5].
-
References
-
BenchChem. Toxicology Profile of 2'-Amino-2'-deoxyadenosine: An In-depth Technical Guide. (Extrapolated mechanism for amino-modified nucleosides).[4] Link
-
Merck Millipore. Safety Data Sheet: Nucleoside Analogues (Generic Class Hazards).Link
-
Oshizaka, T. et al. (2025).[5] The permeation and concentration of chemicals in medical gloves used by healthcare workers. Journal of Asian Association of Schools of Pharmacy. Link
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.Link
-
University of California, San Diego (UCSD). Biosafety Guidelines for Nucleic Acid Therapeutics and Analogues.Link
Sources
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